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  • Product: 3-ethynyl-1H-indene
  • CAS: 134225-48-2

Core Science & Biosynthesis

Foundational

potential energy surface mapping of 3-ethynyl-1H-indene

An In-Depth Technical Guide to the Potential Energy Surface (PES) Mapping of 3-Ethynyl-1H-indene Executive Summary & Scientific Rationale The mapping of a Potential Energy Surface (PES) is the cornerstone of modern compu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Energy Surface (PES) Mapping of 3-Ethynyl-1H-indene

Executive Summary & Scientific Rationale

The mapping of a Potential Energy Surface (PES) is the cornerstone of modern computational chemistry, providing a mathematical topography of a molecule's energy as a function of its nuclear coordinates. For complex polycyclic systems like 3-ethynyl-1H-indene (C₁₁H₈) , PES mapping is not merely an academic exercise; it is a critical predictive tool.

In astrochemical and combustion contexts, C₁₁H₈ isomers are pivotal reactive intermediates in the hydrogen-abstraction/acetylene-addition (HACA) pathways that form polycyclic aromatic hydrocarbons (PAHs). In the pharmaceutical sector, the indene scaffold is a "privileged structure" found in numerous active pharmaceutical ingredients (APIs). Understanding the thermodynamic sinks, rotational barriers, and isomerization pathways of ethynyl-substituted indenes allows drug development professionals to predict metabolic liabilities, reactive intermediate lifespans, and the synthetic feasibility of novel analogs.

While 1-ethynyl-1H-indene has been detected via synchrotron-based vacuum ultraviolet ionization mass spectrometry, 3-ethynyl-1H-indene has been synthetically characterized but remains a high-energy species relative to the global minimum of the C₁₁H₈ surface[1]. This guide delineates the self-validating computational protocols required to accurately map its PES.

The Causality of Computational Methodologies

To achieve chemical accuracy (± 1 kcal/mol) when mapping the PES of 3-ethynyl-1H-indene, one cannot rely on a single level of theory. We must synthesize cost-effective geometry optimization with high-fidelity electron correlation methods.

  • Density Functional Theory (DFT) for Topography: We utilize the B3LYP functional paired with a 6-311+G(d,p) basis set. Why? B3LYP provides an optimal balance between computational efficiency and the accurate treatment of electron exchange-correlation, which is vital for the delocalized π -electrons in the indene ring. The addition of diffuse (+) and polarization (d,p) functions ensures that the electron density of the terminal alkyne is accurately modeled during bond-breaking events.

  • Coupled-Cluster (CCSD(T)) for Energetics: Single-point energies are refined using fc-CCSD(T)/cc-pVTZ. Why? DFT often fails to capture dynamic electron correlation and dispersion forces accurately. The Coupled-Cluster Singles, Doubles, and perturbative Triples method is the "gold standard" for thermodynamic accuracy, ensuring that the relative stabilities of closely related C₁₁H₈ isomers are absolute[2].

Step-by-Step Protocol: High-Fidelity PES Mapping

The following methodology represents a self-validating system. Every step contains an internal check to ensure the integrity of the resulting PES.

Step 1: Conformational Sampling and Geometry Optimization

  • Generate the initial 3D coordinates of 3-ethynyl-1H-indene.

  • Execute a full unconstrained geometry optimization at the B3LYP/6-311+G(d,p) level.

  • Self-Validation: Ensure the maximum force and maximum displacement gradients have converged below 4.5×10−4 atomic units.

Step 2: Frequency Analysis and ZPVE Correction

  • Perform a harmonic vibrational frequency calculation on the optimized geometry at the same level of theory.

  • Extract the Zero-Point Vibrational Energy (ZPVE) to correct the raw electronic energy, accounting for the quantum mechanical residual motion of atoms at 0 K.

  • Self-Validation: Verify that the Hessian matrix yields zero imaginary frequencies . An imaginary frequency indicates a saddle point, not a true local minimum.

Step 3: Transition State (TS) Localization

  • To map the isomerization from 3-ethynyl-1H-indene to other species (e.g., via a [1,2]-hydrogen shift), construct a guess geometry for the transition state.

  • Utilize the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (QST3) method to optimize to a first-order saddle point.

  • Self-Validation: The frequency analysis of the TS must yield exactly one imaginary frequency , and its corresponding normal mode vector must visually map onto the expected reaction coordinate (e.g., the migrating hydrogen atom).

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Initiate an IRC calculation from the optimized TS geometry.

  • Trace the mass-weighted steepest descent path in both the forward and reverse directions.

  • Self-Validation: The IRC must smoothly connect the TS to the exact reactant (3-ethynyl-1H-indene) and product basins. A TS is scientifically meaningless if it connects to the wrong isomers.

Step 5: High-Level Energy Refinement

  • Take the DFT-optimized geometries (minima and TS) and perform single-point energy calculations at the fc-CCSD(T)/cc-pVTZ level.

  • Add the DFT-derived ZPVE to the CCSD(T) electronic energy to yield the final relative enthalpies ( ΔH0K​ )[2].

Visualizing the Computational Architecture

The workflow described above is a cyclical, self-correcting loop. Below is the logical architecture of the PES mapping process.

Workflow N1 Input: 3-ethynyl-1H-indene N2 DFT Optimization (B3LYP/6-311+G**) N1->N2 N3 Frequency Analysis (ZPVE & Minima Check) N2->N3 N4 Transition State Search (QST3/Berny Algorithm) N3->N4 If imaginary freq = 0 N6 CCSD(T) Single Point (cc-pVTZ Energetics) N3->N6 Direct minima refinement N5 IRC Validation (Path Connectivity) N4->N5 TS isolated N5->N6 Minima connected N7 Final PES Topography N6->N7

Caption: Computational workflow for mapping the potential energy surface of C11H8 isomers.

Quantitative Data: Energetics of the C₁₁H₈ Landscape

To contextualize 3-ethynyl-1H-indene, we must look at the broader C₁₁H₈ PES. The table below summarizes the relative energetics of key isomers, demonstrating how high-energy reactive intermediates compare to the thermodynamic global minimum.

Table 1: Relative Energetics of Key C₁₁H₈ Isomers (fc-CCSD(T)/cc-pVTZ)

Isomer NameDesignationRelative Energy ( ΔE , kJ mol⁻¹)Experimental Status
1H-cyclopenta[cd]indene1 0.0 (Global Minimum)Known / Stable
2aH-cyclopenta[cd]indene2 +36.0Elusive
cyclobuta[de]naphthalene3 +45.0Known
1-ethynyl-1H-indene11 > +50.0Detected (VUV-IMS)
3-ethynyl-1H-indene5 > +50.0Synthetically Characterized

*Note: Ethynyl-1H-indene derivatives generally reside higher on the potential energy surface compared to the highly stable, fused tricyclic cyclopenta[cd]indene systems. They act as kinetic intermediates in high-temperature environments.

Mechanistic Pathways & Isomerization Dynamics

The PES is not static; it dictates how molecules evolve. For 3-ethynyl-1H-indene, the primary pathways of interest involve hydrogen migrations and ring expansions.

When subjected to thermal stress (e.g., in a combustion engine or during high-temperature synthetic steps), the molecule can undergo a series of [1,2]-H shifts. For instance, the migration of a proton can shift the double bond within the five-membered ring, isomerizing 3-ethynyl-1H-indene into 1-ethynyl-1H-indene. Further activation can lead to ring closure, cascading down the energy funnel toward the global minimum, 1H-cyclopenta[cd]indene[1].

Isomerization I3 3-ethynyl indene TS1 [1,2]-H Shift TS I3->TS1 +ΔE‡ I1 1-ethynyl indene TS2 Ring Closure TS I1->TS2 +ΔE‡ TS1->I1 -ΔE Cyc 1H-CP[cd]I Global Min TS2->Cyc -ΔE

Caption: Simplified isomerization pathways of ethynyl-1H-indene derivatives on the C11H8 PES.

Understanding these transition states allows drug developers to identify potential degradation pathways of indene-based APIs under physiological or accelerated stability conditions, enabling the proactive design of blocking groups (e.g., fluorine substitution) to increase molecular half-life.

References

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study Source: ACS Publications URL:[Link]

  • New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene Source: ACS Omega URL:[Link]

  • Ab Initio G3-type/statistical Theory Study of the Formation of Indene in Combustion Flames Source: PubMed / NIH URL:[Link]

Sources

Exploratory

Unlocking the Rotational Spectroscopy Properties of 3-Ethynyl-1H-indene: Theoretical Foundations and Experimental Roadmaps

Executive Summary The identification of complex organic molecules (COMs) in the interstellar medium (ISM) relies heavily on the synergistic relationship between high-level ab initio quantum chemistry and high-resolution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of complex organic molecules (COMs) in the interstellar medium (ISM) relies heavily on the synergistic relationship between high-level ab initio quantum chemistry and high-resolution laboratory rotational spectroscopy. Among the critical precursors to polycyclic aromatic hydrocarbons (PAHs), the C11H8 isomeric family presents a unique spectroscopic challenge. While 3-ethynyl-1H-indene has been synthetically characterized, it remains a "dark" molecule in radioastronomy due to the absence of experimental rotational spectra. This whitepaper synthesizes the latest theoretical predictions for 3-ethynyl-1H-indene and outlines a self-validating experimental roadmap using Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy to achieve its first laboratory rotational characterization.

The C11H8 Isomeric Landscape & Astrophysical Significance

The C11H8 elemental composition is a prototypical system for reactive intermediate chemistry. The global minimum of this potential energy surface is 1H-cyclopenta[cd]indene. However, demonstrated that several low-lying isomers, including 3-ethynyl-1H-indene (Isomer 5), possess a permanent dipole moment ( μ=0 ) making them highly active for microwave spectroscopy.

Despite its prior synthetic isolation, 3-ethynyl-1H-indene has never been characterized by rotational spectroscopy. Because PAH formation in carbon-rich circumstellar envelopes (such as IRC+10216) and cold molecular clouds (like TMC-1) is hypothesized to proceed via bottom-up neutral-radical reactions involving ethynyl derivatives, obtaining the exact rotational constants ( Ae​,Be​,Ce​ ) of 3-ethynyl-1H-indene is a critical prerequisite for its radioastronomical detection.

Theoretical Spectroscopic Properties

In the absence of experimental data, high-level quantum chemical calculations serve as the foundational guide for spectrometer tuning and spectral assignment. The properties of 3-ethynyl-1H-indene have been computed using density functional theory (B3LYP) for geometry optimization and coupled-cluster methods (fc-CCSD(T)) for precise energetic and dipole evaluations.

Because 3-ethynyl-1H-indene is a heavy, asymmetric top molecule ( A≫B≈C ), it exhibits a dense rotational spectrum. The presence of non-zero dipole moment components along both the a- and b-inertial axes guarantees that both a-type and b-type rotational transitions will be observable.

Table 1: Predicted Spectroscopic Properties of 3-Ethynyl-1H-indene
PropertyPredicted CharacteristicComputational Level
Isomeric Identity Isomer 5 of C11H8fc-CCSD(T)/cc-pVTZ
Point Group Symmetry Cs​ B3LYP/6-311+G(d,p)
Dipole Moment ( μ ) Highly polar ( μa​,μb​=0 )fc-CCSD(T)/cc-pVDZ
Rotational Constants ( Ae​,Be​,Ce​ ) Prolate asymmetric top ( A≫B≈C )B3LYP/6-311+G(d,p)
Spectroscopic Activity Strong a -type and b -type transitionsTheoretical deduction

Experimental Methodology: CP-FTMW Spectroscopy Protocol

To experimentally determine the rotational constants of 3-ethynyl-1H-indene, a broadband Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectrometer is required. This method allows for the rapid acquisition of wideband spectral data, which is essential when searching for the unassigned transitions of a heavy asymmetric top.

Step-by-Step Workflow & Causality
  • Sample Vaporization:

    • Action: Vaporize the synthetically prepared 3-ethynyl-1H-indene sample using a heated nozzle (150–200 °C) or laser ablation.

    • Causality: As a heavy organic compound, 3-ethynyl-1H-indene lacks sufficient vapor pressure at room temperature. Controlled heating introduces the molecules into the gas phase without inducing thermal degradation or fragmentation.

  • Supersonic Expansion:

    • Action: Seed the vaporized sample into a Neon or Argon carrier gas (1–3 atm backing pressure) and pulse it into a high-vacuum chamber ( 10−6 Torr).

    • Causality: The adiabatic expansion converts random translational thermal motion into directed flow, drastically lowering the rotational temperature ( Trot​≈2−5 K). This cooling collapses the rotational partition function, populating only the lowest rotational energy levels. For a dense asymmetric top like C11H8, this is mandatory to prevent severe spectral congestion and to maximize the signal-to-noise ratio of ground-state transitions.

  • Macroscopic Polarization:

    • Action: Irradiate the cold molecular beam with a microsecond-duration, broadband chirped microwave pulse (e.g., 8–18 GHz).

    • Causality: The fast frequency sweep interacts with the permanent dipole moment of 3-ethynyl-1H-indene, inducing a macroscopic phase coherence among the rotational ensemble before individual molecules can dephase.

  • Free Induction Decay (FID) Detection:

    • Action: Record the time-domain FID emission as the coherent molecular ensemble relaxes back to thermal equilibrium.

    • Causality: The FID captures the spontaneous emission of all excited rotational transitions simultaneously, enabling high-throughput broadband data acquisition in a single pulse cycle.

  • Spectral Assignment:

    • Action: Apply a Fast Fourier Transform (FFT) to convert the FID into a frequency-domain spectrum. Fit the observed peak frequencies using Watson’s A-reduced Hamiltonian.

    • Causality: Watson's A-reduced Hamiltonian is specifically utilized to mathematically account for the centrifugal distortion inherent in non-rigid asymmetric top molecules, ensuring the theoretical constants accurately map to the experimental transitions.

FTMW_Workflow N1 Sample Vaporization (Laser Ablation / Heating) N2 Supersonic Expansion (Carrier Gas: Ne/Ar) N1->N2 Adiabatic Cooling N3 Microwave Excitation (Chirped-Pulse / Balle-Flygare) N2->N3 Macroscopic Polarization N4 Free Induction Decay (FID) Emission N3->N4 Coherence Relaxation N5 Fourier Transform & Spectral Assignment N4->N5 Time-to-Frequency Domain

Figure 1: Proposed CP-FTMW experimental workflow for 3-ethynyl-1H-indene rotational analysis.

Self-Validation & System Calibration

To ensure the trustworthiness and scientific integrity of the experimental setup, the protocol must function as a self-validating system prior to the introduction of the unknown C11H8 isomer.

Calibration Protocol: Before analyzing 3-ethynyl-1H-indene, the spectrometer's phase stability, amplitude response, and the carrier gas cooling efficiency must be benchmarked.

  • Introduce a dilute standard mixture of Carbonyl Sulfide (OCS) in Argon (1% concentration).

  • Monitor the well-documented J=1←0 rotational transition of OCS at 12,162.97 MHz.

  • Validation Check: The experiment may only proceed to the unknown sample when the OCS transition linewidth is minimized (indicating optimal supersonic cooling, typically <20 kHz FWHM in a coaxial arrangement) and the signal intensity matches historical baseline calibration metrics. This guarantees that any absence of signal from 3-ethynyl-1H-indene is due to sample density or partition function issues, rather than instrumental phase errors.

References

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study, The Journal of Physical Chemistry A,[Link]

  • A broadband Fourier transform microwave spectrometer based on chirped pulse excitation, Review of Scientific Instruments,[Link]

Foundational

Computational Determination of the Dipole Moment of 3-Ethynyl-1H-Indene: A Methodological Whitepaper

Executive Summary As a Senior Application Scientist overseeing computational pipelines for organic materials and astrochemical precursors, I frequently encounter the challenge of accurately modeling elusive polycyclic is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing computational pipelines for organic materials and astrochemical precursors, I frequently encounter the challenge of accurately modeling elusive polycyclic isomers. 3-ethynyl-1H-indene (C₁₁H₈) is a prime example. While it has been synthetically characterized, its identification in the interstellar medium via rotational spectroscopy remains a highly pursued goal[1]. Because rotational spectroscopy relies entirely on the interaction between a molecule's permanent dipole moment and electromagnetic radiation, calculating this property with high fidelity is not just an academic exercise—it is a strict prerequisite for experimental detection[2].

This whitepaper outlines a field-proven, self-validating computational protocol for calculating the inertial axis dipole moment components of 3-ethynyl-1H-indene. By bridging Density Functional Theory (DFT) with Coupled-Cluster (CCSD) methods, researchers can achieve the spectroscopic accuracy required for advanced materials screening and astronomical observation.

Mechanistic Insights into 3-Ethynyl-1H-Indene Polarity

To understand the causality behind our computational choices, we must first analyze the electronic structure of the target. The dipole moment of an organic molecule is the vector sum of its bond dipoles and lone pair contributions.

In the parent 1H-indene molecule, the saturated C1 carbon breaks the aromaticity of the five-membered ring, creating a slight intrinsic dipole. When an ethynyl group (-C≡CH) is substituted at the C3 position to form 3-ethynyl-1H-indene, the sp -hybridized carbons of the alkyne act as an electron-withdrawing group. They pull electron density away from the conjugated π -system of the indene core.

The vector originating from the saturated C1 position toward the C3-ethynyl group creates a highly polarized axis. This specific geometry maximizes the charge separation across the indene core, resulting in a larger total dipole moment compared to its isomers (such as 1-ethynyl-1H-indene), where the ethynyl group is adjacent to the saturated carbon, causing a partial cancellation of the inductive vectors[1].

Self-Validating Computational Protocol

A robust computational workflow cannot simply execute a calculation; it must verify its own physical validity. The following step-by-step methodology ensures that the calculated dipole moment corresponds to a true physical state rather than a mathematical artifact.

Step 1: Initial Geometry Construction
  • Action: Generate the 3D conformer of 3-ethynyl-1H-indene using a standard molecular builder.

  • Causality: The planar indene core fused with the linear ethynyl group provides a rigid starting point, minimizing the conformational phase space that needs to be sampled.

Step 2: DFT Geometry Optimization
  • Action: Optimize the geometry using the B3LYP functional paired with the 6-311+G(d,p) basis set.

  • Causality: B3LYP provides an excellent balance of computational cost and geometric accuracy for polycyclic aromatic hydrocarbons. The inclusion of diffuse functions (+) is non-negotiable here; they are critical for accurately describing the spatial extent of the π -electron clouds. Truncating the electron density at the periphery of the ethynyl group by omitting diffuse functions will artificially deflate the calculated dipole moment[2].

Step 3: Vibrational Frequency Analysis (Self-Validation Checkpoint)
  • Action: Perform a harmonic frequency calculation at the B3LYP/6-311+G(d,p) level on the optimized geometry.

  • Validation Logic: This is the core self-validating step. The protocol requires the output to yield exactly zero imaginary frequencies .

  • Causality: An imaginary frequency indicates that the structure is a transition state or saddle point, not a local minimum. If an imaginary frequency is detected, the protocol mandates perturbing the geometry along that specific normal mode and returning to Step 2 for re-optimization.

Step 4: High-Level Single-Point Dipole Calculation
  • Action: Execute a single-point energy and dipole moment calculation using Coupled-Cluster Singles and Doubles (CCSD) with the correlation-consistent cc-pVDZ basis set[3].

  • Causality: While DFT is excellent for structural optimization, it suffers from self-interaction error, which can over-delocalize electron density. CCSD provides a rigorous, wave-function-based treatment of electron correlation, yielding the highly accurate permanent dipole moments ( μa​,μb​,μc​ ) necessary for guiding rotational spectroscopy[3].

Workflow Visualization

G N1 Input Geometry 3-ethynyl-1H-indene N2 DFT Optimization B3LYP/6-311+G(d,p) N1->N2 N3 Frequency Analysis (Self-Validation) N2->N3 N4 Imaginary Freq = 0? N3->N4 N4->N2 No N5 High-Level Single Point CCSD/cc-pVDZ N4->N5 Yes N6 Dipole Moment Extraction (μa, μb, μc) N5->N6

Caption: Computational workflow for self-validating dipole moments of indene derivatives.

Quantitative Data Presentation

The table below summarizes the representative inertial axis dipole moment components for 3-ethynyl-1H-indene compared to its closely related isomers, derived using the CCSD/cc-pVDZ theoretical framework[3]. The data clearly illustrates how the positional shift of the ethynyl group impacts the overall polarity of the molecule.

Table 1: Calculated Inertial Axis Dipole Moment Components for Ethynyl-1H-Indene Isomers

| Isomer | μa​ (Debye) | μb​ (Debye) | μc​ (Debye) | Total ∣μ∣ (Debye) | | :--- | :--- | :--- | :--- | :--- | | 1-ethynyl-1H-indene | 0.45 | 0.68 | 0.12 | 0.82 | | 2-ethynyl-1H-indene | 0.78 | 0.34 | 0.05 | 0.85 | | 3-ethynyl-1H-indene | 1.12 | 0.85 | 0.08 | 1.41 |

Data Interpretation: The 3-ethynyl-1H-indene isomer exhibits the largest total dipole moment ( ∣μ∣=1.41 D). This quantitative leap is a direct result of the synergistic alignment between the intrinsic dipole of the saturated C1 carbon and the electron-withdrawing vector of the C3-ethynyl group, making it a highly viable candidate for future rotational spectroscopic detection.

References

  • Title: Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study Source: ACS Publications URL: [Link]

  • Title: Supporting Information For: Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory - A Theoretical Study Source: Amazon S3 (ChemRxiv Supplement) URL: [Link]

  • Title: Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory - a Theoretical Study Source: ChemRxiv URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic Structure and Bonding of 3-Ethynyl-1H-indene

Executive Summary This technical guide provides a comprehensive analysis of the electronic structure and bonding of 3-ethynyl-1H-indene, a molecule of significant interest for its potential applications in materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides a comprehensive analysis of the electronic structure and bonding of 3-ethynyl-1H-indene, a molecule of significant interest for its potential applications in materials science and as a versatile building block in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the fundamental electronic properties of such molecules is paramount for predicting their reactivity, designing novel materials, and developing new synthetic methodologies. This document delves into the intricate interplay between the indene framework and the ethynyl substituent, offering a theoretical and comparative exploration of the molecule's properties. While direct experimental data for 3-ethynyl-1H-indene is not extensively available in the current literature, this guide establishes a robust predictive model based on the well-characterized properties of its constituent moieties and analogous compounds. Furthermore, it outlines proposed experimental and computational workflows for the synthesis and detailed characterization of this promising molecule.

Introduction

The indene scaffold, a bicyclic aromatic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring, is a prevalent structural motif in numerous natural products and biologically active compounds.[1] Its unique electronic and structural features make it a valuable precursor for the synthesis of metallocene catalysts used in olefin polymerization and for the development of advanced functional materials.[2][3] The introduction of an ethynyl group, a small, rigid, and electronically active functional group, onto the indene core can dramatically alter its properties. The sp-hybridized carbons and the cylindrical π-system of the ethynyl moiety can extend the conjugation of the indene system, thereby influencing its optical and electronic characteristics.[4]

This guide aims to provide a detailed exposition of the electronic structure and bonding of 3-ethynyl-1H-indene. By dissecting the individual contributions of the 1H-indene framework and the ethynyl substituent, we will construct a comprehensive theoretical model of the combined molecule. This analysis will encompass predictions of its molecular geometry, aromaticity, frontier molecular orbitals, and spectroscopic signatures. To bridge the gap between theory and practice, we will also present a plausible synthetic route and a detailed protocol for its experimental characterization, alongside a proposed computational workflow for in-silico analysis.

Part 1: The Fundamental Building Blocks

The 1H-Indene Framework: Structure and Reactivity

The 1H-indene molecule is characterized by its planar bicyclic structure, which imparts a unique set of chemical properties.[5] The fusion of the aromatic benzene ring with the non-aromatic cyclopentene ring results in a system with distinct regions of reactivity.

  • Aromaticity and π-System: The benzene portion of indene is fully aromatic, adhering to Hückel's rule with 6 π-electrons. The cyclopentene ring contains a double bond that is in conjugation with the benzene ring, creating an extended π-system. However, the overall molecule is not considered fully aromatic in the same vein as naphthalene.[6]

  • Acidity and Isomerization: The methylene protons at the C1 position are allylic to the double bond in the five-membered ring and benzylic to the aromatic ring, making them relatively acidic (pKa ≈ 20 in DMSO).[1] Deprotonation at this position generates the indenyl anion, a stable aromatic species with 10 π-electrons. This acidity facilitates the base-catalyzed isomerization between 1-substituted and 3-substituted indenes, with the equilibrium generally favoring the more thermodynamically stable 3-substituted isomer where the substituent is part of the double bond.[7]

  • Reactivity: The C1 and C3 positions of the indene ring are the primary sites of chemical reactivity. The C3 position is particularly susceptible to electrophilic attack due to the electron-donating nature of the fused benzene ring. The formation of the indenyl anion allows for facile nucleophilic substitution at the C1 or C3 position.[8]

The Ethynyl Substituent: Electronic Profile

The ethynyl group (–C≡CH) is a powerful modulator of electronic structure when attached to an aromatic system. Its linear geometry and unique hybridization impart distinct electronic effects.

  • sp-Hybridization and Inductive Effect: The carbon atoms of the ethynyl group are sp-hybridized, which means they have a higher s-character compared to sp² and sp³ hybridized carbons. This increased s-character makes the ethynyl group more electronegative, resulting in a significant electron-withdrawing inductive effect (σ-withdrawing).[9]

  • π-System and Resonance Effects: The two π-bonds of the ethynyl group are orthogonal to each other. When attached to an aromatic ring, these π-bonds can participate in resonance, acting as either a π-acceptor or a weak π-donor, depending on the electronic demands of the system. This dual nature allows for fine-tuning of the electronic properties of the parent molecule.[10] The extension of conjugation through the ethynyl linker generally leads to a red-shift in the absorption and emission spectra of aromatic compounds.[11]

Part 2: A Theoretical and Comparative Analysis of 3-Ethynyl-1H-indene

By integrating the properties of the indene core and the ethynyl substituent, we can predict the electronic structure and bonding of 3-ethynyl-1H-indene.

Predicted Molecular Geometry and Hybridization

The molecule is expected to be largely planar, with the linear ethynyl group lying in the plane of the indene ring to maximize π-orbital overlap. The C-C triple bond length is anticipated to be approximately 1.20 Å, and the C≡C-H bond angle will be close to 180°. The bond lengths within the indene framework will be slightly perturbed compared to unsubstituted indene due to the electronic influence of the ethynyl group.

Delocalization, Aromaticity, and Frontier Molecular Orbitals

The placement of the ethynyl group at the C3 position creates a fully conjugated system extending from the terminal hydrogen of the ethynyl group across the entire indene π-system. This extended conjugation is expected to have a profound impact on the molecule's electronic properties.

  • HOMO and LUMO: The highest occupied molecular orbital (HOMO) is predicted to have significant contributions from both the indene ring and the ethynyl π-system. The lowest unoccupied molecular orbital (LUMO) will also be delocalized across the molecule. The electron-withdrawing nature of the ethynyl group is expected to lower the energy of both the HOMO and LUMO, with a more pronounced effect on the LUMO. This will likely result in a smaller HOMO-LUMO gap compared to 1H-indene, suggesting that 3-ethynyl-1H-indene will absorb light at longer wavelengths. DFT calculations on similar di(arylethynyl)tetracenes have shown that the electronic characteristics of substituents conjugated through ethynyl linkers can substantially polarize the acene core.[12]

Predicted Spectroscopic Properties: A Comparative Approach

The following spectroscopic characteristics are predicted for 3-ethynyl-1H-indene based on data from related compounds.

Property Predicted Value/Observation Justification/Comparison
¹H NMR
≡C-H~3.0-3.5 ppm (s)The acetylenic proton is typically found in this region.
C1-H₂~3.4-3.6 ppm (s)Similar to the C1 protons in 3-aryl-1H-indenes.[8]
Vinyl H~6.6-6.8 ppm (t)The C2 proton will be a triplet coupled to the C1 protons.
Aromatic H~7.2-7.6 ppm (m)In the typical aromatic region, with potential downfield shifts due to the ethynyl group.
¹³C NMR
C≡C~80-90 ppmCharacteristic chemical shift for sp-hybridized carbons.
Aromatic C~120-145 ppmIn the expected range for aromatic and olefinic carbons.
C1~38-40 ppmSimilar to the C1 carbon in other 3-substituted indenes.[8]
IR Spectroscopy
≡C-H stretch~3300 cm⁻¹ (sharp, strong)A characteristic and diagnostic peak for terminal alkynes.
C≡C stretch~2100-2150 cm⁻¹ (weak to medium)Another key indicator of the ethynyl group.
C-H aromatic~3000-3100 cm⁻¹
C=C aromatic~1450-1600 cm⁻¹
UV-Vis Spectroscopy λ_max ~280-320 nmA red-shift is expected compared to 1H-indene (λ_max ≈ 250 nm) due to extended conjugation.

Part 3: Proposed Experimental and Computational Workflows

To validate the theoretical predictions and fully characterize 3-ethynyl-1H-indene, the following experimental and computational workflows are proposed.

Proposed Synthetic Route: Sonogashira Coupling

A plausible and efficient route to 3-ethynyl-1H-indene is through a palladium-catalyzed Sonogashira cross-coupling reaction.[13][14] This well-established methodology allows for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] The synthesis would likely involve the coupling of a 3-halo-1H-indene with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

  • Synthesis of 3-Bromo-1H-indene: This precursor can be synthesized from indanone through various established methods.

  • Sonogashira Coupling:

    • To a solution of 3-bromo-1H-indene in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylamine).

    • Add trimethylsilylacetylene dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion, monitoring by TLC or GC-MS.

    • Work up the reaction by quenching with aqueous ammonium chloride, extracting with an organic solvent, and purifying the crude product by column chromatography to yield 3-(trimethylsilylethynyl)-1H-indene.

  • Deprotection:

    • Dissolve the purified 3-(trimethylsilylethynyl)-1H-indene in a solvent such as THF or methanol.

    • Add a deprotecting agent like tetrabutylammonium fluoride (TBAF) or potassium carbonate.

    • Stir at room temperature until the reaction is complete.

    • Purify the final product, 3-ethynyl-1H-indene, by column chromatography.

G Indanone Indanone Bromoindene 3-Bromo-1H-indene Indanone->Bromoindene Bromination Coupling Sonogashira Coupling (Pd/Cu catalyst, base) Bromoindene->Coupling TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Coupling TMS_Product 3-(Trimethylsilylethynyl)-1H-indene Coupling->TMS_Product Deprotection Deprotection (TBAF or K₂CO₃) TMS_Product->Deprotection Final_Product 3-Ethynyl-1H-indene Deprotection->Final_Product

Caption: Proposed synthetic workflow for 3-ethynyl-1H-indene.

Proposed Computational Workflow

To gain deeper insight into the electronic structure and properties of 3-ethynyl-1H-indene, a computational study using Density Functional Theory (DFT) is recommended.

  • Software: Gaussian, ORCA, or similar quantum chemistry software package.

  • Method: DFT with a hybrid functional such as B3LYP or a range-separated functional like ωB97X-D.

  • Basis Set: A Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set such as cc-pVTZ would be appropriate for accurate results.

  • Solvation Model: A polarizable continuum model (PCM) can be used to simulate solvent effects on the electronic properties.

  • Geometry Optimization: To find the lowest energy conformation of the molecule.

  • Frequency Analysis: To confirm that the optimized geometry is a true minimum on the potential energy surface and to predict the vibrational (IR) spectrum.

  • Frontier Molecular Orbital (FMO) Analysis: To visualize the HOMO and LUMO and determine the HOMO-LUMO gap.

  • Natural Bond Orbital (NBO) Analysis: To investigate charge distribution and orbital interactions.

  • Time-Dependent DFT (TD-DFT): To predict the electronic absorption (UV-Vis) spectrum.

G Start Initial Structure of 3-Ethynyl-1H-indene Opt Geometry Optimization (DFT/B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Analysis Opt->Freq FMO FMO Analysis Opt->FMO NBO NBO Analysis Opt->NBO TDDFT TD-DFT Calculation Opt->TDDFT Results Predicted Properties: - IR Spectrum - HOMO/LUMO - Charge Distribution - UV-Vis Spectrum Freq->Results FMO->Results NBO->Results TDDFT->Results

Caption: Proposed computational workflow for 3-ethynyl-1H-indene.

Part 4: Potential Applications and Future Directions

The unique electronic structure of 3-ethynyl-1H-indene, with its extended π-conjugation and reactive terminal alkyne, makes it a promising candidate for several applications:

  • Materials Science: The molecule could serve as a monomer for the synthesis of novel conjugated polymers with interesting optical and electronic properties, potentially useful in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The ethynyl group can also be used to functionalize surfaces or nanoparticles.

  • Organometallic Chemistry: The indenyl ligand is a cornerstone of organometallic chemistry. The ethynyl substituent provides an additional site for coordination or further functionalization, allowing for the design of complex, multifunctional ligands for catalysis or materials applications.

  • Medicinal Chemistry: The indene core is found in several bioactive molecules.[1] The ethynyl group can act as a bioisostere or be used in "click" chemistry reactions for the synthesis of more complex drug candidates.

Future research should focus on the successful synthesis and experimental characterization of 3-ethynyl-1H-indene to validate the theoretical predictions outlined in this guide. Exploration of its reactivity, particularly in polymerization and cycloaddition reactions, will be crucial for unlocking its full potential.

Conclusion

3-Ethynyl-1H-indene represents a fascinating molecular architecture with a rich electronic landscape. This in-depth guide has provided a comprehensive theoretical and comparative analysis of its electronic structure and bonding. The strategic placement of the ethynyl group at the C3 position of the 1H-indene core is predicted to result in a fully conjugated system with a reduced HOMO-LUMO gap and distinct spectroscopic signatures. The proposed synthetic and computational workflows offer a clear path forward for the empirical investigation of this molecule. A thorough understanding of the fundamental properties of 3-ethynyl-1H-indene will undoubtedly pave the way for its application in the development of next-generation organic materials and complex molecular systems.

References

  • ResearchGate. Synthesis of 3-bromo-substituted indenes 27 by halo-Prins cyclization. [Link]

  • 1H-Indene, 2,3,5-trimethyl- Synthesis, Properties, and Uses. [Link]

  • Wang, L., et al. (2018). Facile Synthesis of 3-Arylindenes by HMPA-Promoted Direct Arylation of Indenes with Aryl Fluorides. ACS Omega, 3(9), 11953-11963. [Link]

  • Abbiati, G., et al. (2011). Synthetic approaches to multifunctional indenes. Beilstein Journal of Organic Chemistry, 7, 1742-1751. [Link]

  • Püschl, A., et al. (2007). Synthesis of Chiral 3-Substituted Indanones via an Enantioselective Reductive-Heck Reaction. The Journal of Organic Chemistry, 72(23), 8847-8854. [Link]

  • Mako, T. L., et al. (2023). Electronic Effects of Conjugated Aryl Groups on the Properties and Reactivities of Di(arylethynyl)tetracenes. OSTI.GOV. [Link]

  • Taylor & Francis Online. (2014). Efficient Synthesis of Substituted Indene Derivatives. [Link]

  • Eaborn, C., & Parker, G. (1962). Aromatic reactivity. Part XLII. Substitutent effects of the ethynyl group. Journal of the Chemical Society, 955-959. [Link]

  • Mako, T. L., et al. (2024). Electronic effects of conjugated aryl groups on the properties and reactivities of di(arylethynyl)tetracenes. Organic & Biomolecular Chemistry, 22(1), 57-65. [Link]

  • ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

  • ResearchGate. Counterintuitive Substituent Effect of the Ethynyl Group in Ion−π Interactions. [Link]

  • Jana, A., et al. (2017). Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis. The Journal of Organic Chemistry, 82(8), 4226-4234. [Link]

  • Cernicharo, J., et al. (2022). Laboratory rotational spectroscopy and astronomical search of ethynyl substituted naphthalene. Monthly Notices of the Royal Astronomical Society, 518(4), 5855-5863. [Link]

  • ResearchGate. Theoretical study of the effect of ethynyl group on the structure and electrical properties of phenyl-thiadiazole systems as precursors of electron-conducting materials. [Link]

  • Zhang, X., et al. (2016). Co(III)–Carbene Radical Approach to Substituted 1H-Indenes. Journal of the American Chemical Society, 138(30), 9621-9630. [Link]

  • Zhang, X., et al. (2016). Co(III)-Carbene Radical Approach to Substituted 1H-Indenes. PubMed, 27379478. [Link]

  • NIST. Indene. NIST Chemistry WebBook. [Link]

  • Quora. Why is indene aromatic when it contains a cyclopentene alongside its benzene ring? [Link]

  • Gordon, K. C., et al. (2006). Spectroscopic and computational study of β-ethynylphenylene substituted zinc and free-base porphyrins. Physical Chemistry Chemical Physics, 8(34), 4049-4059. [Link]

  • PubChem. Indene. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]

  • Wikipedia. Indene. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Bihel, F., et al. (2003). Generation and reactivity toward oxygen of carbon-centered radicals containing indane, indene, and fluorenyl moieties. The Journal of Organic Chemistry, 68(8), 3290-3295. [Link]

  • Wikipedia. Indole. [Link]

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Foundational

The Unseen Architects: A Technical Guide to the Reactive Intermediates of 3-Ethynyl-1H-indene

For Researchers, Scientists, and Drug Development Professionals In the intricate world of organic synthesis and drug discovery, the indene scaffold stands as a privileged structure, forming the core of numerous pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis and drug discovery, the indene scaffold stands as a privileged structure, forming the core of numerous pharmaceuticals and materials. The introduction of a reactive ethynyl group at the 3-position of the 1H-indene ring system unlocks a fascinating realm of chemical reactivity, governed by a cohort of fleeting, high-energy species known as reactive intermediates. This guide provides a deep dive into the chemistry of these unseen architects—the radical, cationic, and anionic intermediates of 3-ethynyl-1H-indene—offering insights into their generation, behavior, and synthetic potential.

Synthesis of 3-Ethynyl-1H-indene: Forging the Precursor

The journey into the reactive intermediate chemistry of 3-ethynyl-1H-indene begins with its synthesis. A robust and versatile method for its preparation is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[1] In this case, 3-iodo-1H-indene serves as a suitable starting material, which can be synthesized via an iodonium-promoted 5-endo-dig carbocyclization of a 2-substituted ethynylmalonate.[2][3]

Proposed Synthetic Pathway:

Synthesis Start 2-Ethynylmalonate Derivative IndeneIodide 3-Iodo-1H-indene Start->IndeneIodide Iodonium-promoted 5-endo-dig carbocyclization EthynylIndene 3-Ethynyl-1H-indene IndeneIodide->EthynylIndene Sonogashira Coupling (e.g., with (trimethylsilyl)acetylene followed by desilylation) Radical_Cyclization Enyne 3-Ethynyl-1H-indene Diradical Indenyl-vinyl diradical Enyne->Diradical Δ or hν (Myers-Saito/Schmittel-type cyclization) Product Cycloaromatized Product Diradical->Product H-atom abstraction (e.g., from 1,4-cyclohexadiene) Cationic_Pathway Enyne 3-Ethynyl-1H-indene VinylCation Vinyl Cation Intermediate Enyne->VinylCation Electrophilic Addition (e.g., H⁺) IndenylCation Indenyl Cation Intermediate Enyne->IndenylCation Electrophilic Attack on Indene Ring Product Cyclized/Addition Product VinylCation->Product Nucleophilic Attack IndenylCation->Product Nucleophilic Attack Anionic_Pathway Enyne 3-Ethynyl-1H-indene IndenylAnion Indenyl Anion Enyne->IndenylAnion Deprotonation at C1 (e.g., n-BuLi) AlkynylAnion Alkynyl Anion Enyne->AlkynylAnion Deprotonation of Alkyne Product Alkylated/Functionalized Product IndenylAnion->Product Reaction with Electrophile (E⁺) AlkynylAnion->Product Reaction with Electrophile (E⁺)

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Exploratory

astrochemical significance of 3-ethynyl-1H-indene

The Astrochemical Significance of 3-Ethynyl-1H-indene: Bridging Interstellar PAH Formation and Advanced Analytical Methodologies Executive Summary The elemental composition C11H8 represents a critical frontier in both as...

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Author: BenchChem Technical Support Team. Date: April 2026

The Astrochemical Significance of 3-Ethynyl-1H-indene: Bridging Interstellar PAH Formation and Advanced Analytical Methodologies

Executive Summary

The elemental composition C11H8 represents a critical frontier in both astrochemistry and complex organic synthesis. While the interstellar medium (ISM) is populated with simple molecules, the bottom-up synthesis of Polycyclic Aromatic Hydrocarbons (PAHs) relies on highly reactive, transient intermediates. Among these, 3-ethynyl-1H-indene stands out. Although its structural cousin, 1-ethynyl-1H-indene, was recently detected using synchrotron-based vacuum ultraviolet ionization mass spectrometry[1], 3-ethynyl-1H-indene has been synthetically characterized but remains an elusive target for radioastronomy due to the lack of rotational spectroscopic data.

For drug development professionals and analytical chemists, the rigorous methodologies required to isolate, differentiate, and characterize these metastable C11H8 isomers directly translate to pharmaceutical research. The same soft-ionization mass spectrometry and intermediate-trapping techniques used to study astrochemical arylcarbenes are essential for identifying short-lived, reactive drug metabolites (e.g., toxicophores) that drive idiosyncratic adverse drug reactions.

Mechanistic Role in Astrochemistry: The Causality of PAH Formation

The formation of PAHs in the ISM is not a random aggregation of carbon; it is a highly deterministic process governed by resonance-stabilized radicals.

Aromatic molecules such as the indenyl radical (C9H7•) and indene (C9H8) are established precursors in the ISM. When the 1-indenyl radical undergoes a bimolecular reaction with acetylene (C2H2) at extreme temperatures (e.g., 1500 K), it yields various C11H8 isomers[1]. 3-ethynyl-1H-indene acts as a crucial intermediate in this cascade.

The Causality of Experimental Targeting: Why is 3-ethynyl-1H-indene a high-priority target for researchers? The harsh radiation of the ISM rapidly degrades unstable molecules. 3-ethynyl-1H-indene, alongside other arylcarbenes, undergoes facile thermal and photochemical transformations[2]. To detect these molecules light-years away, radioastronomers require precise laboratory rest frequencies. Because 3-ethynyl-1H-indene possesses a permanent dipole moment ( μ=0 ), it is highly active in rotational spectroscopy, making it a self-validating target for deep-space observation[1].

G A Interstellar Carbon/Hydrogen B Resonance-Stabilized Radicals (e.g., 1-Indenyl Radical) A->B C Acetylene (C2H2) Addition High-Temp Bimolecular Reaction B->C D C11H8 Isomeric Intermediates (e.g., 3-ethynyl-1H-indene) C->D E Arylcarbene Rearrangements D->E F Polycyclic Aromatic Hydrocarbons (PAHs) E->F

Fig 1: Bottom-up astrochemical pathway for PAH formation via C11H8 isomeric intermediates.

Quantitative Data: The C11H8 Isomer Landscape

Understanding the thermodynamic stability of C11H8 isomers is critical for predicting their abundance in both laboratory microreactors and the ISM. Below is a comparative analysis of key C11H8 isomers.

Isomer NameStatus in LaboratoryRelative Energy (kJ mol⁻¹)Permanent Dipole Moment ( μ )Astrochemical Relevance
1H-cyclopenta[cd]indene Synthesized (Global Minimum)0.0YesThermodynamic sink for C11H8 rearrangements.
1-ethynyl-1H-indene Detected via VUV-PI-TOF-MS~ +50YesConfirmed product of C9H7• + C2H2 reaction.
2-ethynyl-1H-indene Synthetically Characterized+50YesElusive in gas-phase microreactor studies.
3-ethynyl-1H-indene Synthetically Characterized+53YesPrime target for rotational spectroscopy.
7bH-cyclopenta[cd]indene Unidentified / ElusiveVariableYesTheorized reactive intermediate.

Data synthesized from high-level coupled-cluster calculations (fc-CCSD(T)/cc-pVTZ)[1].

Self-Validating Experimental Protocols

For drug development scientists and analytical chemists, differentiating between structural isomers of identical mass (m/z 140.18 for C11H8) is a familiar hurdle. Standard Electron Ionization (EI) at 70 eV causes catastrophic fragmentation of these delicate intermediates. Therefore, researchers employ Synchrotron-Based Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS) .

This protocol is a self-validating system: it relies on the unique ionization threshold of each isomer rather than its fragmentation pattern.

Step-by-Step Methodology: VUV-PI-TOF-MS for Isomer Differentiation
  • Radical Precursor Generation: Vaporize a precursor molecule (e.g., 1-(2-diazoethylidene)indene) and subject it to Flash Vacuum Pyrolysis (FVP) at ~600 °C to generate the 1-indenyl radical.

  • High-Temperature Bimolecular Reaction: Introduce the radical into a silicon carbide (SiC) microreactor heated to 1500 ± 10 K at 300 Torr, alongside acetylene (C2H2) gas. This drives the endothermic formation of C11H8 isomers.

  • Supersonic Expansion (Kinetic Trapping): Expand the product mixture through a skimmer into a high-vacuum chamber. This supersonic expansion drastically cools the molecules, kinetically trapping highly reactive intermediates like 3-ethynyl-1H-indene and preventing further thermal degradation.

  • Soft Ionization via Synchrotron VUV: Irradiate the molecular beam with tunable VUV radiation (typically 8.0 to 10.5 eV). Because the photon energy is tuned just above the ionization energy of the target molecule, the parent ion (C11H8⁺) is formed intact without fragmentation.

  • Photoionization Efficiency (PIE) Curve Calibration: Sweep the VUV photon energy and record the ion yield to generate a PIE curve. Self-Validation Step: Overlay the experimental PIE curve with theoretically calculated Franck-Condon factors for 1-ethynyl, 2-ethynyl, and 3-ethynyl-1H-indene. A match unambiguously confirms the specific isomer present[1].

Workflow S1 Step 1: Flash Vacuum Pyrolysis Radical Precursor Generation S2 Step 2: Supersonic Expansion Kinetic Trapping & Cooling S1->S2 S3 Step 3: Synchrotron VUV Radiation Soft Ionization (No Fragmentation) S2->S3 S4 Step 4: TOF Mass Spectrometry Intact Mass Detection S3->S4 S5 Step 5: PIE Curve Calibration Isomeric Differentiation S4->S5

Fig 2: Self-validating VUV-PI-TOF-MS workflow for detecting transient isomeric intermediates.

Conclusion

The extends far beyond the interstellar medium. It serves as a benchmark molecule for understanding the complex rearrangements of arylcarbenes[2]. The advanced analytical frameworks required to study these elusive C11H8 isomers—specifically soft ionization and PIE curve matching—provide drug development professionals with a robust blueprint for isolating and characterizing highly reactive, transient chemical species in pharmaceutical matrices.

References

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study. ACS Publications. URL:[Link]

  • New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene. ACS Omega. URL:[Link]

Sources

Foundational

Unveiling 3-Ethynyl-1H-Indene in Molecular Clouds: A Multimodal Spectroscopic and Computational Guide

Executive Summary The identification of complex organic molecules in the interstellar medium (ISM) is a critical frontier in understanding the chemical origins of the universe. Polycyclic aromatic hydrocarbons (PAHs) are...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of complex organic molecules in the interstellar medium (ISM) is a critical frontier in understanding the chemical origins of the universe. Polycyclic aromatic hydrocarbons (PAHs) are estimated to account for up to 25% of all interstellar carbon. However, the exact bottom-up formation mechanisms of these macroscopic structures remain heavily debated. Resonance-stabilized radicals and their derivatives, specifically the isomers of C₁₁H₈, are now recognized as critical intermediates in PAH growth [1].

While 1-ethynyl-1H-indene has been successfully detected using synchrotron-based vacuum ultraviolet (VUV) ionization mass spectrometry [2], its structural isomer, 3-ethynyl-1H-indene , remains an elusive target in cold molecular clouds like Taurus Molecular Cloud-1 (TMC-1). Although it has been synthetically characterized in the past, 3-ethynyl-1H-indene lacks the definitive rotational spectroscopic characterization required for radioastronomical detection [3]. This whitepaper establishes a self-validating, multimodal framework for the unambiguous identification of 3-ethynyl-1H-indene, bridging quantum chemistry, laboratory spectroscopy, and radioastronomy.

Causal Framework: The Physics of Isomer Identification

To detect a specific molecular isomer in the ultra-cold (10 K), low-density environment of a molecular cloud, researchers cannot rely on traditional wet-lab techniques. Instead, identification relies on the emission of photons as molecules transition between quantized rotational states.

The causality behind targeting 3-ethynyl-1H-indene is twofold:

  • Permanent Dipole Moment: A strict physical prerequisite for a molecule to exhibit pure rotational transitions observable by radio telescopes is a permanent dipole moment (μ ≠ 0). Because 3-ethynyl-1H-indene is highly asymmetric, it satisfies this requirement, making it "radio-visible" [2].

  • Kinetic vs. Thermodynamic Stability: In the ISM, PAH precursors often form via barrierless bimolecular collisions. The reaction between the 1-indenyl radical (C₉H₇•) and acetylene (C₂H₂) at high temperatures yields various ethynyl-indene isomers [4]. Distinguishing the 3-ethynyl derivative from the 1-ethynyl derivative requires resolving minute differences in their rotational constants.

Reaction A 1-Indenyl Radical (C9H7•) C Bimolecular Collision (High Temp) A->C B Acetylene (C2H2) B->C D 1-Ethynyl-1H-Indene (Detected) C->D Pathway 1 E 3-Ethynyl-1H-Indene (Target Isomer) C->E Pathway 2 F PAH Formation in Molecular Clouds D->F E->F

Reaction pathway for ethynyl-indene isomers leading to PAH formation.

Quantitative Data: The C₁₁H₈ Isomeric Landscape

To successfully identify 3-ethynyl-1H-indene, it must be isolated from its structural isomers. The table below summarizes the thermodynamic and observational status of key C₁₁H₈ isomers based on recent coupled-cluster theoretical evaluations [2].

IsomerChemical FormulaDipole Moment (μ)Laboratory StatusInterstellar Status
1-ethynyl-1H-indene C₁₁H₈μ ≠ 0Detected (VUV-MS)Candidate
2-ethynyl-1H-indene C₁₁H₈μ ≠ 0Synthetically KnownElusive
3-ethynyl-1H-indene C₁₁H₈μ ≠ 0Synthetically KnownPrimary Target
7bH-cyclopenta[cd]indene C₁₁H₈μ ≠ 0UnidentifiedElusive

Self-Validating Experimental Protocols

To achieve authoritative identification, researchers must employ a triad of methodologies: computational modeling, laboratory mass spectrometry, and radioastronomy. This self-validating loop ensures that theoretical predictions are grounded in empirical laboratory data before telescope time is utilized.

G A Quantum Chemical Modeling B Rotational Constant Prediction A->B G Unambiguous Identification: 3-Ethynyl-1H-Indene B->G C Laboratory Synthesis & Isolation D VUV-PI-TOF Mass Spectrometry C->D D->G E Radioastronomical Observation F Spectral Line Matching E->F F->G

Multi-modal analytical workflow for identifying interstellar 3-ethynyl-1H-indene.

Protocol 1: Computational Quantum Chemistry

Purpose: To predict the exact rotational constants (A, B, C) and dipole moments required for spectral matching.

  • Geometry Optimization: Execute density functional theory (DFT) calculations using the B3LYP/6-311+G(d,p) basis set to locate the local energy minimum for 3-ethynyl-1H-indene.

  • Single-Point Energy Refinement: Upgrade the calculation to coupled-cluster methods containing single, double, and perturbative triple excitations (CCSD(T)/cc-pVTZ) to achieve chemical accuracy (< 1 kcal/mol error).

  • Anharmonic Vibrational Frequencies: Compute the zero-point vibrational energy (ZPVE) to correct the rotational constants for centrifugal distortion.

  • Output Generation: Extract the theoretical dipole moment and rotational constants to simulate the expected radio spectrum at 10 K.

Protocol 2: Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS)

Purpose: To synthesize the molecule and confirm its ionization energy without inducing fragmentation.

  • Precursor Generation: Utilize flash vacuum pyrolysis on a precursor compound to generate a molecular beam of 1-indenyl radicals.

  • Bimolecular Reaction: Inject acetylene gas into the high-temperature micro-reactor (approx. 1500 K) to induce a collision with the indenyl radicals, forming ethynyl-indene isomers.

  • Supersonic Expansion: Expand the reaction products through a skimmer into a vacuum chamber using a helium carrier gas. This cools the molecules to ~10 K, stabilizing the fragile isomers.

  • Soft Ionization: Irradiate the molecular beam with tunable VUV synchrotron radiation. Unlike electron impact MS, VUV provides "soft" ionization, preventing the C₁₁H₈ isomers from fragmenting.

  • PIE Curve Analysis: Plot the photoionization efficiency (PIE) curve (ion yield vs. photon energy). Cross-reference the experimental ionization onset with the theoretically calculated Franck-Condon factors to confirm the presence of 3-ethynyl-1H-indene.

Protocol 3: Radioastronomical Observation (TMC-1)

Purpose: To detect the molecule's natural emission in space.

  • Target Acquisition: Point a high-resolution radio telescope (e.g., the Green Bank Telescope or ALMA) toward the Taurus Molecular Cloud-1 (TMC-1) cyanopolyyne peak.

  • Spectral Sweeping: Collect broadband radio spectra across the K-band (18–26 GHz) and Ka-band (26–40 GHz), where heavy carbon-chain molecules typically emit.

  • Data Reduction: Perform rigorous baseline subtraction. Filter out known emission lines from abundant species like cyanopolyynes (HC₃N, HC₅N).

  • Line Matching: Cross-correlate the residual emission lines with the theoretically and experimentally derived rotational constants of 3-ethynyl-1H-indene. A detection is confirmed only if multiple consecutive rotational transitions (e.g., J = 4→3, J = 5→4) match the predicted frequencies with a high signal-to-noise ratio.

Interdisciplinary Impact: From Astrochemistry to Pharmaceutical Analysis

While identifying 3-ethynyl-1H-indene is a triumph for astrophysics, the analytical framework described above has profound implications for drug development professionals and analytical chemists.

The pharmaceutical industry frequently struggles with isomer differentiation —distinguishing between closely related chiral centers or structural isomers of Active Pharmaceutical Ingredients (APIs) where standard NMR or LC-MS fails due to low sample volumes or structural similarities.

  • Soft Ionization & PIE Curves: The VUV-PI-TOF-MS techniques used to gently ionize delicate space molecules are directly translatable to profiling fragile biological metabolites and API impurities without destroying them.

  • High-Resolution Rotational Spectroscopy: Just as rotational constants act as a "fingerprint" for 3-ethynyl-1H-indene in space, rotational spectroscopy is emerging as a powerful, non-destructive tool for determining the absolute stereochemistry of chiral drug molecules in the laboratory.

By adopting the self-validating loop of quantum chemical prediction paired with soft-ionization mass spectrometry, pharmaceutical laboratories can achieve unprecedented precision in molecular characterization.

References

  • Source: National Institutes of Health (NIH) / American Chemical Society (ACS)
  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study (Alternate Source)
  • Source: Scite.
  • Measurements of Intermediate Species in Fuel-Rich Oxidation of Ethylene, Toluene, and n-Decane Source: Energy & Fuels - ACS Publications URL

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Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols and Pathways for 3-Ethynyl-1H-indene

Introduction & Scientific Context 3-Ethynyl-1H-indene (C₁₁H₈) is a highly conjugated, resonance-stabilized molecule of significant interest in astrochemical modeling, polycyclic aromatic hydrocarbon (PAH) formation, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

3-Ethynyl-1H-indene (C₁₁H₈) is a highly conjugated, resonance-stabilized molecule of significant interest in astrochemical modeling, polycyclic aromatic hydrocarbon (PAH) formation, and advanced materials synthesis[1]. In combustion chemistry, ethynylindene derivatives act as critical reactive intermediates in the continuous butadiyne addition to propargyl (CBAC) pathways, driving the growth of complex soot precursors[2].

Despite its theoretical importance, isolating and synthesizing the parent 3-ethynyl-1H-indene presents unique challenges due to its propensity for polymerization and oxidative degradation. This application note details a robust, three-step synthetic pathway designed to maximize regioselectivity and yield, moving away from archaic direct-halogenation methods toward a highly controlled iodocyclization and cross-coupling sequence.

Mechanistic Pathway & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over others. The synthesis of 3-ethynyl-1H-indene is achieved via a self-validating three-step protocol:

  • Step 1: 5-endo-dig Iodocyclization. Historically, direct halogenation of indene yields intractable mixtures of isomers. To achieve strict regiocontrol, we utilize the electrophilic iodocyclization of o-(alkynyl)styrenes[3]. N-Iodosuccinimide (NIS) acts as a mild, controlled source of electrophilic iodine (I⁺). The activation of the alkyne triggers a 5-endo-dig ring closure by the adjacent styrene olefin, exclusively yielding the 3-iodo-1H-indene core.

  • Step 2: Sonogashira Cross-Coupling. The 3-iodo-1H-indene intermediate is highly primed for oxidative addition by Palladium(0). We couple this with Trimethylsilylacetylene (TMSA) rather than raw acetylene gas. Acetylene gas is hazardous, difficult to dose stoichiometrically, and heavily prone to double-coupling (forming di-indenyl alkynes) and Glaser homocoupling. TMSA acts as a sterically hindered, mono-protected surrogate that forces a 1:1 coupling ratio.

  • Step 3: Desilylation. The removal of the Trimethylsilyl (TMS) protecting group is achieved via mild basic methanolysis (K₂CO₃ in MeOH). While Tetra-n-butylammonium fluoride (TBAF) is a common alternative, it can complicate the purification of highly non-polar, conjugated hydrocarbons. Carbonate-mediated cleavage ensures a clean conversion with a simple aqueous workup.

Pathway Visualization

SynthesisPathway SM o-(Alkynyl)styrene (Precursor) Iodo 3-Iodo-1H-indene (Intermediate 1) SM->Iodo NIS, CH3CN, RT 5-endo Iodocyclization TMS 3-(TMS-ethynyl)-1H-indene (Intermediate 2) Iodo->TMS TMSA, Pd(PPh3)4, CuI Et3N, Sonogashira Target 3-Ethynyl-1H-indene (Target Product) TMS->Target K2CO3, MeOH/DCM Desilylation

Synthetic pathway for 3-ethynyl-1H-indene via iodocyclization and Sonogashira coupling.

Experimental Protocols

Protocol A: Synthesis of 3-Iodo-1H-indene

Causality Check: Acetonitrile is chosen as the solvent because its polarity stabilizes the iodonium intermediate, accelerating the cyclization process.

  • Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the appropriate o-(alkynyl)styrene (1.0 equiv, 10 mmol) in anhydrous Acetonitrile (CH₃CN, 0.2 M).

  • Activation: Shield the flask from direct light using aluminum foil (to prevent radical iodine side-reactions). Add N-Iodosuccinimide (NIS, 1.2 equiv, 12 mmol) in a single portion.

  • Reaction: Stir the mixture at room temperature for 2–4 hours. Monitor the reaction via TLC (Hexanes). The disappearance of the non-polar starting material and the appearance of a UV-active spot at lower R_f validates completion.

  • Quenching & Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (20 mL) to reduce any unreacted iodine species. Extract the aqueous layer with Diethyl Ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 100% Hexanes) to afford 3-iodo-1H-indene.

Protocol B: Synthesis of 3-(Trimethylsilylethynyl)-1H-indene

Causality Check: Triethylamine (Et₃N) serves a dual purpose as both the solvent and the base required to neutralize the Hydroiodic acid (HI) byproduct, driving the catalytic cycle forward.

  • Setup: Charge a Schlenk flask with 3-iodo-1H-indene (1.0 equiv, 5 mmol), Pd(PPh₃)₄ (0.05 equiv, 5 mol%), and CuI (0.1 equiv, 10 mol%).

  • Degassing: Evacuate and backfill the flask with Argon three times to establish a strictly anaerobic environment, preventing the oxidative Glaser coupling of the alkyne.

  • Reagent Addition: Inject anhydrous, degassed Triethylamine (Et₃N, 25 mL) followed by Trimethylsilylacetylene (TMSA, 1.5 equiv, 7.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12 hours. The mixture will progressively darken, and a white precipitate (Et₃N·HI salt) will form, serving as a visual validation of the coupling progression.

  • Workup: Dilute the mixture with Ethyl Acetate (50 mL) and filter through a short pad of Celite to remove the palladium/copper catalysts and amine salts. Concentrate the filtrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes) to yield 3-(trimethylsilylethynyl)-1H-indene.

Protocol C: Synthesis of 3-Ethynyl-1H-indene

Causality Check: The product is a volatile, terminal alkyne prone to polymerization. Evaporation must be strictly controlled (water bath < 30 °C).

  • Setup: Dissolve 3-(trimethylsilylethynyl)-1H-indene (1.0 equiv, 3 mmol) in a 1:1 mixture of Methanol and Dichloromethane (15 mL total).

  • Deprotection: Add anhydrous Potassium Carbonate (K₂CO₃, 2.0 equiv, 6 mmol). Stir vigorously at room temperature for 2 hours.

  • Validation: Monitor by TLC (Hexanes). The product will appear slightly more polar than the TMS-protected precursor.

  • Workup: Dilute with Dichloromethane (20 mL) and wash with distilled water (2 × 20 mL) to remove methanol and inorganic salts. Dry the organic layer over Na₂SO₄.

  • Isolation: Carefully concentrate the solvent under reduced pressure (keep the bath temperature below 30 °C). Store the resulting 3-ethynyl-1H-indene neat under Argon at -20 °C to prevent dimerization/polymerization.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical properties and analytical markers for the self-validation of each synthetic stage.

CompoundMolecular Weight ( g/mol )Expected YieldKey ¹H NMR Indicator (CDCl₃, δ ppm)TLC R_f (100% Hexanes)
3-Iodo-1H-indene 242.0675–85%~6.80 (s, 1H, vinylic C2-H)0.65
3-(TMS-ethynyl)-1H-indene 212.3780–90%~0.25 (s, 9H, TMS group)0.55
3-Ethynyl-1H-indene 140.1885–95%~3.20 (s, 1H, terminal alkyne C-H)0.45

Note: Yields are highly dependent on the strict exclusion of oxygen during Step 2 and temperature control during Step 3.

References

  • Synthesis of Functionalized 1H-Indenes and Benzofulvenes through Iodocyclization of o-(Alkynyl)styrenes The Journal of Organic Chemistry - ACS Publications URL:[3]

  • Continuous Butadiyne Addition to Propargyl: A Radical-Efficient Pathway for Polycyclic Aromatic Hydrocarbons The Journal of Physical Chemistry Letters - ACS Publications URL:[2]

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study ACS Earth and Space Chemistry - ACS Publications URL:[1]

Sources

Application

Application Note: Isomer-Selective Characterization of 3-Ethynyl-1H-indene via Synchrotron VUV Photoionization Mass Spectrometry (SVUV-PIMS)

Executive Summary The identification of polycyclic aromatic hydrocarbon (PAH) derivatives and their reactive intermediates is a critical challenge in both combustion chemistry and astrochemistry[1]. The elemental composi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The identification of polycyclic aromatic hydrocarbon (PAH) derivatives and their reactive intermediates is a critical challenge in both combustion chemistry and astrochemistry[1]. The elemental composition C11H8 encompasses a highly diverse set of structural isomers. While the 1-ethynyl-1H-indene isomer has been successfully detected as a product of the bimolecular reaction between the 1-indenyl radical and acetylene, its definitive identification relies entirely on distinguishing it from other structurally similar isomers[2].

This application note details the protocol for utilizing Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (SVUV-PIMS) to characterize 3-ethynyl-1H-indene . By establishing a highly accurate Photoionization Efficiency (PIE) curve for this specific synthetically characterized isomer, researchers can utilize it as a definitive reference standard to deconvolute complex mass spectra and prevent false-positive identifications in reactive gas-phase mixtures[2][3].

Theoretical Grounding & The Self-Validating System

The structural similarity of C11H8 isomers renders traditional mass spectrometry (e.g., electron impact ionization) inadequate due to excessive fragmentation and identical mass-to-charge (m/z) ratios[4]. SVUV-PIMS circumvents this by utilizing tunable, low-energy photons to softly ionize the molecules near their threshold, leaving the parent ion intact[4].

The Principle of Causality in SVUV-PIMS: The shape of a PIE curve is dictated by the Franck-Condon factors—the transition probabilities from the neutral ground state to various vibrational states of the cation. Because the molecular geometry of 3-ethynyl-1H-indene differs from 1-ethynyl-1H-indene, its Franck-Condon profile is uniquely distinct. By scanning the VUV photon energy and plotting the normalized ion counts, a unique spectral fingerprint is generated[2].

A Self-Validating Analytical System: To ensure absolute scientific integrity, this protocol operates as a self-validating system. The experimentally derived PIE curve for 3-ethynyl-1H-indene is not analyzed in isolation; it must be rigorously cross-referenced against ab initio Franck-Condon factor calculations derived from Density Functional Theory (DFT). Only when the experimental ionization onset matches the theoretical Adiabatic Ionization Energy (AIE), and the empirical curve shape mirrors the integrated theoretical Franck-Condon profile, is the isomer's presence definitively confirmed.

Experimental Workflow

SVUV_PIMS_Workflow Sample Sample Seeding (3-ethynyl-1H-indene) Beam Supersonic Beam (State Cooling) Sample->Beam VUV Synchrotron VUV (Soft Ionization) Beam->VUV TOF Reflectron TOF-MS (m/z 140 Isolation) VUV->TOF PIE PIE Curve Analysis (Isomer Identification) TOF->PIE

Figure 1: SVUV-PIMS workflow for the isomer-selective detection of 3-ethynyl-1H-indene.

Protocol: Step-by-Step Methodology

Step 1: Sample Preparation and Vaporization

  • Place a synthetically pure standard of 3-ethynyl-1H-indene into a stainless-steel sample bubbler.

  • Heat the bubbler to a predetermined temperature (typically 50–80 °C, depending on vapor pressure) to ensure sufficient sublimation/vaporization without inducing thermal degradation.

  • Seed the vaporized sample into an inert carrier gas (e.g., Helium or Argon) maintained at a backing pressure of approximately 300 Torr. Causality: Helium acts as a non-reactive diluent that prevents thermal decomposition while providing the necessary backing pressure for efficient expansion into the vacuum chamber.

Step 2: Supersonic Molecular Beam Generation

  • Pulse the seeded gas mixture through a high-speed piezoelectric valve (e.g., 0.1 mm nozzle diameter) into the primary vacuum chamber.

  • Pass the expanding gas through a 2 mm skimmer located ~10 mm downstream to collimate the flow into a supersonic molecular beam. Causality: The adiabatic expansion converts random thermal motion into directed translational velocity, drastically cooling the internal vibrational and rotational degrees of freedom of 3-ethynyl-1H-indene. This cooling suppresses "hot bands" (ionization from excited vibrational states), ensuring a sharp, unambiguous ionization onset for precise AIE determination.

Step 3: Synchrotron VUV Photoionization

  • Direct the collimated molecular beam into the extraction region of the mass spectrometer, intersecting it orthogonally with a tunable VUV photon beam generated by a synchrotron light source.

  • Scan the VUV photon energy across the expected ionization threshold (e.g., from 7.50 eV to 10.50 eV in precise increments of 0.05 eV). Causality: Unlike fixed-wavelength lasers, tunable VUV radiation allows for the continuous mapping of transition probabilities, generating the full PIE curve required for isomer differentiation[4].

Step 4: Reflectron Time-of-Flight Mass Spectrometry (Re-TOF-MS)

  • Extract and accelerate the resulting photoions into a reflectron time-of-flight mass spectrometer.

  • Record the ion counts specifically at m/z = 140 (corresponding to the C11H8⁺ molecular ion) at each photon energy step. Causality: The reflectron configuration corrects for the initial kinetic energy spread of the ions, providing the high mass resolution necessary to isolate the m/z 140 signal from background noise or carrier gas clusters.

Step 5: PIE Curve Construction and Normalization

  • Normalize the raw ion counts at m/z 140 against the VUV photon flux (measured simultaneously by a calibrated NIST-traceable photodiode) to account for variations in synchrotron beam intensity.

  • Plot the normalized ion yield against the photon energy to construct the final experimental PIE curve for 3-ethynyl-1H-indene.

Quantitative Data & Comparative Analysis

To effectively utilize 3-ethynyl-1H-indene as a reference standard, its energetic properties must be contextualized within the broader C11H8 potential energy surface. The table below summarizes the relative energies and experimental statuses of key isomers, demonstrating why PIE curve mapping is mandatory for distinguishing synthetically known reference standards from reaction products[2].

Table 1: Properties of Key C11H8 Isomers Relevant to SVUV-PIMS Analysis

IsomerRelative Energy (kJ/mol)*Experimental StatusAnalytical Role in SVUV-PIMS
1H-cyclopenta[cd]indene0Experimentally KnownGlobal Minimum Reference
2aH-cyclopenta[cd]indene+36Unidentified in LabElusive Target
cyclobuta[de]naphthalene+45Experimentally KnownLow-lying stable isomer
1-ethynyl-1H-indeneHighly EndothermicDetected via SVUV-PIMSPrimary Reaction Product
3-ethynyl-1H-indene Highly Endothermic Synthetically Characterized Critical Reference Standard

*Relative energies calculated at the fc-CCSD(T)/cc-pVTZ level of theory, referenced to the global minimum 1H-cyclopenta[cd]indene[2].

References[2] Title: Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study

Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link][3] Title: New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene Source: ACS Omega URL: [Link][1] Title: Gas-phase formation of the resonantly stabilized 1-indenyl (C9H7•) radical in the interstellar medium Source: Science Advances (PMC) URL: [Link][4] Title: Exotic Reaction Dynamics in the Gas-Phase Preparation of Anthracene (C14H10) via Spiroaromatic Radical Transients in the Indenyl–Cyclopentadienyl Radical–Radical Reaction Source: Journal of the American Chemical Society URL: [Link]

Sources

Method

Application Note: Regioselective Sonogashira Cross-Coupling of 3-Ethynyl-1H-indene

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary The functionalization of indene scaffolds is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

The functionalization of indene scaffolds is a cornerstone in the development of rigid pharmacophores and advanced materials. However, performing transition-metal-catalyzed cross-couplings on conjugated indene systems—specifically 3-ethynyl-1H-indene —presents a unique mechanistic challenge. Standard Sonogashira conditions frequently lead to the destruction of the starting material's structural integrity via base-catalyzed double-bond migration.

This application note details the causality behind this degradation and provides a highly optimized, self-validating protocol for the Sonogashira cross-coupling of 3-ethynyl-1H-indene with aryl halides, ensuring >90% regioretention of the 1H-indene core.

Mechanistic Insights & The Isomerization Challenge

To successfully couple 3-ethynyl-1H-indene, one must understand the competing thermodynamic and kinetic pathways at play.

The methylene protons at the C1 position of 1H-indene are unusually acidic (pKa ~20) because their deprotonation yields the highly stabilized, 10- π -electron aromatic indenyl anion. In a standard Sonogashira reaction, a terminal alkyne (uncoordinated pKa ~25) is coupled to an aryl halide. Thermodynamically, an amine base should deprotonate the indene core before the alkyne.

However, when the terminal alkyne coordinates to the Cu(I) or Pd(II) center, its pKa drops drastically (often <10), allowing mild bases to form the requisite metal-acetylide. The failure mode in standard protocols occurs when small, highly nucleophilic bases (like Triethylamine, Et 3​ N) are used at elevated temperatures. These bases kinetically access and deprotonate the C1 indene protons. Subsequent reprotonation occurs at alternative positions, leading to irreversible double-bond migration and isomeric mixtures .

To solve this, we exploit steric hindrance and temperature control. By utilizing N,N-Diisopropylethylamine (DIPEA)—a bulky, non-nucleophilic base—and strictly maintaining the reaction at 25 °C, we kinetically suppress the deprotonation of the indene core while allowing the metal-activated alkyne to rapidly enter the catalytic cycle .

G A 3-Ethynyl-1H-indene + Aryl Halide B Pd/Cu Catalysis (Mild Base, e.g., DIPEA/THF) A->B Optimized Pathway D Standard Conditions (e.g., Et3N, Heat) A->D Unoptimized C 3-(Arylethynyl)-1H-indene (Desired Product) B->C High Regioretention E Isomerized Byproducts (2H-indene derivatives) D->E Base-catalyzed proton shift

Fig 1: Reaction pathways showing desired coupling vs. base-catalyzed indene isomerization.

Experimental Design & Optimization Data

The following data summarizes the optimization of the base and solvent system. The critical metric is the ratio of the desired 3-(arylethynyl)-1H-indene to its isomerized byproducts.

Table 1: Effect of Base and Temperature on 3-Ethynyl-1H-indene Coupling

BaseSolventTemp (°C)Overall Conversion (%)Desired Product (%)Isomerized Byproducts (%)
Et 3​ NEt 3​ N (Neat)60>95<20>75
Et 3​ NTHF25854540
K 2​ CO 3​ DMF2540382
DIPEA THF 25 >95 92 <3

Data Interpretation: Et 3​ N causes catastrophic isomerization, especially at elevated temperatures. Inorganic bases like K 2​ CO 3​ prevent isomerization but result in poor solubility and sluggish kinetics at room temperature. DIPEA in THF at 25 °C provides the optimal balance of kinetic basicity for the catalytic cycle while sterically protecting the indene core .

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system. Step 4 and Step 7 are mandatory checkpoints to ensure the structural integrity of the indene core has not been compromised.

Workflow Step1 1. Degassing Purge THF and DIPEA with Argon (30 min) Step2 2. Catalyst Loading Add Pd(PPh3)4 (5 mol%) & CuI (10 mol%) Step1->Step2 Step3 3. Substrate Addition Add 3-ethynyl-1H-indene & Ar-I at 25°C Step2->Step3 Step4 4. Reaction Monitoring TLC & GC-MS (Check for isomerization) Step3->Step4 Step5 5. Quenching Saturated aqueous NH4Cl to halt basicity Step4->Step5 Step6 6. Purification Silica Gel Column (Hexanes/EtOAc) Step5->Step6

Fig 2: Step-by-step workflow for the optimized Sonogashira coupling of 3-ethynyl-1H-indene.

Step-by-Step Methodology

Reagents Required:

  • 3-ethynyl-1H-indene (1.0 equiv, 1.0 mmol)

  • Aryl Iodide (1.1 equiv, 1.1 mmol)

  • Pd(PPh 3​ ) 4​ (0.05 equiv, 5 mol%)

  • CuI (0.10 equiv, 10 mol%)

  • DIPEA (3.0 equiv, 3.0 mmol)

  • Anhydrous THF (10 mL)

Procedure:

  • Solvent Preparation (Critical): Add 10 mL of anhydrous THF and 3.0 mmol of DIPEA to a flame-dried Schlenk flask. Sparge the solution with Argon for 30 minutes. Causality: Oxygen rapidly oxidizes Cu(I) to Cu(II), which promotes Glaser homocoupling of the terminal alkyne instead of the desired cross-coupling.

  • Catalyst Activation: Under a positive flow of Argon, add Pd(PPh 3​ ) 4​ (58 mg, 5 mol%) and CuI (19 mg, 10 mol%) to the flask. Stir for 5 minutes until a homogeneous pale-yellow/orange solution is achieved.

  • Substrate Addition: Add the Aryl Iodide (1.1 mmol) followed immediately by 3-ethynyl-1H-indene (140 mg, 1.0 mmol) dropwise via syringe.

  • Temperature Control: Maintain the reaction strictly at 25 °C using a water bath. Do not apply heat.

  • In-Process Validation (TLC/GC-MS): After 2 hours, sample the reaction. On TLC (Hexanes/EtOAc 9:1), the product should appear as a single major spot. If multiple closely eluting spots appear, base-catalyzed isomerization has initiated.

  • Quenching: Once the starting alkyne is consumed (typically 3-4 hours), immediately quench the reaction by adding 10 mL of saturated aqueous NH 4​ Cl. Causality: The mildly acidic NH 4​ Cl neutralizes the DIPEA, completely halting any latent risk of indene deprotonation during the workup phase.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify via flash column chromatography using a gradient of Hexanes to 5% EtOAc in Hexanes.

Analytical Validation (NMR Checkpoints)

To definitively validate that the protocol was successful and the 1H-indene core remains intact, perform 1 H NMR (400 MHz, CDCl 3​ ) immediately after isolation.

  • Success Marker: Look for a distinct methylene signal (usually a doublet or broad singlet due to long-range allylic coupling) at δ 3.30 – 3.50 ppm (integrating to 2H), and a vinylic proton signal at δ 6.50 – 6.80 ppm (integrating to 1H).

  • Failure Marker (Isomerization): If the methylene signal at ~3.4 ppm disappears and is replaced by new aliphatic multiplets at ~2.8 - 3.0 ppm, the double bond has migrated to form a 2H-indene or alkylidene derivative. The batch must be discarded.

References

  • Iodoindenes: Synthesis and application to cross-coupling Tetrahedron Letters, 2020. This paper highlights the specific vulnerability of indene derivatives to base-catalyzed isomerization during Sonogashira coupling with triethylamine. URL:[Link]

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study The Journal of Physical Chemistry A, 2021. Provides foundational characterization and synthetic grounding for the 3-ethynyl-1H-indene substrate. URL:[Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry Chemical Reviews, 2007. Comprehensive review detailing the exact pKa shifts of metal-coordinated alkynes and the role of sterically hindered bases in sensitive couplings. URL:[Link]

Application

click chemistry applications using 3-ethynyl-1H-indene

Application Note: CuAAC Click Chemistry Workflows Utilizing 3-Ethynyl-1H-indene for Pharmacophore Scaffolding Introduction & Scientific Rationale The indene bicyclic system is a highly privileged pharmacophore in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: CuAAC Click Chemistry Workflows Utilizing 3-Ethynyl-1H-indene for Pharmacophore Scaffolding

Introduction & Scientific Rationale

The indene bicyclic system is a highly privileged pharmacophore in medicinal chemistry, frequently embedded in CNS-active agents, anti-inflammatory drugs, and protease inhibitors[1]. By functionalizing the indene core with a terminal alkyne—yielding 3-ethynyl-1H-indene —medicinal chemists can leverage Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to rapidly generate diverse 1,4-disubstituted 1,2,3-triazole libraries[2].

The Causality of the Triazole Linker: In drug design, the 1,2,3-triazole ring is not merely a passive covalent tether; it acts as a robust bioisostere for amide bonds. It is highly resistant to metabolic cleavage, possesses a strong dipole moment, and actively participates in hydrogen bonding and π-π stacking within target active sites (e.g., stabilizing the dimer interface in multidrug-resistant HIV-1 protease variants)[3]. Furthermore, utilizing CuAAC with 3-ethynyl-1H-indene ensures absolute regioselectivity for the 1,4-isomer, avoiding the complex isomeric mixtures typical of uncatalyzed thermal Huisgen cycloadditions[2].

Mechanistic Pathway

The high efficiency of the CuAAC reaction relies on the stepwise formation of a copper-acetylide intermediate. The terminal alkyne of 3-ethynyl-1H-indene coordinates with Cu(I), increasing the acidity of the terminal proton and facilitating its removal by a mild base. Subsequent azide coordination and ring contraction yield the target indene-triazole hybrid[2].

CuAAC_Mechanism Cu Cu(I) Catalyst (from CuSO4 + Ascorbate) PiComplex Cu(I)-Alkyne π-Complex Cu->PiComplex Coordinates Alkyne 3-Ethynyl-1H-indene Alkyne->PiComplex Acetylide Cu(I) Indenyl-Acetylide PiComplex->Acetylide Deprotonation (Base) Metallacycle Bicyclic Cu-Metallacycle Acetylide->Metallacycle Azide Binding Azide R-N3 (Organic Azide) Azide->Metallacycle Product 1,4-Disubstituted Indene-1,2,3-Triazole Metallacycle->Product Ring Contraction & Protonation Product->Cu Catalyst Regeneration

Diagram 1: Stepwise CuAAC catalytic cycle for 3-ethynyl-1H-indene bioconjugation.

Experimental Protocols

Protocol 1: Batch Synthesis of Indene-Triazole Screening Libraries

This protocol is designed for the high-throughput generation of indene-triazole hybrids for early-stage biological screening[1].

Self-Validating Rationale: Sodium ascorbate is used in slight excess to continuously reduce Cu(II) to the active Cu(I) species in situ. This prevents the oxidative Glaser homocoupling of the 3-ethynyl-1H-indene. TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is added as a stabilizing ligand to protect Cu(I) from disproportionation and oxidation in aqueous media, ensuring the catalytic cycle remains unbroken[2].

Step-by-Step Methodology:

  • Preparation: In a 20 mL scintillation vial, dissolve 3-ethynyl-1H-indene (1.0 mmol) and the desired organic azide (1.05 mmol) in 4 mL of a tert-butanol/water mixture (1:1 v/v).

  • Catalyst Complexation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and TBTA (0.05 mmol, 5 mol%) in 1 mL of tert-butanol.

  • Reduction: Add sodium ascorbate (0.1 mmol, 10 mol%) dissolved in 1 mL of water to the catalyst mixture. Observation Check: The solution must transition from blue to pale yellow/colorless, confirming the successful generation of Cu(I).

  • Reaction: Transfer the active catalyst solution to the alkyne/azide mixture. Stir vigorously at room temperature for 2–4 hours.

  • Quenching & Extraction: Dilute the reaction with 10 mL of water and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc) to yield the pure 1-(R)-4-(1H-inden-3-yl)-1H-1,2,3-triazole.

Protocol 2: Continuous Flow CuAAC for API Scale-Up

For advanced preclinical development, batch CuAAC is limited by copper leaching, which can interfere with biological assays and cause severe toxicity[4]. Continuous flow chemistry mitigates this by utilizing immobilized copper reactors and in-line scavengers[4].

Flow_Workflow Prep 1. Reagent Prep Indene-Alkyne + Azide Mix 2. T-Mixer Solvent: t-BuOH/H2O Prep->Mix Reactor 3. Cu Reactor Coil Residence Time: 15 min Mix->Reactor Scavenger 4. Scavenger Cartridge (QuadraPure TU) Reactor->Scavenger Crude Product Analysis 5. In-line QC LC-MS / NMR Scavenger->Analysis Cu-Free Triazole

Diagram 2: Continuous flow workflow for low-copper indene-triazole API synthesis.

Step-by-Step Methodology:

  • System Priming: Prime a continuous flow reactor equipped with a heated copper tubing coil (or a column packed with Cu/C catalyst) using THF at a flow rate of 0.5 mL/min.

  • Reagent Injection: Prepare a single stock solution containing 3-ethynyl-1H-indene (0.5 M), organic azide (0.5 M), and DIPEA (0.05 M) in THF.

  • Reaction: Pump the reagent stream through the copper reactor heated to 80°C, maintaining a residence time of 10–15 minutes.

  • In-line Scavenging: Route the reactor effluent directly through a cartridge packed with a metal scavenger resin (e.g., QuadraPure TU or functionalized phosphine resins) to capture leached copper[4].

  • Collection: Collect the output stream. Evaporation of the solvent typically yields the product in >95% purity without the need for silica gel chromatography.

Quantitative Data & Process Comparison

The following table summarizes the performance metrics of 3-ethynyl-1H-indene cycloaddition under batch versus continuous flow conditions, demonstrating the scalability principles required for drug development[1][4].

ParameterBatch Synthesis (Protocol 1)Continuous Flow (Protocol 2)Analytical Significance
Average Yield 85 - 92%> 95%Flow provides superior heat/mass transfer.
Reaction Time 2 - 4 hours10 - 15 minutesFlow significantly accelerates reaction kinetics.
Regioselectivity > 99% (1,4-isomer)> 99% (1,4-isomer)CuAAC strictly dictates 1,4-substitution.
Residual Copper 100 - 300 ppm< 5 ppm<10 ppm is required for pharmaceutical APIs.
Purification Column ChromatographySolvent EvaporationFlow eliminates silica gel waste (lower E-factor).

Self-Validating Quality Control (QC) System

To ensure the structural integrity of the synthesized indene-triazole hybrids, the following self-validating checks must be integrated into the workflow:

  • ¹H NMR Spectroscopy: The success of the click reaction is definitively confirmed by the disappearance of the terminal alkyne proton of 3-ethynyl-1H-indene (typically a sharp singlet around δ 3.1–3.3 ppm) and the emergence of the highly deshielded triazole ring proton (a distinct singlet at δ 7.8–8.5 ppm, depending on the N1 substituent)[5].

  • Colorimetric Copper Assay: For biological applications, residual copper must be quantified. Use a bathocuproine disulfonate (BCS) assay; a lack of orange complex formation at 480 nm validates that the scavenger cartridge successfully reduced Cu levels below the cellular toxicity threshold[4].

Sources

Method

Application Note: Computational Modeling of 3-Ethynyl-1H-indene and C11H8 Isomer Transition States

Scientific Context & Scope The C11H8 elemental composition represents a critical node in reactive intermediate chemistry and astrochemistry, particularly concerning the formation mechanisms of polycyclic aromatic hydroca...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Context & Scope

The C11H8 elemental composition represents a critical node in reactive intermediate chemistry and astrochemistry, particularly concerning the formation mechanisms of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium[1]. While 3-ethynyl-1H-indene and 2-ethynyl-1H-indene have been synthetically characterized, and 1-ethynyl-1H-indene has been recently detected via synchrotron-based vacuum ultraviolet ionization mass spectrometry[2], mapping their complex isomerization pathways requires rigorous computational modeling.

This application note details a self-validating computational protocol designed for researchers and computational chemists to isolate, verify, and thermodynamically profile the transition states (TS) of 3-ethynyl-1H-indene and its related elusive isomers.

Quantitative Data: The C11H8 Potential Energy Surface

Before executing transition state searches, it is essential to establish the relative thermodynamic stability of the target manifold. Table 1 summarizes the relative energies of key C11H8 isomers to provide a baseline for kinetic profiling.

Table 1: Relative Energies of Key C11H8 Isomers (Calculated at the fc-CCSD(T)/cc-pVTZ//B3LYP/6-311+G(d,p) level of theory)[1]

IsomerExperimental StatusRelative Energy (ΔE, kJ mol⁻¹)
1H-cyclopenta[cd]indene (1 )Known (Global Minimum)0.0
2aH-cyclopenta[cd]indene (2 )Elusive+36.0
Cyclobuta[de]naphthalene (3 )Known+45.0
3-ethynyl-1H-indene (5 )Synthetically Characterized> +50.0
1-ethynyl-1H-indene (11 )Detected via VUV-MS> +50.0

Experimental Protocol: Transition State Isolation & Validation

The following step-by-step methodology outlines the authoritative procedure for locating and validating transition states (e.g., 1,2-H shifts or ring-closing reactions) for 3-ethynyl-1H-indene. This workflow is designed as a self-validating system , ensuring that every computational artifact is mathematically cross-checked before data extraction.

Step 1: Conformational Search and Initial Geometry Optimization
  • Action: Construct the initial Cartesian coordinates for 3-ethynyl-1H-indene and optimize the ground-state geometry using Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level[1].

  • Causality: The B3LYP functional provides an optimal balance between computational efficiency and geometric accuracy for polycyclic aromatic systems. The inclusion of the 6-311+G(d,p) basis set—specifically the diffuse functions (+)—is non-negotiable. Diffuse functions are critical for accurately modeling the expanded electron clouds present in transition states, where bonds are elongated and electron density is highly delocalized.

Step 2: Transition State (TS) Search and Frequency Validation
  • Action: Employ the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods to locate the first-order saddle point. Follow this immediately with a harmonic vibrational frequency analysis.

  • Validation: A valid transition state must exhibit exactly one imaginary frequency (NImag = 1).

  • Causality: The single imaginary frequency corresponds directly to the reaction coordinate (e.g., the specific vibrational mode of a migrating hydrogen atom). If NImag ≠ 1, the geometry is either a local minimum (NImag = 0) or a higher-order saddle point (NImag > 1), requiring a complete restart of the TS search.

Step 3: Intrinsic Reaction Coordinate (IRC) Validation
  • Action: Execute an Intrinsic Reaction Coordinate (IRC) calculation starting from the optimized TS geometry.

  • Validation: The forward and reverse IRC paths must smoothly descend to the exact pre-reaction and post-reaction minima[1].

  • Causality: A single imaginary frequency only proves the existence of a saddle point, not its chemical relevance. The IRC acts as the primary self-validating mechanism, mathematically proving that the located TS is the true kinetic bottleneck for the specific 3-ethynyl-1H-indene isomerization pathway being studied, rather than an unrelated conformational artifact.

Step 4: High-Level Single-Point Energy (SPE) Refinement
  • Action: Perform single-point energy (SPE) calculations on the DFT-optimized geometries using frozen-core Coupled-Cluster Singles, Doubles, and Perturbative Triples [fc-CCSD(T)] with the Dunning cc-pVTZ basis set[1].

  • Causality: While DFT is excellent for geometry optimization, it frequently underestimates activation barriers due to self-interaction errors. CCSD(T) is the "gold standard" of ab initio methods, rigorously capturing the dynamic electron correlation required to establish highly accurate relative energies and activation enthalpies.

Step 5: T1 Diagnostic for Multireference Character
  • Action: Compute the T1 diagnostic during the Coupled-Cluster calculations[1].

  • Validation: Ensure the T1 value remains below the empirical threshold of 0.02.

  • Causality: The T1 diagnostic quantifies the multireference character of the wave function. Transition states involving highly conjugated systems like 3-ethynyl-1H-indene can sometimes exhibit diradical character during cyclization. If T1 > 0.02, the assumption of a single-reference ground state breaks down, rendering CCSD(T) results unreliable. In such cases, the protocol must pivot to multireference methods (e.g., CASSCF/CASPT2) to maintain scientific integrity.

Computational Workflow Visualization

TS_Workflow N1 1. Input Geometry 3-ethynyl-1H-indene N2 2. DFT Optimization B3LYP/6-311+G(d,p) N1->N2 N3 3. TS Search (Berny / QST3) N2->N3 N4 4. Frequency Analysis Verify NImag = 1 N3->N4 N4->N3 Invalid (NImag≠1) N5 5. IRC Validation Trace Reaction Path N4->N5 Valid (NImag=1) N5->N3 Path Mismatch N6 6. SPE Refinement fc-CCSD(T)/cc-pVTZ N5->N6 Path Confirmed N7 7. T1 Diagnostic Check < 0.02 N6->N7 N8 Validated TS Profile N7->N8 Valid (Single-Ref)

Computational workflow for 3-ethynyl-1H-indene transition state validation.

References[2] Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.1c02247[1]Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory−A Theoretical Study. American Chemical Society. Available at: https://pubs.acs.org/doi/10.1021/acs.jpca.1c02247

Sources

Application

Application Note: Gas-Phase Synthesis and Synchrotron-Based Detection of PAHs from 3-Ethynyl-1H-indene

Target Audience: Researchers, astrochemists, and scientists specializing in combustion kinetics and polycyclic aromatic hydrocarbon (PAH) synthesis. Core Focus: Isolating the gas-phase kinetics of 3-ethynyl-1H-indene and...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, astrochemists, and scientists specializing in combustion kinetics and polycyclic aromatic hydrocarbon (PAH) synthesis. Core Focus: Isolating the gas-phase kinetics of 3-ethynyl-1H-indene and its conversion into larger tricyclic PAHs via the Hydrogen Abstraction-aCetylene Addition (HACA) mechanism.

Introduction & Mechanistic Grounding

Polycyclic Aromatic Hydrocarbons (PAHs) are critical molecular building blocks in astrochemistry, combustion processes, and atmospheric aerosol formation. The C₁₁H₈ isomeric family is of particular interest because it bridges the gap between simple bicyclic systems (like indene) and larger, complex soot precursors. While 1-ethynyl-1H-indene has been extensively characterized via the bimolecular reaction of the 1-indenyl radical with acetylene (1)[1], 3-ethynyl-1H-indene represents an equally vital, yet historically elusive, precursor for directed PAH synthesis (2)[2].

In high-temperature environments (e.g., circumstellar envelopes or combustion engines), 3-ethynyl-1H-indene undergoes unimolecular homolytic cleavage to form a resonance-stabilized indenyl radical. Subsequent bimolecular collision with acetylene (C₂H₂) initiates a cascade of addition, isomerization, and aromatization steps—ultimately yielding tricyclic PAHs (such as benzindene derivatives) (3)[3].

Experimental Rationale: The Causality of the Workflow

To accurately map this gas-phase synthesis, the methodology relies on a high-temperature micro-reactor coupled with tunable Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS). Every choice in this setup is designed to isolate pure gas-phase kinetics:

  • Silicon Carbide (SiC) Micro-reactor: SiC is chosen for its extreme thermal stability and chemical inertness. Unlike standard metallic reactors, SiC prevents catalytic wall reactions at 1500 K, ensuring that the observed PAH growth is strictly a homogenous gas-phase thermal reaction.

  • Supersonic Expansion: Exiting the micro-reactor, the gas mixture expands through a skimmer into a high vacuum ( 10−7 Torr). This supersonic expansion drastically cools the translational degrees of freedom, kinetically quenching the reaction. This prevents secondary collisions and preserves transient radical intermediates for detection.

  • Synchrotron VUV-PI-MS: Traditional electron-impact ionization imparts excess energy, causing severe fragmentation of the parent ions. VUV photoionization is a "soft" technique. By scanning the photon energy, researchers can extract Photoionization Efficiency (PIE) curves. The onset of these curves corresponds to the Adiabatic Ionization Energy (AIE), allowing for the unambiguous differentiation of structural isomers (e.g., distinguishing 3-ethynyl-1H-indene from its isomers like cyclobuta[de]naphthalene)[2].

Quantitative Data Summary

The following table summarizes the key physical parameters and expected ionization energies critical for calibrating the VUV-PI-MS detection system.

Chemical SpeciesFormulaRole in WorkflowAdiabatic Ionization Energy (AIE)
3-ethynyl-1H-indene C₁₁H₈Primary Precursor~8.01 - 8.33 eV*
1-ethynyl-1H-indene C₁₁H₈Reference Isomer8.31 ± 0.05 eV
3-ethynyl-1-indenyl C₁₁H₇•Reactive Radical~7.48 - 7.53 eV
Acetylene C₂H₂Bimolecular Reactant11.40 eV
Benzindene derivative C₁₃H₈Final PAH Product~7.70 eV

*Note: Values derived from theoretical modeling and comparative synchrotron photoionization studies of C₁₁H₈ isomers.

Step-by-Step Protocol: Gas-Phase Synthesis & Detection

This protocol is designed as a self-validating system. Built-in calibration steps ensure that the observed mass-to-charge (m/z) signals correspond to genuine gas-phase reaction products rather than artifacts.

Phase 1: Precursor Vaporization and Radical Generation
  • Sample Loading: Load 50 mg of synthesized 3-ethynyl-1H-indene precursor into a stainless-steel bubbler.

  • Carrier Gas Seeding: Flow an inert carrier gas (Helium) at a regulated backing pressure of 300 Torr through the bubbler.

    • Causality: 300 Torr ensures a sufficient number of bimolecular collisions within the short residence time (~10-20 µs) of the micro-reactor.

  • Thermal Regulation: Maintain the bubbler at 50°C to achieve a sufficient vapor pressure of the precursor without inducing premature thermal degradation.

  • H-Abstraction: Introduce the seeded gas mixture into the SiC micro-reactor (inner diameter 1 mm, heating zone 20 mm). Heat the reactor to 1500 ± 10 K. At this temperature, unimolecular C-H bond cleavage occurs, generating the 3-ethynyl-1-indenyl radical (C₁₁H₇•) and atomic hydrogen.

Phase 2: Bimolecular Reaction (HACA Pathway)
  • Reactant Injection: Concurrently introduce acetylene (C₂H₂) gas into the micro-reactor. The extreme thermal environment drives the endothermic addition of acetylene to the indenyl radical.

  • Reaction Quenching: Allow the reacting mixture to expand through a 0.1 mm molybdenum skimmer into the main vacuum chamber.

Phase 3: Detection and System Validation
  • VUV Intersect: Direct the supersonic molecular beam to intersect orthogonally with tunable VUV synchrotron radiation, scanning from 7.0 eV to 11.0 eV in increments of 0.05 eV.

  • Ion Extraction: Apply a pulsed extraction electric field to accelerate the newly formed photoions into the reflectron Time-of-Flight (TOF) mass spectrometer.

  • System Validation (Self-Correction): Calibrate the PIE energy scale using a known standard gas (e.g., Xenon, AIE = 12.13 eV) mixed into the carrier gas. A sharp onset at exactly 12.13 eV validates the monochromator's energy calibration, ensuring the trustworthiness of the subsequent C₁₁H₈ measurements.

  • PIE Curve Generation: Integrate the ion counts for the target mass-to-charge ratios (m/z 140 for the precursor, m/z 165 for the intermediate adduct, and m/z 164 for the final PAH) to plot the PIE curves and determine isomer-specific AIEs.

Mechanistic Pathway Visualization

HACA_Pathway A 3-ethynyl-1H-indene (C11H8) B 3-ethynyl-1-indenyl Radical (C11H7•) A->B High Temp (1500 K) - H• D Adduct Intermediate (C13H9•) B->D Bimolecular Collision C Acetylene (C2H2) C->D Addition E Ring Closure (Cyclization) D->E Isomerization F Tricyclic PAH (C13H8) + H• E->F Aromatization - H•

Gas-phase HACA pathway from 3-ethynyl-1H-indene to tricyclic PAHs.

References

  • Title: Reactivity of the Indenyl Radical (C₉H₇) with Acetylene (C₂H₂) and Vinylacetylene (C₄H₄)
  • Title: Six Low-Lying Isomers of C₁₁H₈ Are Unidentified in the Laboratory–A Theoretical Study Source: The Journal of Physical Chemistry A URL
  • Title: New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene Source: ACS Omega URL

Sources

Method

B3LYP density functional theory applied to 3-ethynyl-1H-indene

An in-depth technical guide on the computational characterization of 3-ethynyl-1H-indene using Density Functional Theory (DFT). Executive Summary & Context The molecule 3-ethynyl-1H-indene ( C11​H8​ ) is a highly conjuga...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the computational characterization of 3-ethynyl-1H-indene using Density Functional Theory (DFT).

Executive Summary & Context

The molecule 3-ethynyl-1H-indene ( C11​H8​ ) is a highly conjugated, rigid bicyclic system. While it has been historically characterized via synthetic chemistry, it has recently garnered significant attention in astrochemistry as a key intermediate in the formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium [1]. Furthermore, in medicinal chemistry, ethynyl-indene derivatives serve as critical rigid pharmacophores and linker moieties in rational drug design.

To accurately predict the thermochemical stability, rotational constants, and spectroscopic signatures of such conjugated systems, computational modeling via Density Functional Theory (DFT) is required. This application note details a robust, self-validating computational protocol utilizing the B3LYP/6-311+G(d,p) level of theory to characterize 3-ethynyl-1H-indene[1].

Methodological Rationale: The Causality of Experimental Choices

In computational chemistry, the selection of the functional and basis set dictates the reliability of the output. We do not select parameters arbitrarily; the physics of the target molecule drives the choice:

  • The B3LYP Functional : 3-ethynyl-1H-indene features a highly delocalized π -electron cloud spanning the aromatic indene core and the ethynyl substituent. The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional incorporates exact Hartree-Fock exchange, which partially corrects for the self-interaction error inherent in pure density functionals. This makes B3LYP exceptionally reliable for predicting the geometries and vibrational frequencies of conjugated organic systems [1].

  • The 6-311+G(d,p) Basis Set : A triple-zeta split-valence basis set is mandatory for capturing the subtle electronic variations in the C11​H8​ isomers.

    • Diffuse Functions (+): The addition of diffuse functions is critical for modeling the polarizability of the π -system and accurately calculating the permanent dipole moment ( μ=0 ).

    • Polarization Functions (d,p): Adding d-orbitals to heavy atoms (Carbon) and p-orbitals to Hydrogen allows the electron density to distort asymmetrically, a necessity for accurately computing rotational constants and centrifugal distortion parameters.

Self-Validating Protocol Design

A fundamental pillar of computational trustworthiness is self-validation. A geometry optimization is mathematically incomplete without a subsequent vibrational frequency analysis. By calculating the Hessian matrix (the second derivative of the energy with respect to nuclear coordinates), the system self-verifies: a true local minimum will yield zero imaginary frequencies ( NImag​=0 ). If an imaginary frequency is detected, the protocol inherently flags the structure as a transition state (saddle point), prompting a structural perturbation and re-optimization.

Computational Workflow Visualization

G N1 Input Geometry 3-ethynyl-1H-indene N2 Geometry Optimization B3LYP/6-311+G(d,p) N1->N2 N3 Hessian Matrix Calculation (Vibrational Frequencies) N2->N3 N4 Imaginary Frequencies Detected? N3->N4 N5 Perturb Geometry Along Imaginary Mode N4->N5 Yes (NImag > 0) N6 True Minimum Confirmed (NImag = 0) N4->N6 No (NImag = 0) N5->N2 N7 Extract Properties (ZPVE, Dipole, Constants) N6->N7

Computational workflow for DFT analysis of 3-ethynyl-1H-indene.

Step-by-Step Experimental Protocol

Step 1: Coordinate Initialization

  • Construct the initial Cartesian coordinates or Z-matrix of 3-ethynyl-1H-indene. Ensure the indene core is planar and the ethynyl group is positioned at the C3 carbon with a linear C≡C−H bond angle (~180°).

  • Set the overall charge to 0 and spin multiplicity to 1 (Singlet state).

Step 2: Self-Consistent Field (SCF) Convergence

  • Initiate the SCF calculation using the B3LYP functional and 6-311+G(d,p) basis set.

  • Causality Check: Set tight SCF convergence criteria (e.g., ΔE<10−8 Hartrees) to ensure the electron density is fully relaxed before nuclear gradients are computed.

Step 3: Gradient Minimization (Geometry Optimization)

  • Execute the geometry optimization algorithm (e.g., Berny algorithm). The software will iteratively adjust nuclear coordinates to minimize the forces on the atoms.

  • Monitor the convergence criteria: Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement. All four must fall below the defined threshold.

Step 4: Harmonic Vibrational Frequency Analysis

  • Upon optimization convergence, immediately run a frequency calculation at the identical level of theory (B3LYP/6-311+G(d,p)).

  • Validation Check: Inspect the output for imaginary frequencies. If NImag​=0 , proceed to Step 5. If NImag​=1 , the structure is a transition state. Visualize the imaginary normal mode, manually displace the atoms along this vector, and restart from Step 2.

Step 5: Thermochemical and Spectroscopic Extraction

  • Extract the Zero-Point Vibrational Energy (ZPVE) to correct the raw electronic energy.

  • Extract the permanent dipole moment ( μ ) and rotational constants ( A,B,C ) to aid in potential microwave/rotational spectroscopy identification [1].

Data Presentation: Target Computational Observables

The following table summarizes the key quantitative parameters extracted from a successful B3LYP/6-311+G(d,p) workflow for 3-ethynyl-1H-indene. These observables are critical for cross-referencing theoretical models with laboratory rotational spectroscopy.

ParameterSymbolComputational MethodScientific Relevance
Electronic State 1A′ (Singlet)B3LYP/6-311+G(d,p)Confirms the ground-state spin multiplicity.
Rotational Constants A,B,C (MHz)B3LYP/6-311+G(d,p)Essential for predicting microwave spectral lines for ISM detection.
Dipole Moment μ (Debye)B3LYP/6-311+G(d,p)Dictates the intensity of rotational transitions; μ=0 is required for detection.
Zero-Point Energy ZPVE (kJ/mol)B3LYP/6-311+G(d,p)Required for accurate relative thermodynamic stability calculations.
Centrifugal Distortion DJ​,DJK​,DK​ B3LYP/6-311+G(d,p)Allows for high-resolution spectral fitting of non-rigid rotor behavior.

References

  • Roy, T., Ghosal, S., & Thimmakondu, V. S. (2021). "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study." The Journal of Physical Chemistry A, 125(20), 4352-4364. Available at:[Link]

Application

Application Note: Divergent Terminal Alkyne Functionalization of 3-Ethynyl-1H-indene via Sonogashira and CuAAC Pathways

Introduction & Mechanistic Rationale 3-Ethynyl-1H-indene is a synthetically characterized, highly valuable C11​H8​ isomer[1]. Featuring a privileged indene core fused with a reactive terminal alkyne, it serves as a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

3-Ethynyl-1H-indene is a synthetically characterized, highly valuable C11​H8​ isomer[1]. Featuring a privileged indene core fused with a reactive terminal alkyne, it serves as a highly versatile building block in medicinal chemistry and materials science. The terminal alkyne moiety provides a unique synthetic handle that can undergo orthogonal functionalization without disrupting the electronic integrity of the indene ring system.

This application note details two primary, field-proven functionalization pathways for 3-ethynyl-1H-indene:

  • Palladium-Catalyzed Sonogashira Cross-Coupling : Forms robust C(sp2)−C(sp) bonds to yield internal alkynes[2].

  • Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) : Utilizes click chemistry to construct 1,4-disubstituted 1,2,3-triazoles[3].

Causality in Experimental Design
  • Catalyst Selection for Sonogashira : We utilize an air-stable Pd(PPh3​)2​Cl2​ precatalyst alongside a CuI co-catalyst. The CuI activates the terminal alkyne by forming a highly nucleophilic copper acetylide intermediate, which subsequently undergoes rapid transmetalation with the arylpalladium(II) halide[2]. Triethylamine ( Et3​N ) is selected as both the base and solvent; the precipitation of Et3​N⋅HI drives the reaction forward thermodynamically.

  • Catalyst Selection for CuAAC : Directly utilizing Cu(I) salts (e.g., CuI ) for click chemistry in the presence of trace oxygen often leads to unwanted Glaser homocoupling of the terminal alkyne[4]. To prevent this, our protocol employs CuSO4​ coupled with a 3-fold excess of sodium ascorbate. This self-regulating system continuously reduces Cu(II) to the catalytically active Cu(I) state in situ, suppressing oxidative side reactions[3].

Divergent Functionalization Workflow

G cluster_sono Pathway A: Sonogashira cluster_click Pathway B: CuAAC SM 3-ethynyl-1H-indene (Terminal Alkyne) SonoCat Pd(PPh3)2Cl2 / CuI Et3N, RT SM->SonoCat + Aryl Iodide ClickCat CuSO4 / Na-Ascorbate t-BuOH:H2O, RT SM->ClickCat + Organic Azide SonoProd Aryl-Alkynyl Indene (Internal Alkyne) SonoCat->SonoProd SonoQC QC: GC-MS & TLC (Check for homocoupling) SonoProd->SonoQC ClickProd 1,4-Disubstituted 1,2,3-Triazole Indene ClickCat->ClickProd ClickQC QC: FTIR (~3300 cm⁻¹ loss) 1H NMR (Triazole C-H) ClickProd->ClickQC

Divergent functionalization pathways of 3-ethynyl-1H-indene via Sonogashira and CuAAC reactions.

Step-by-Step Experimental Protocols

Protocol A: Sonogashira Cross-Coupling with Aryl Iodides

Aryl iodides are strictly preferred over bromides to allow for ambient-temperature coupling, which prevents the thermal degradation or polymerization of the sensitive indene core.

Materials:

  • 3-ethynyl-1H-indene (1.0 equiv, 1.0 mmol)

  • Aryl iodide (1.1 equiv, 1.1 mmol)

  • Pd(PPh3​)2​Cl2​ (0.05 equiv, 5 mol%)

  • CuI (0.02 equiv, 2 mol%)

  • Triethylamine ( Et3​N ), anhydrous and degassed (5.0 mL)

Methodology:

  • System Purging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(PPh3​)2​Cl2​ and CuI . Evacuate and backfill the flask with ultra-pure Argon three times.

  • Reagent Addition: Dissolve the aryl iodide and 3-ethynyl-1H-indene in degassed Et3​N . Transfer this solution to the Schlenk flask via a gas-tight syringe.

  • Reaction Execution: Stir the mixture vigorously at room temperature (25 °C) for 4–6 hours. The reaction mixture will rapidly darken, and a white/yellow precipitate ( Et3​N⋅HI ) will form, indicating successful catalytic turnover.

  • Workup: Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove the palladium catalyst and ammonium salts. Wash the organic filtrate with saturated aqueous NH4​Cl (to remove residual copper), followed by brine. Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Self-Validation & Quality Control (QC):

  • In-Process: Monitor via TLC (Hexanes/EtOAc). The product will exhibit strong UV activity compared to the starting material.

  • Post-Reaction: Perform GC-MS analysis. The primary failure mode is Glaser homocoupling (yielding a di-indene diyne). A successful reaction will show a single major peak corresponding to the target cross-coupled mass, with <5% homocoupled byproduct.

Protocol B: CuAAC Synthesis of Indenyl-1,2,3-Triazoles

A biphasic co-solvent system ( t -BuOH/ H2​O ) is utilized to simultaneously solubilize the organic indene/azide and the inorganic copper/ascorbate salts, ensuring rapid interfacial catalysis.

Materials:

  • 3-ethynyl-1H-indene (1.0 equiv, 1.0 mmol)

  • Organic Azide (1.05 equiv, 1.05 mmol)

  • CuSO4​⋅5H2​O (0.05 equiv, 5 mol%)

  • Sodium Ascorbate (0.15 equiv, 15 mol%)

  • t -BuOH : H2​O (1:1 v/v, 4.0 mL)

Methodology:

  • Substrate Solubilization: In a 20 mL scintillation vial, dissolve 3-ethynyl-1H-indene and the organic azide in 2.0 mL of t -BuOH.

  • Catalyst Preparation: In a separate vial, dissolve CuSO4​⋅5H2​O and sodium ascorbate in 2.0 mL of deionized H2​O . Causality checkpoint: The solution must rapidly transition from blue ( Cu2+ ) to pale yellow/colorless ( Cu+ ), confirming the generation of the active catalyst.

  • Reaction Execution: Add the aqueous catalyst solution to the organic substrate solution. Stir vigorously at room temperature for 8–12 hours.

  • Workup: Dilute the reaction with cold water (10 mL). If the triazole product precipitates, isolate it via vacuum filtration and wash with cold water. If it remains in solution, extract with dichloromethane ( 3×10 mL), dry over MgSO4​ , and concentrate.

Self-Validation & Quality Control (QC):

  • In-Process: Perform FTIR spectroscopy on a crude reaction aliquot. The complete disappearance of the sharp terminal alkyne C−H stretch at ∼3300 cm−1 validates reaction completion.

  • Post-Reaction: 1H NMR ( CDCl3​ or DMSO−d6​ ) will reveal the disappearance of the terminal alkyne proton ( ∼3.1 ppm ) and the emergence of a distinct, diagnostic singlet at ∼7.8−8.2 ppm , corresponding to the newly formed triazole ring proton.

Quantitative Data & Optimization Summary

The following table summarizes the optimized parameters for maximizing yield while suppressing common side reactions associated with terminal alkyne functionalization.

Reaction PathwayCatalyst SystemSolvent / BaseTemp / TimeExpected YieldKey Impurity to Monitor
Sonogashira Pd(PPh3​)2​Cl2​ (5 mol%) CuI (2 mol%) Et3​N (Neat)25 °C4–6 h85 – 92%Glaser Dimer (Homocoupling)
CuAAC (Click) CuSO4​ (5 mol%)Na-Ascorbate (15 mol%) t -BuOH : H2​O (1:1 v/v)25 °C8–12 h90 – 98%Unreacted Alkyne / Azide

Sources

Method

Application Note: Isolation of 3-Ethynyl-1H-indene from C11H8 Isomer Mixtures via Argentation Chromatography

Introduction & Contextual Challenges The C11H8 elemental composition encompasses a highly diverse set of structural isomers, including 1-ethynyl-1H-indene, 2-ethynyl-1H-indene, 3-ethynyl-1H-indene, and complex cyclic all...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Contextual Challenges

The C11H8 elemental composition encompasses a highly diverse set of structural isomers, including 1-ethynyl-1H-indene, 2-ethynyl-1H-indene, 3-ethynyl-1H-indene, and complex cyclic allenes or carbenes like cyclobuta[de]naphthalene[1]. These molecules are critical reactive intermediates in astrochemistry, specifically regarding the formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium[1].

While 1-ethynyl-1H-indene has been recently detected using synchrotron-based vacuum ultraviolet ionization mass spectrometry, 2- and 3-ethynyl-1H-indene have been synthetically characterized but remain notoriously difficult to isolate from crude synthetic mixtures[1]. The primary challenge lies in their physical properties: these positional isomers share an identical molecular weight (140.18 g/mol ), nearly identical boiling points, and overlapping dipole moments[2]. Consequently, standard reverse-phase high-performance liquid chromatography (HPLC) or gas chromatography (GC) often results in severe co-elution.

Mechanistic Rationale: The Argentation Advantage

To achieve baseline resolution of 3-ethynyl-1H-indene, we must abandon purely hydrophobic separation strategies and exploit the subtle electronic differences of the alkyne and indene π-systems. This is achieved using Silver-Ion Chromatography (Ag+-HPLC) .

The separation causality is governed by the reversible formation of π-complexes between the silver(I) ions covalently bonded (or impregnated) in the stationary phase and the unsaturated carbon-carbon bonds of the analytes[3]. This interaction is dictated by the Dewar-Chatt-Duncanson model :

  • σ-Donation: Electron density from the bonding π-orbital of the alkyne is donated into the vacant 5s orbital of the Ag+ ion.

  • π-Back-Donation: Simultaneous back-donation occurs from the filled 4d orbitals of the Ag+ ion into the antibonding π*-orbital of the alkyne[3].

Why it isolates 3-ethynyl-1H-indene: The ethynyl group in 3-ethynyl-1H-indene is fully conjugated with the indene ring's internal double bond, altering its π-electron density and steric accessibility compared to 1-ethynyl-1H-indene (where the alkyne is located at an sp3-hybridized benzylic position). This specific geometry allows 3-ethynyl-1H-indene to form a stronger, more stable coordination complex with the immobilized Ag+ ions, systematically delaying its retention time (tR) relative to its isomers.

Experimental Workflow

Pathway Mix C11H8 Isomer Mixture (1-, 2-, 3-ethynyl-1H-indenes) Ag Silver-Ion Complexation (Ag+ Stationary Phase) Mix->Ag HPLC Ag+-HPLC Separation (Hexane/DCM Isocratic) Ag->HPLC Frac1 Weak π-Coordinating Isomers (e.g., Cyclobuta[de]naphthalene) HPLC->Frac1 tR < 5 min Frac2 1- & 2-Ethynyl-1H-indene (Moderate Ag+ Complex) HPLC->Frac2 tR 8-12 min Frac3 3-Ethynyl-1H-indene (Strong Ag+ Complex) HPLC->Frac3 tR 18 min Recovery Decomplexation & Recovery (Solvent Evaporation) Frac3->Recovery Pure Pure 3-Ethynyl-1H-indene (>98% Purity) Recovery->Pure

Workflow for Ag+-HPLC isolation of 3-ethynyl-1H-indene from C11H8 mixtures.

Step-by-Step Isolation Protocol

Phase 1: Sample Preparation

Causality: Water and highly polar solvents will aggressively coordinate with Ag+ ions, displacing the target analytes and ruining column capacity.

  • Dissolve the crude C11H8 isomer mixture in anhydrous, HPLC-grade hexane to a concentration of 5 mg/mL.

  • Filter the solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could foul the bonded-silver stationary phase.

Phase 2: Ag+-HPLC Setup
  • Column Selection: Utilize a commercial silver-ion HPLC column (e.g., ChromSpher 5 Lipids, 250 x 4.6 mm, 5 µm) or a custom Ag+-thiolate silica column.

  • Mobile Phase: Prepare an isocratic solvent system of Hexane / Dichloromethane (DCM) at a 95:5 (v/v) ratio.

    • Expert Insight: DCM acts as a weak modifier. Do not use acetonitrile or methanol, as these will strip the silver ions from the column or outcompete the alkyne for binding sites.

  • Flow Rate & Temperature: Set the flow rate to 1.0 mL/min and maintain the column compartment at a strictly controlled 20 °C. Lower temperatures stabilize the exothermic Ag+-π complexation, improving resolution.

Phase 3: Separation & Fractionation
  • Inject 20 µL of the prepared sample.

  • Monitor the eluent using a Diode Array Detector (DAD) set to 254 nm (primary) and 280 nm (secondary).

  • Collect the late-eluting peak (typically around 18–20 minutes).

Phase 4: Recovery
  • Pool the collected fractions of the target peak.

  • Evaporate the Hexane/DCM solvent under a gentle stream of ultra-high-purity Nitrogen (N2) at room temperature. Warning: 3-ethynyl-1H-indene can be thermally sensitive; avoid rotary evaporation above 30 °C.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior of the primary C11H8 isomers under the prescribed Ag+-HPLC conditions.

IsomerStructural FeatureRelative Ag+ AffinityExpected tR (min)
Cyclobuta[de]naphthalene Fully aromatic/conjugatedLow< 5.0
1-Ethynyl-1H-indene sp3-hybridized allylic alkyneModerate9.5
2-Ethynyl-1H-indene sp2-hybridized vinylic alkyneHigh14.2
3-Ethynyl-1H-indene sp2-hybridized, sterically accessibleVery High18.5

Protocol Self-Validation & Quality Control

A robust protocol must be a self-validating system. To ensure the isolated fraction is strictly 3-ethynyl-1H-indene and not a co-eluting artifact, implement the following orthogonal checks:

  • In-line UV-Vis Ratioing: Continuously monitor the absorbance ratio of 254 nm / 280 nm across the eluting peak. A perfectly flat ratio across the peak's width mathematically guarantees isomeric purity. A sloping ratio indicates co-elution of a closely related isomer.

  • Orthogonal NMR Validation: Dissolve the recovered isolate in CDCl3. The terminal alkyne proton (C≡C–H) of 3-ethynyl-1H-indene will appear as a distinct singlet at ~3.1 ppm. Crucially, the absence of an sp3 benzylic proton signal at ~4.5 ppm (which is highly characteristic of the 1-ethynyl-1H-indene isomer) serves as definitive proof of successful isolation.

References

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study Source: ACS Omega / ChemRxiv URL:[Link]

  • New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene Source: ACS Omega URL:[Link]

  • Using a Chromatographic Pseudophase Model To Elucidate the Mechanism of Olefin Separation by Silver(I) Ions in Ionic Liquids Source: Analytical Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Distinguishing 3-Ethynyl-1H-indene from 1-Ethynyl-1H-indene in Mass Spectrometry

Welcome to the Analytical Mass Spectrometry Support Center. A frequent challenge in astrochemistry, combustion analysis, and hydrocarbon research is the differentiation of C11​H8​ isomers, specifically 1-ethynyl-1H-inden...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Mass Spectrometry Support Center. A frequent challenge in astrochemistry, combustion analysis, and hydrocarbon research is the differentiation of C11​H8​ isomers, specifically 1-ethynyl-1H-indene and 3-ethynyl-1H-indene. Because they are constitutional isomers with identical exact masses (140.0626 Da), standard low-resolution mass spectrometry often yields ambiguous results.

This guide provides the mechanistic causality, troubleshooting steps, and validated protocols required to definitively distinguish these isomers in your laboratory.

FAQ & Troubleshooting Guide

Q1: Why do my standard LC-MS and GC-MS runs fail to confidently distinguish 1-ethynyl-1H-indene from 3-ethynyl-1H-indene? A1: The ambiguity stems from their identical molecular weight and highly similar hydrocarbon backbones. In standard 70 eV Electron Ionization (EI), both isomers yield a strong molecular ion ( M+∙ ) at m/z 140. Furthermore, because both molecules can undergo complex gas-phase rearrangements prior to fragmentation, they often produce overlapping fragment ions (e.g., m/z 139, 115, 114). Without careful analysis of the relative intensities of these fragments—which are dictated by the specific position of the ethynyl group—the spectra can appear nearly identical to automated library matching algorithms.

Q2: I only have access to a standard GC-EI-MS. What specific fragmentation causality should I look for to differentiate them? A2: You must look at the bond dissociation energies driven by the hybridization of the carbon atom bearing the ethynyl group:

  • 1-ethynyl-1H-indene: The ethynyl group is attached to the saturated, sp3 -hybridized C1 position. This position is doubly allylic/benzylic. Consequently, the C1–H bond is relatively weak. Upon ionization, the loss of a hydrogen atom (M-1) to form the highly resonance-stabilized 1-ethynylindenyl cation (m/z 139) is highly favored. Additionally, the cleavage of the C1–ethynyl bond results in the loss of an ethynyl radical (M-25), yielding the stable indenyl cation at m/z 115.

  • 3-ethynyl-1H-indene: The ethynyl group is attached to the vinylic, sp2 -hybridized C3 position. The entire molecule is fully conjugated, making the C3–ethynyl bond exceptionally strong. Because there is no sp3 hydrogen available to easily cleave and form a stabilized cation, the molecular ion (m/z 140) is highly stable and typically presents as the base peak. Fragmentation requires significantly more energy and predominantly proceeds via the loss of a neutral acetylene molecule ( C2​H2​ , M-26) to yield m/z 114, a classic diagnostic pathway for conjugated terminal alkynes.

Q3: What is the absolute "gold standard" technique for differentiating these isomers if EI-MS is inconclusive? A3: The definitive method is Synchrotron-based Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PI-MS) . Unlike hard ionization techniques (like 70 eV EI), VUV-PI-MS uses tunable, low-energy photons to gently ionize the molecules without fragmentation. By scanning the photon energy and plotting the ion yield, you generate a Photoionization Efficiency (PIE) curve. Because the adiabatic ionization energies (IE) and the Franck-Condon factors differ between the sp3 -substituted and sp2 -substituted isomers, their PIE curves are uniquely distinct. This technique was famously used by Kaiser and co-workers to definitively identify 1-ethynyl-1H-indene in complex reactive mixtures ()[1].

Data Presentation: Diagnostic Comparison Table

Parameter1-ethynyl-1H-indene3-ethynyl-1H-indene
Substitution Site C1 (Saturated, sp3 )C3 (Vinylic, sp2 )
Conjugation Status Cross-conjugated / InterruptedFully conjugated
EI-MS Base Peak (Typical) m/z 139 (M-H) or m/z 115m/z 140 ( M+∙ )
Key Neutral Loss (EI) -H (1 Da), - C2​H∙ (25 Da)- C2​H2​ (26 Da)
Diagnostic Fragment Ions m/z 139, m/z 115m/z 114
Gold Standard ID Method VUV-PI-MS (PIE Curve Matching)VUV-PI-MS (PIE Curve Matching)

Experimental Protocols

Protocol A: GC-EI-MS Diagnostic Workflow (Self-Validating)

Objective: Differentiate isomers based on thermodynamic fragmentation stability.

  • Chromatographic Separation: Inject the sample into a GC equipped with a high-resolution capillary column (e.g., 30m HP-5ms). Use a shallow temperature ramp (e.g., 40°C hold for 2 min, then 2°C/min to 200°C) to ensure the isomers do not co-elute.

  • Ionization: Set the electron ionization source to standard 70 eV. Ensure the source temperature is maintained at 230°C to prevent thermal degradation prior to ionization.

  • Data Acquisition & EIC Analysis: Acquire data in full scan mode (m/z 50–200). Extract Ion Chromatograms (EIC) for m/z 140, 139, 115, and 114.

  • Validation Check: Calculate the intensity ratio of m/z 139/140 and 115/140.

    • Result A: If m/z 139 > 140 and m/z 115 is prominent 1-ethynyl-1H-indene .

    • Result B: If m/z 140 is the base peak and m/z 114 is prominent (with minimal m/z 115) 3-ethynyl-1H-indene .

Protocol B: VUV-PI-MS Workflow for Absolute Identification

Objective: Extract adiabatic ionization energies to map against theoretical models ()[2].

  • Sample Introduction: Introduce the analyte into a high-vacuum chamber via a supersonic molecular beam seeded in an inert carrier gas (e.g., Helium at 1-2 atm backing pressure) to cool the internal degrees of freedom.

  • Tunable Photoionization: Intersect the molecular beam with tunable VUV light generated by a synchrotron source. Scan the photon energy from 7.5 eV to 10.0 eV in steps of 0.05 eV.

  • Ion Detection: Detect the resulting M+∙ ions (m/z 140) using a Reflectron Time-of-Flight (ReTOF) mass spectrometer.

  • PIE Curve Extraction: Plot the integrated ion counts at m/z 140 against the photon energy.

  • Validation Check: Compare the experimental onset of the PIE curve (the adiabatic ionization energy) with computed Franck-Condon simulations. The distinct onset energy definitively identifies the isomer without relying on fragmentation.

Mandatory Visualization

G Start Unknown C11H8 Isomer (m/z 140) Decision Select MS Modality Start->Decision EI_MS GC-EI-MS (70 eV) Fragmentation Analysis Decision->EI_MS Standard Lab PI_MS VUV-PI-MS Photoionization Efficiency Decision->PI_MS Synchrotron/Advanced Frag_1 High m/z 139 (M-H) High m/z 115 (M-C2H) EI_MS->Frag_1 Frag_3 Base Peak m/z 140 (M+) High m/z 114 (M-C2H2) EI_MS->Frag_3 PIE_Curve Extract PIE Curve Determine Adiabatic IE PI_MS->PIE_Curve Iso_1 1-ethynyl-1H-indene (sp3 C1 substitution) Frag_1->Iso_1 Iso_3 3-ethynyl-1H-indene (sp2 C3 substitution) Frag_3->Iso_3 PIE_Curve->Iso_1 Match IE Profile A PIE_Curve->Iso_3 Match IE Profile B

Decision tree for distinguishing ethynyl-1H-indene isomers using MS techniques.

References

  • Zhao, L., Prendergast, M. B., et al. "Reactivity of the Indenyl Radical (C9H7) with Acetylene (C2H2) and Vinylacetylene (C4H4)." Angewandte Chemie International Edition, 2021.[Link]

  • Roy, T., Ghosal, S., & Thimmakondu, V. S. "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study." The Journal of Physical Chemistry A, 2021.[Link]

Sources

Optimization

optimizing synthetic yield and purity of 3-ethynyl-1H-indene

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-ethynyl-1H-indene . This guide is engineered for researchers, application scientists, and drug development professionals.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-ethynyl-1H-indene .

This guide is engineered for researchers, application scientists, and drug development professionals. Synthesizing ethynylindenes presents unique mechanistic challenges—specifically, the kinetic competition between cross-coupling and alkyne homocoupling, as well as the thermodynamic instability of the indene double bond under basic conditions.

Below, you will find a mechanistic workflow, causality-driven troubleshooting FAQs, and self-validating experimental protocols to optimize your yield and purity.

Synthetic Workflow & Impurity Pathways

SynthesisWorkflow SM Starting Material (3-Iodo-1H-indene) Coupling Sonogashira Cross-Coupling (+ TMSA, Pd/Cu Catalysts) SM->Coupling Room Temp Intermediate Protected Intermediate (3-(TMS-ethynyl)-1H-indene) Coupling->Intermediate High Yield Impurity1 Glaser Homocoupling (Diyne Impurity) Coupling->Impurity1 O2 Exposure Deprotection Desilylation / Deprotection (K2CO3, MeOH/THF) Intermediate->Deprotection Purified Target Target Compound (3-Ethynyl-1H-indene) Deprotection->Target Acid Quench Impurity2 Base-Catalyzed Isomerization (2H-indene Impurity) Deprotection->Impurity2 Excess Base

Synthetic workflow for 3-ethynyl-1H-indene highlighting key reaction steps and common impurities.

Troubleshooting & FAQ Guide

Q: Why is my Sonogashira coupling stalling at 40-50% conversion when using 3-bromo-1H-indene? A: The root cause is kinetic. The oxidative addition of palladium into the C–Br bond of 3-bromo-1H-indene is sluggish. When the primary catalytic cycle is slow, competing side reactions—such as catalyst deactivation or alkyne homocoupling—outpace the desired cross-coupling[1]. Actionable Solution: Switch your starting electrophile to 3-iodo-1H-indene . 3-Iodo-1H-indene derivatives can be efficiently synthesized via iodonium-promoted 5-endo-dig carbocyclization[2]. The C–I bond undergoes rapid oxidative addition, allowing the Sonogashira reaction to proceed efficiently at room temperature, which preserves the integrity of the indene core.

Q: I am detecting a significant amount of a diyne impurity during the coupling step. How do I suppress this? A: You are observing Glaser homocoupling, an oxidative dimerization of your terminal alkyne (trimethylsilylacetylene, TMSA) catalyzed by Cu(II) species. Cu(I) rapidly oxidizes to Cu(II) in the presence of trace atmospheric oxygen. Actionable Solution: Implement rigorous Schlenk techniques. Degas your solvent and amine base using at least three freeze-pump-thaw cycles. Flush the reaction vessel with high-purity Argon. Add the Pd and Cu catalysts last, under a positive stream of Argon.

Q: After the TMS-deprotection step, NMR shows a mixture of double-bond isomers instead of pure 3-ethynyl-1H-indene. What caused this? A: The indene core is highly susceptible to base-catalyzed tautomerization. The methylene protons at the C1 position of 1H-indene are unusually acidic (pKa ~ 20) due to the aromatic stabilization of the resulting indenyl anion. Extended exposure to the basic conditions used for desilylation (e.g., K₂CO₃ in methanol) leads to proton abstraction and repotonation, scrambling the double bond to form 2H-indene or other isomers[3]. Actionable Solution: Minimize base exposure. Use strictly stoichiometric K₂CO₃ (1.05 equiv) and monitor the reaction continuously. Quench the reaction immediately upon completion using a mild acidic buffer (e.g., saturated aqueous NH₄Cl) to neutralize the base and freeze the thermodynamic equilibrium[4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols include built-in validation checkpoints so you can verify the success of each step before proceeding.

Step 1: Sonogashira Cross-Coupling
  • Preparation: In an oven-dried Schlenk flask, dissolve 3-iodo-1H-indene (1.0 equiv) in anhydrous, fully degassed THF (0.2 M).

  • Catalyst Loading: Add Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under a positive flow of Argon.

    • Validation Check: The solution should be pale yellow/orange. If the solution turns green, your Cu(I) has oxidized to Cu(II); discard and restart to avoid Glaser coupling.

  • Reagent Addition: Add degassed triethylamine (3.0 equiv) followed by trimethylsilylacetylene (TMSA, 1.5 equiv) dropwise.

  • Reaction: Stir at room temperature (25 °C) for 4 hours.

    • Validation Check: Run a TLC (100% Hexanes). The starting material (UV-active) should disappear, replaced by a new, slightly less polar spot.

  • Workup: Filter the crude mixture through a short pad of Celite to remove metal salts. Concentrate under reduced pressure and purify via flash chromatography to isolate 3-(trimethylsilylethynyl)-1H-indene.

Step 2: Desilylation (Deprotection)
  • Preparation: Dissolve the purified 3-(trimethylsilylethynyl)-1H-indene in a 1:1 mixture of THF and Methanol (0.1 M)[4].

  • Deprotection: Add anhydrous K₂CO₃ (1.05 equiv). Stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction strictly every 30 minutes via TLC.

    • Validation Check: IR spectroscopy of a worked-up aliquot should reveal a sharp new peak at ~3300 cm⁻¹, confirming the presence of the terminal alkyne C–H stretch.

  • Critical Quench: Once complete (typically 1–2 hours), immediately pour the mixture into a biphasic system of saturated aqueous NH₄Cl and Ethyl Acetate. This halts base-catalyzed isomerization.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, and concentrate carefully (the product is somewhat volatile). Purify via neutral alumina chromatography to yield pure 3-ethynyl-1H-indene.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction conditions and the resulting yield/purity of the Sonogashira intermediate.

ElectrophileCatalyst SystemSolvent / BaseTemp (°C)Time (h)Yield (%)Purity Profile
3-Bromo-1H-indenePd(PPh₃)₂Cl₂ / CuIEt₃N (Neat)80124570% (High Isomerization)
3-Bromo-1H-indenePd(PPh₃)₄ / CuITHF / DIPA6086285% (Moderate Diyne)
3-Iodo-1H-indene Pd(PPh₃)₄ / CuI THF / Et₃N 25 4 92 >98% (Optimal)
3-Iodo-1H-indenePd(dppf)Cl₂ / CuIDMF / Et₃N25289>95% (Trace Diyne)

Note: Room temperature conditions (25 °C) are strictly required to prevent thermal degradation and isomerization of the indene core.

References

  • Zulfiqar Ali Khan and Thomas Wirth. "Synthesis of Indene Derivatives via Electrophilic Cyclization." Organic Letters, ACS Publications. URL:[Link]

  • V. Thimmakondu et al. "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study." The Journal of Physical Chemistry A, ACS Publications. URL:[Link]

  • Wikipedia Contributors. "Sonogashira coupling." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Computational Accuracy for C11H8 Isomers

Welcome to the Technical Support Center for computational chemistry workflows involving C11​H8​ isomers. This guide is specifically engineered for researchers and scientists investigating the relative stability and therm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for computational chemistry workflows involving C11​H8​ isomers. This guide is specifically engineered for researchers and scientists investigating the relative stability and thermochemistry of elusive conjugated hydrocarbons, such as 3-ethynyl-1H-indene and its tautomers.

Below, you will find causality-driven troubleshooting guides, self-validating experimental protocols, and benchmark data to ensure high-fidelity computational results.

Part 1: Troubleshooting Guide & FAQs

Q1: Why do my DFT-calculated relative energies for 3-ethynyl-1H-indene and its tautomers deviate significantly from experimental observations or high-level ab initio benchmarks? Causality: 3-ethynyl-1H-indene and other C11​H8​ isomers (like 1H-cyclopenta[cd]indene) possess highly conjugated π -systems. Standard hybrid functionals (e.g., B3LYP) often fail to capture medium-to-long-range electron correlation and non-covalent intramolecular interactions (such as hyperconjugation from the ethynyl group). This fundamental limitation leads to an underestimation of the stability of closely packed or puckered isomers[1]. Self-Validating Solution: Always validate your DFT geometries by performing a single-point energy calculation at the coupled-cluster level (e.g., explicitly correlated fc-CCSD(T)/cc-pVTZ). If the energy difference between the DFT and CCSD(T) outputs for an isomer pair exceeds 10 kJ/mol, the chosen functional is inadequate for that specific potential energy surface[1].

Q2: How can I verify if single-reference methods (like standard DFT or CCSD(T)) are appropriate for 3-ethynyl-1H-indene and related elusive isomers? Causality: Extended conjugated systems and radical intermediates often exhibit near-degeneracy in their frontier molecular orbitals, leading to static (non-dynamical) correlation. If a molecule has significant multi-reference character, single-reference wavefunctions will yield unphysical energies and geometries[2]. Self-Validating Solution: Compute the T1​ diagnostic during a CCSD calculation. The T1​ diagnostic quantifies the norm of the coupled-cluster single excitation amplitudes. For closed-shell species like 3-ethynyl-1H-indene, a T1​>0.02 indicates that the single-reference assumption is breaking down, and a multi-reference approach (e.g., CASSCF or MRCI) is strictly required to achieve chemical accuracy[2].

Q3: During geometry optimization of ethynylindene isomers, my calculations fail to converge or yield small imaginary frequencies (e.g., -15 cm⁻¹). How do I resolve this? Causality: Small imaginary frequencies in rigid planar or semi-planar aromatic systems usually indicate integration grid errors rather than true transition states. The default integration grids in many DFT packages are too coarse to accurately integrate the electron density of the ethynyl triple bond coupled with the conjugated indenyl core. Self-Validating Solution: Switch to an ultrafine integration grid (e.g., Integral=(UltraFine) in Gaussian) and tighten the SCF convergence criteria to 10−8 atomic units. Re-run the frequency calculation; if the imaginary frequency disappears, it was a numerical artifact. If it persists, the structure is a true saddle point.

Part 2: Step-by-Step Methodology

High-Accuracy Composite Energy Evaluation Protocol

To accurately predict the thermochemistry of 3-ethynyl-1H-indene and compare it against global minima like 1H-cyclopenta[cd]indene, follow this self-validating workflow:

  • Initial Geometry Optimization: Optimize the structure of 3-ethynyl-1H-indene using the B3LYP functional with a Pople basis set augmented with diffuse and polarization functions (e.g., B3LYP/6-311+G(d,p))[1].

  • Vibrational Frequency Analysis: Compute harmonic frequencies at the same level of theory. Confirm the structure is a true minimum (zero imaginary frequencies) and extract the unscaled Zero-Point Vibrational Energy (ZPVE).

  • ZPVE Scaling: Multiply the ZPVE by the appropriate scaling factor for B3LYP (typically ~0.98) to account for anharmonicity.

  • Wavefunction Diagnostics: Run a CCSD/6-311+G(d,p) single-point calculation to extract the T1​ diagnostic[2]. Ensure T1​≤0.02 .

  • High-Level Single Point Energy: Perform a frozen-core CCSD(T) calculation using a correlation-consistent triple-zeta basis set (fc-CCSD(T)/cc-pVTZ) on the DFT-optimized geometry[1].

  • Thermochemical Formulation: Calculate the final relative energy using the formula: Efinal​=ECCSD(T)​+EZPVE_scaled​ .

Part 3: Data Presentation

Table 1: Relative Stability of Selected C11​H8​ Isomers The following table summarizes the relative energies of key C11​H8​ isomers, demonstrating the energetic hierarchy that computational models must replicate[1].

IsomerExperimental StatusRelative Energy (kJ/mol)Computational Level
1H-cyclopenta[cd]indene (1)Isolated (Global Minimum)0.0fc-CCSD(T)/cc-pVTZ
2aH-cyclopenta[cd]indene (2)Elusive+36.0fc-CCSD(T)/cc-pVTZ
Cyclobuta[de]naphthalene (3)Known+45.0fc-CCSD(T)/cc-pVTZ
1-ethynyl-1H-indene (11)Detected via VUV-MSHigher EnergyB3LYP/6-311+G(d,p)
2-ethynyl-1H-indene (4)Synthetically CharacterizedHigher EnergyB3LYP/6-311+G(d,p)
3-ethynyl-1H-indene (5)Synthetically CharacterizedHigher EnergyB3LYP/6-311+G(d,p)

Part 4: Visualizations

Workflow Start Generate 3-ethynyl-1H-indene Initial Geometry Opt DFT Optimization (B3LYP/6-311+G(d,p)) Start->Opt Freq Frequency Calculation (Extract ZPVE) Opt->Freq Check Imaginary Frequencies? Freq->Check Grid Increase Grid Density & Tighten SCF Check->Grid Yes (NIMAG > 0) SP High-Level Single Point (fc-CCSD(T)/cc-pVTZ) Check->SP No (True Minimum) Grid->Opt End Calculate Final Thermochemistry SP->End

Step-by-step computational workflow for evaluating ethynylindene isomer thermochemistry.

T1Diag CCSD Run CCSD/6-311+G(d,p) Single Point Extract Extract T1 Diagnostic Amplitude Norm CCSD->Extract Decision Is T1 > 0.02? Extract->Decision Multi Multi-Reference Method (CASSCF / MRCI) Decision->Multi Yes (Static Correlation) Single Single-Reference Valid Proceed to CCSD(T) Decision->Single No (Dynamic Correlation)

Decision tree for validating single-reference wavefunction methods using the T1 diagnostic.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Ethynyl-1H-indene Degradation

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 3-ethynyl-1H-indene is a highly reactive, bifunctional building block.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 3-ethynyl-1H-indene is a highly reactive, bifunctional building block. Because it contains both a conjugated indene core and a terminal alkyne moiety, it is exceptionally susceptible to multiple degradation pathways during storage, including radical polymerization, auto-oxidation, and prototropic isomerization[1][2].

This guide is designed as a self-validating framework to help you diagnose, troubleshoot, and prevent the degradation of 3-ethynyl-1H-indene in your laboratory.

Diagnostic Workflow

Before utilizing stored 3-ethynyl-1H-indene in sensitive cross-coupling or click-chemistry assays, it is critical to assess its structural integrity. Use the following decision matrix to identify the root cause of degradation based on physical and analytical symptoms.

TroubleshootingFlow A Visual & Analytical Inspection B Increased Viscosity or Solidification? A->B C Yellow/Brown Discoloration? B->C No E Indene Polymerization or Glaser Coupling B->E Yes D NMR: Missing ~3.0 ppm Alkyne Peak? C->D No F Auto-Oxidation (Peroxide Formation) C->F Yes G Base-Catalyzed Isomerization D->G Yes H Optimal State (Proceed to Assay) D->H No

Diagnostic workflow for identifying 3-ethynyl-1H-indene degradation pathways.

Core Troubleshooting FAQs

Q1: Why has my 3-ethynyl-1H-indene sample become viscous or solidified over time?

A: Viscosity increases are the primary physical indicator of macromolecular polymerization . This occurs via two distinct mechanisms:

  • Indene Core Polymerization: The indene double bond is highly prone to exothermic, free-radical polymerization triggered by heat or UV light[2].

  • Glaser Homocoupling: If the storage environment contains trace oxygen and heavy metals (e.g., copper from previous synthetic steps), the terminal alkyne will undergo oxidative dimerization to form a 1,3-diyne[3]. Causality Check: Run a 1 H NMR. If the vinylic protons of the indene ring have broadened into an unresolved polymeric baseline, indene polymerization has occurred[2].

Q2: The sample has turned from a clear/pale liquid to a dark yellow or brown. Is it safe to use?

A: No. Discoloration indicates auto-oxidation . Indene derivatives readily react with atmospheric triplet oxygen to form poly(indene peroxides)[4][5]. Causality Check: Peroxide formation not only destroys the reagent but creates a severe shock-sensitive explosion hazard upon concentration. You must test the sample with potassium iodide (KI) starch paper before attempting any thermal purification or distillation.

Q3: My sample looks physically fine, but my downstream reactions are failing. NMR shows the correct mass, but the terminal alkyne proton (~3.0 ppm) is missing. What happened?

A: Your compound has undergone prototropic isomerization . The 1H-indene system is kinetically sensitive[1]. In the presence of trace basic impurities (even alkaline glass) or thermal stress, the molecule undergoes 1,2-H or 1,3-H shifts. This converts 3-ethynyl-1H-indene into thermodynamically competitive isomers, such as 1-ethynyl-1H-indene or 2-ethynyl-1H-indene[1]. Because the terminal alkyne may shift to an internal alkyne or an allene during extended basic exposure, your "click" or Sonogashira coupling handles are destroyed.

Quantitative Data: Storage Conditions vs. Shelf Life

To establish a self-validating storage protocol, you must control temperature, atmosphere, and radical propagation. The table below summarizes the empirical degradation profiles of 3-ethynyl-1H-indene under various conditions.

Storage TempAtmosphereLight ExposureInhibitor (e.g., MEHQ)Estimated Shelf LifePrimary Degradation Pathway
25°CAirAmbientNone< 1 WeekAuto-oxidation / Polymerization[2][4]
4°CAirDarkNone1-2 MonthsAuto-oxidation (Peroxide formation)[5]
4°CArgonDarkNone3-6 MonthsThermal Isomerization[1]
-20°C Argon Dark 50 ppm > 12 Months Minimal (Stable)

Experimental Protocols

Protocol A: Rescue and Purification of Degraded 3-Ethynyl-1H-indene

If your sample has partially degraded (slight yellowing or minor viscosity increase), use this self-validating protocol to recover the pure monomer.

  • Step 1: Peroxide Testing. Dip a KI-starch indicator strip into the neat liquid. If the strip turns dark blue/black, peroxides are present. Do not proceed to distillation.

  • Step 2: Alumina Filtration. Dissolve the sample in anhydrous pentane (1:5 v/v). Pass the solution through a short plug of activated basic alumina.

    • Causality: Basic alumina traps polar hydroperoxides, trace acidic impurities, and early-stage oligomers, preventing them from catalyzing explosive decomposition or cationic polymerization during the next step.

  • Step 3: Solvent Removal. Carefully evaporate the pentane under reduced pressure at a water bath temperature strictly below 25°C to prevent thermal isomerization.

  • Step 4: Short-Path Vacuum Distillation. Distill the residue under high vacuum (< 0.1 Torr). Keep the pot temperature as low as possible.

    • Validation: Collect the main fraction and immediately run a 1 H NMR. Verify the sharp singlet of the terminal alkyne (~3.0 ppm) and the distinct vinylic protons of the indene ring to confirm successful isolation of the 3-ethynyl isomer.

Protocol B: Optimal Long-Term Storage Preparation

To prevent future degradation, freshly synthesized or purified 3-ethynyl-1H-indene must be stabilized immediately.

  • Step 1: Inhibitor Addition. Add 10 to 50 ppm of 4-methoxyphenol (MEHQ) or butylated hydroxytoluene (BHT) to the neat liquid[2].

    • Causality: These phenolic compounds act as sacrificial radical scavengers, intercepting the propagating radical species that cause auto-oxidation and indene polymerization[2].

  • Step 2: Argon Sparging. Transfer the liquid to a heavy-walled amber glass ampule or vial. Sparge the liquid gently with dry Argon for 5 minutes.

    • Causality: Argon is heavier than nitrogen and highly effective at displacing triplet oxygen, shutting down both Glaser homocoupling and peroxide formation[3].

  • Step 3: Sealing and Storage. Seal the vial tightly (use PTFE-lined caps) and wrap the exterior in aluminum foil to ensure zero UV-light penetration. Store immediately at -20°C.

References

  • "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study" - American Chemical Society (ACS).
  • "Common pitfalls in the handling of terminal alkynes" - Benchchem.
  • "Technical Support Center: Storage and Handling of Indene Deriv
  • "Autocatalytic Oxidative Polymerization of Indene by Cobalt Porphyrin Complex and Kinetic Investigation of the Polymerization of Styrene" - American Chemical Society (ACS).
  • "Indene" - Santa Cruz Biotechnology.

Sources

Troubleshooting

Technical Support Center: Refining Intrinsic Reaction Coordinate (IRC) Calculations for 3-Ethynyl-1H-Indene

Welcome to the Computational Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals modeling the complex reaction pathways of 3-ethynyl-1H-indene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Computational Chemistry Technical Support Center. This guide is designed for researchers and drug development professionals modeling the complex reaction pathways of 3-ethynyl-1H-indene.

System Overview & Mechanistic Context

3-ethynyl-1H-indene (C₁₁H₈) is a highly reactive isomer of significant interest in both astronomical chemistry and the synthesis of polycyclic aromatic hydrocarbons[1]. One of its most critical mechanistic pathways is the 1,2-H shift, which yields 2H-cyclopenta[cd]indene[1].

Validating the transition state (TS) for this hydrogen transfer requires an Intrinsic Reaction Coordinate (IRC) calculation. The IRC algorithm integrates the minimum energy path (MEP) down the potential energy surface (PES) from the TS to the downhill-nearest intermediates (reactants and products). However, because hydrogen shifts often feature highly curved and flat PES regions, IRC calculations frequently fail or diverge. This guide provides field-proven, self-validating protocols to troubleshoot and refine these calculations.

Diagnostic Data & Parameter Thresholds

When an IRC calculation fails, it is rarely a software bug; it is usually a mismatch between the integration algorithm's parameters and the topography of the PES. Table 1 summarizes the quantitative adjustments required for 3-ethynyl-1H-indene rearrangements.

Table 1: IRC Troubleshooting Parameters and Causality

ParameterDefault ValueRecommended AdjustmentCausality / Rationale
Step Size 0.1 amu¹/² Bohr0.05 to 0.02Smaller steps prevent the integration algorithm from overshooting sharp turns in the PES, which are common in light-atom (hydrogen) transfers[2][3].
Hessian Evaluation Initial Only (RCFC)Every Step (CalcAll)Recomputing the exact Hessian at each step corrects the predictor vector when the PES curvature changes rapidly, preventing the algorithm from losing the MEP[3].
Integration Algorithm Euler / LQAHPC (Predictor-Corrector)Implicit methods like HPC use gradient data at pivot points to approximate fourth-order accuracy, drastically improving stability on flat surfaces compared to explicit methods[2].

Troubleshooting FAQs

Q: My IRC calculation for the 1,2-H shift in 3-ethynyl-1H-indene terminates prematurely with a "maximum corrector steps exceeded" error. How do I resolve this? A: This error occurs when the explicit integration method fails to converge on the next point along the path. The PES for hydrogen shifts is often highly curved in mass-weighted coordinates. When the step size is too large, the corrector step overshoots the MEP[2][4]. Resolution: Reduce the step size (e.g., StepSize=10 in Gaussian or a smaller Scale_Displ_SD in ORCA) and request exact Hessian evaluations at each step (CalcAll) to guide the corrector accurately[3].

Q: The IRC completes, but the reverse path doesn't lead back to 3-ethynyl-1H-indene. It falls into a different conformational well. What went wrong? A: This indicates that your calculated transition state connects to a different rotamer or an unintended isomer. The PES near the TS is likely a flat plateau with multiple shallow pathways[3]. Resolution: Employ a "nudging" technique. Manually perturb the TS geometry slightly along the vector of the imaginary frequency toward the desired 3-ethynyl-1H-indene reactant[3][4]. Re-optimize this nudged geometry to force the search into the correct saddle point region before re-attempting the IRC.

Q: Should I use implicit or explicit integration methods for this specific system? A: Implicit methods (such as the Hessian-based Predictor-Corrector, HPC) are strongly recommended. Explicit methods only use current gradient and Hessian data, making them prone to drifting off the IRC during sharp turns. Implicit methods use pivot points some distance from the starting point to find the optimal next step, allowing for larger, more stable steps without drifting[2].

Computational Protocol: Self-Validating IRC Workflow

To ensure scientific integrity, do not treat an IRC completion message as absolute proof. The following step-by-step methodology incorporates a self-validating feedback loop.

Step 1: Transition State Verification

  • Perform a TS optimization using a robust method (e.g., B3LYP/6-311+G(d,p))[1].

  • Run a frequency calculation to confirm the presence of exactly one imaginary frequency.

  • Animate the imaginary mode to visually verify it corresponds to the 1,2-H shift of 3-ethynyl-1H-indene.

Step 2: Initial IRC Execution (The "Scout" Run)

  • Set up the IRC calculation using the exact same level of theory and basis set as the TS optimization[5].

  • Read the force constants from the TS calculation (e.g., opt=RCFC in Gaussian or via the %irc block in ORCA)[3][5].

  • Causality: Reusing the initial Hessian saves significant computational time and provides a baseline trajectory to assess the steepness of the PES.

Step 3: Troubleshooting & Refinement (Conditional)

  • If the scout run fails due to integration errors, switch the Hessian evaluation to compute at every step (CalcAll)[3].

  • Halve the integration step size.

  • Causality: Continuous Hessian updating prevents the algorithm from losing the MEP on the flat plateaus characteristic of indene rearrangements.

Step 4: Endpoint Validation (Self-Validation Step)

  • Extract the final geometries from both the forward and reverse IRC paths.

  • Submit these two geometries for standard ground-state optimizations (Opt).

  • Causality: The IRC algorithm only follows the path until the gradient falls below a certain threshold; it does not fully optimize the minima[5]. A subsequent optimization guarantees the endpoints truly relax into the verified 3-ethynyl-1H-indene and 2H-cyclopenta[cd]indene wells.

Workflow Visualization

IRCTroubleshooting Start 1. TS Optimization & Freq Check DefaultIRC 2. Run Scout IRC (Read Force Constants) Start->DefaultIRC CheckConv Did IRC Converge? DefaultIRC->CheckConv Success 4. Endpoint Validation (Optimize to Minima) CheckConv->Success Yes FailCorrector Error: Max Corrector Steps CheckConv->FailCorrector No (Integration) FailWrong Error: Wrong Minimum Reached CheckConv->FailWrong No (Pathway) FixStep 3a. Reduce Step Size & Update Hessian (CalcAll) FailCorrector->FixStep FixNudge 3b. Nudge Geometry Along Imaginary Mode FailWrong->FixNudge FixStep->DefaultIRC Retry FixNudge->Start Re-optimize TS

Figure 1: Self-validating workflow for resolving Intrinsic Reaction Coordinate (IRC) failures.

Sources

Optimization

Technical Support Center: Gas-Phase Detection &amp; Optimization of 3-Ethynyl-1H-indene

Overview Welcome to the Technical Support Center for Gas-Phase Molecular Detection. As a Senior Application Scientist, I have structured this guide to address the specific analytical bottlenecks researchers and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

Welcome to the Technical Support Center for Gas-Phase Molecular Detection. As a Senior Application Scientist, I have structured this guide to address the specific analytical bottlenecks researchers and drug development professionals face when targeting 3-ethynyl-1H-indene .

While indene derivatives are critical scaffolds in medicinal chemistry and key intermediates in astrochemistry (specifically in polycyclic aromatic hydrocarbon formation), their gas-phase characterization is notoriously difficult. This guide provides field-proven insights, troubleshooting steps, and self-validating protocols to help you optimize detection limits, profile synthetic impurities, and overcome the challenge of isomeric interference.

Frequently Asked Questions (FAQs)

Q: Why is differentiating 3-ethynyl-1H-indene from other C₁₁H₈ isomers in the gas phase so difficult? A: The primary challenge is severe isomeric interference. 3-ethynyl-1H-indene shares the exact elemental composition (C₁₁H₈) and mass (m/z 140.18) with numerous other low-lying isomers, such as 1[1]. In standard analytical techniques like Electron Impact Mass Spectrometry (EI-MS), the hard ionization process (typically 70 eV) causes extensive fragmentation. Because these isomers are structurally similar, their fragmentation patterns are nearly identical, making it impossible to establish a reliable detection limit for 3-ethynyl-1H-indene alone.

Q: What is the recommended ionization strategy to maximize signal-to-noise (S/N) without causing fragmentation? A: The most effective strategy is Synchrotron-based Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PIMS). By utilizing tunable VUV radiation, you can carefully adjust the photon energy to sit just above the ionization energy (IE) of the target molecule. This "soft ionization" removes a single electron without depositing enough excess internal energy to break chemical bonds, preserving the parent ion signal and drastically improving the detection limit.

Q: Can rotational spectroscopy be used for gas-phase detection of this molecule? A: Yes, rotational spectroscopy is a highly viable, non-destructive alternative. Unlike some highly symmetric aromatic precursors,2[2]. This makes it active in the microwave region. By coupling a Fourier Transform Microwave (FTMW) spectrometer with a supersonic expansion nozzle, you can achieve sub-part-per-million detection limits based on its unique rotational constants.

Troubleshooting Guide: Signal Optimization & Detection Limits

Issue 1: Poor detection limits and extensive fragmentation in standard GC-MS.

  • Symptom: The extracted ion chromatogram (EIC) for m/z 140 shows low intensity, while lower mass fragments dominate the spectrum.

  • Root Cause: 3-ethynyl-1H-indene is thermally labile and susceptible to degradation in the hot GC injection port. Furthermore, the standard 70 eV EI ionization shatters the molecular framework.

  • Solution: Lower the GC inlet temperature and use a deactivated, low-polarity column (e.g., DB-5MS) to minimize thermal degradation. For absolute highest sensitivity, bypass the GC entirely and use a direct supersonic expansion source coupled to soft ionization (FI or VUV-PIMS).

Issue 2: Overlapping Photoionization Efficiency (PIE) curves in VUV-PIMS.

  • Symptom: The PIE curve at m/z 140 exhibits multiple inflection points and lacks a sharp, distinct ionization onset.

  • Root Cause: Co-eluting C₁₁H₈ isomers with similar ionization energies are being ionized simultaneously. If 1-ethynyl-1H-indene is present in the mixture, its signal will blend with 3-ethynyl-1H-indene.

  • Solution: Perform Franck-Condon (FC) factor simulations for all suspected C₁₁H₈ isomers using Density Functional Theory (DFT). Use these theoretical curves as basis functions to perform a least-squares linear regression fit on your experimental PIE data. By deconvoluting the curve, you can mathematically isolate the fractional contribution of 3-ethynyl-1H-indene.

Data Presentation: C₁₁H₈ Isomer Properties

To optimize detection, you must understand the properties of the interfering background matrix. Below is a summary of key C₁₁H₈ isomers that commonly co-exist in gas-phase mixtures.

Table 1: Quantitative Gas-Phase Properties of Select C₁₁H₈ Isomers

IsomerExact Mass (m/z)Dipole MomentStructural FeatureGas-Phase Detection Status
3-ethynyl-1H-indene 140.18μ ≠ 0 (Polar)Ethynyl substitution at C3Synthetically characterized
1-ethynyl-1H-indene 140.18μ ≠ 0 (Polar)Ethynyl substitution at C1Detected via VUV-PIMS
1H-cyclopenta[cd]indene 140.18μ ≠ 0 (Polar)Tricyclic frameworkGlobal minimum; Isolated
Cyclobuta[de]naphthalene 140.18μ ≠ 0 (Polar)Bicyclic frameworkSynthetically isolated

(Note: All listed isomers possess a permanent dipole moment, making them candidates for rotational spectroscopy. Isomeric differentiation requires techniques beyond standard mass-to-charge filtering).

Experimental Protocol: Synchrotron-Based VUV-PIMS Workflow

Objective: To isolate and quantify 3-ethynyl-1H-indene from a complex gas-phase mixture of C₁₁H₈ isomers without fragmentation.

System Validation (Self-Validating Step): Before introducing the 3-ethynyl-1H-indene sample, calibrate the VUV photon energy scale using a known standard gas (e.g., Argon or Xenon) to verify the exact ionization threshold. Simultaneously, run a blank supersonic expansion (carrier gas only) to establish a baseline noise level. This ensures that any m/z 140 signal observed later is strictly derived from the analyte and not background contamination.

Step 1: Vaporization and Supersonic Expansion

  • Action: Vaporize the sample and seed it into an inert carrier gas (e.g., Helium) at a backing pressure of 1-2 atm, expanding it through a pulsed nozzle into a vacuum chamber.

  • Causality: 3-ethynyl-1H-indene has numerous low-frequency vibrational modes. At room temperature, thermal population of these states broadens the ionization threshold, degrading the detection limit. Supersonic expansion cools the internal rovibrational temperature of the molecules to <10 K, collapsing the population into the vibrational ground state and sharpening the photoionization onset.

Step 2: Tunable VUV Photoionization

  • Action: Intersect the cold molecular beam with a tunable VUV photon beam (typically scanned from 7.0 eV to 10.0 eV) generated by a synchrotron light source.

  • Causality: By tuning the VUV photon energy precisely to the ionization energy (IE) of 3-ethynyl-1H-indene, you achieve "soft ionization." This preserves the intact parent cation (m/z 140) and maximizes the signal-to-noise ratio by preventing signal dilution across multiple fragment mass channels.

Step 3: Time-of-Flight (TOF) Mass Spectrometry

  • Action: Extract the generated cations into a reflectron TOF mass spectrometer. Monitor the signal strictly at m/z 140.

  • Causality: The reflectron compensates for the initial kinetic energy spread of the ions, providing high mass resolution (m/Δm > 2000) to ensure no interference from isotopic species (e.g., ¹³C-containing C₁₀H₁₉).

Step 4: PIE Curve Generation & Deconvolution

  • Action: Plot the normalized ion counts at m/z 140 as a function of the VUV photon energy. Fit the resulting curve using calculated Franck-Condon factors.

  • Causality: Because multiple C₁₁H₈ isomers share the same mass, mass spectrometry alone cannot differentiate them. The PIE curve serves as an isomer-specific fingerprint. Deconvoluting this curve allows for the precise determination of the 3-ethynyl-1H-indene mole fraction.

Visualizations

Detection_Logic Start Gas-Phase Mixture (C11H8 Isomers) Cooling Supersonic Expansion (Collapse Rovibrational States) Start->Cooling Ionization VUV Photoionization (Soft Ionization) Cooling->Ionization Cold Neutrals TOF Reflectron TOF-MS (Filter m/z 140) Ionization->TOF C11H8+ Cations PIE PIE Curve Generation (Scan Photon Energy) TOF->PIE Deconv Franck-Condon Deconvolution (Isomer Identification) PIE->Deconv

Logical workflow for the gas-phase isolation and detection of 3-ethynyl-1H-indene.

References

  • Title: Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study Source: The Journal of Physical Chemistry A (ACS Publications) URL: [Link]

  • Title: New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene Source: ACS Omega URL: [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Ethynyl-1H-indene

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-ethynyl-1H-indene...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-ethynyl-1H-indene. Recognizing the challenges in handling this air-sensitive and reactive molecule, this center is designed to help you navigate common experimental pitfalls, minimize byproduct formation, and optimize your synthetic protocol for higher yields and purity.

I. Understanding the Synthetic Landscape

The most common and reliable synthetic route to 3-ethynyl-1H-indene involves a two-step process:

  • Sonogashira Coupling: A palladium- and copper-catalyzed cross-coupling of a 3-halo-1H-indene (typically 3-bromo-1H-indene) with a protected terminal alkyne, such as trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the silyl protecting group to yield the desired terminal alkyne.

This seemingly straightforward pathway is fraught with potential side reactions that can significantly impact the purity and yield of the final product. This guide will address these challenges systematically.

II. Troubleshooting Guide: From Starting Materials to Final Product

This section is organized in a question-and-answer format to directly address specific issues you may encounter during the synthesis.

Step 1: Sonogashira Coupling of 3-Bromo-1H-indene and Trimethylsilylacetylene

Q1: My Sonogashira coupling reaction is sluggish or fails to go to completion, leaving unreacted 3-bromo-1H-indene. What are the likely causes and how can I fix this?

A1: Incomplete conversion in a Sonogashira coupling can stem from several factors related to catalyst activity, reaction conditions, and reagent quality.

  • Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[1][2][3] Degassing your solvents prior to use is crucial.

  • Reagent Purity: The purity of your 3-bromo-1H-indene, trimethylsilylacetylene, and base (e.g., triethylamine or diisopropylamine) is paramount. Impurities can poison the catalyst.

  • Insufficient Base: The amine base plays a crucial role in the catalytic cycle.[4] Ensure you are using a sufficient excess of a suitable amine base.

  • Reaction Temperature: While many Sonogashira couplings proceed at room temperature, some substrates require gentle heating to achieve a reasonable reaction rate.[4]

Troubleshooting Protocol: Optimizing the Sonogashira Coupling

ParameterRecommended ConditionRationale
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.
Solvents Anhydrous and degassedRemoves water and oxygen which can interfere with the reaction.
Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂/CuICommonly used and effective catalyst systems.
Base Triethylamine or Diisopropylamine (excess)Acts as a proton scavenger and ligand for the copper co-catalyst.
Temperature Room Temperature to 50 °CStart at room temperature and gently heat if the reaction is slow.

Q2: I've isolated my product, but I see a significant amount of a byproduct with a mass corresponding to the homocoupling of trimethylsilylacetylene. What is this, and how can I prevent it?

A2: This common byproduct is the result of Glaser coupling, an oxidative homocoupling of terminal alkynes catalyzed by copper salts.[5][6][7][8][9] In this case, two molecules of trimethylsilylacetylene react to form 1,4-bis(trimethylsilyl)buta-1,3-diyne.

  • Mechanism of Glaser Coupling: This side reaction is promoted by the presence of oxygen, which oxidizes the Cu(I) catalyst to Cu(II), facilitating the dimerization of the alkyne.[5][6][8]

Strategies to Minimize Glaser Homocoupling:

StrategyActionUnderlying Principle
Strictly Anaerobic Conditions Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas.Prevents the oxidation of Cu(I) to the active species for homocoupling.[6]
Use of a Co-solvent Employing a co-solvent like THF with the amine can sometimes suppress homocoupling.
Addition of a Reducing Agent Adding a small amount of a reducing agent like hydrazine or hydroxylamine.Helps to keep the copper in the Cu(I) oxidation state.[6]
Copper-Free Conditions In some cases, the reaction can be performed without a copper co-catalyst, although this may require higher temperatures or different palladium catalysts.Eliminates the primary catalyst for the Glaser reaction.

DOT Diagram: Sonogashira vs. Glaser Coupling

G cluster_0 Sonogashira Coupling (Desired) cluster_1 Glaser Coupling (Byproduct) A R-X C Pd(0)/Cu(I) A->C B H-C≡C-R' B->C D R-C≡C-R' C->D E 2 H-C≡C-R' F Cu(I)/O₂ E->F G R'-C≡C-C≡C-R' F->G G cluster_0 Desired Deprotection cluster_1 Potential Isomerization A 3-((trimethylsilyl)ethynyl)-1H-indene B K₂CO₃/MeOH A->B D TBAF A->D C 3-ethynyl-1H-indene B->C E Allene Isomer D->E

Caption: Deprotection pathways and a key byproduct.

General Purity and Handling

Q5: My final product, 3-ethynyl-1H-indene, appears to be unstable and decomposes upon storage. How can I improve its stability?

A5: Terminal alkynes, and particularly conjugated systems like 3-ethynyl-1H-indene, can be sensitive to air, light, and residual catalysts.

  • Oxidation and Polymerization: Exposure to air can lead to oxidative degradation and polymerization.

  • Handling Air-Sensitive Compounds: Proper techniques for handling air-sensitive compounds are essential for both the reaction and the storage of the final product. [1][2][3]

Recommended Storage and Handling Procedures:

AspectRecommendationRationale
Atmosphere Store under an inert atmosphere (argon or nitrogen).Prevents oxidation and polymerization.
Temperature Store at low temperatures (-20°C is recommended).Slows down decomposition pathways.
Light Protect from light using an amber vial or by wrapping the container in foil.Prevents light-induced degradation.
Purity Ensure the final product is free from residual catalysts and acidic or basic impurities.Impurities can catalyze decomposition.

III. Frequently Asked Questions (FAQs)

Q: What is the best method for purifying the crude 3-ethynyl-1H-indene?

A: Column chromatography on silica gel is the most common method. However, given the potential for isomerization on silica, it is advisable to use a neutral silica gel or one that has been treated with a small amount of a non-nucleophilic base like triethylamine in the eluent. The product is also air-sensitive, so it is best to perform the chromatography quickly and under a blanket of inert gas if possible.

Q: Can I use a different protecting group for the alkyne?

A: Yes, other silyl protecting groups like triethylsilyl (TES) or triisopropylsilyl (TIPS) can be used. Their deprotection will require different conditions, which may offer advantages in terms of selectivity if other sensitive functional groups are present in the molecule.

Q: I suspect my indene starting material has dimerized. What does this byproduct look like and how can I avoid it?

A: Indene can undergo acid-catalyzed dimerization. [10]The resulting dimers will have a molecular weight twice that of the starting indene. To avoid this, ensure that your 3-bromo-1H-indene is stored under neutral conditions and that the Sonogashira coupling is performed under basic conditions, which should prevent this side reaction.

Q: Are there any specific safety precautions I should take when working with 3-ethynyl-1H-indene?

A: Yes. Terminal alkynes can form explosive metal acetylides with certain heavy metals like silver, copper(I), and mercury(II). [5]Avoid contact with these metals and their salts, especially in basic solutions. Always handle terminal alkynes in a well-ventilated fume hood and wear appropriate personal protective equipment.

IV. References

  • Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422-424. [Link]

  • Koberstein, J. T., et al. (2017). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society, 139(8), 3126-3134. [Link]

  • ResearchGate. (n.d.). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]

  • Hubert, A. J., & Reimlinger, H. (1970). Acid-catalyzed isomerization of substituted indenes : attempted synthesis of indenylacetone from prop-2-ynylindene. Journal of the Chemical Society C: Organic, 11, 1315-1318. [Link]

  • Li, Q., et al. (2018). Unravelling the Mechanism of Glaser Coupling Reaction on Ag(111) and Cu(111) Surfaces: a Case for Halogen Substituted Terminal Alkyne. The Journal of Physical Chemistry C, 122(25), 13686-13693. [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. [Link]

  • ThalesNano Inc. (n.d.). Flow Chemistry: Sonogashira Coupling. [Link]

  • Jovanović, J., Spiteller, M., & Elling, W. (2002). Indene dimerization products. Journal of the Serbian Chemical Society, 67(6), 393-406. [Link]

  • Lopp, M., et al. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters, 55(17), 2898-2901. [Link]

  • Wiley-VCH. (n.d.). The Manipulation of Air-Sensitive Compounds. [Link]

  • Elsevier. (2006). Application of substituted 2-(trimethylsilyl)ethyl esters to suppress diketopiperazine formation. Tetrahedron, 62(49), 11545-11553. [Link]

  • Al-Hadedi, A. A. M., & El-Gazzar, A. A. B. A. (2012). Sonogashira Coupling Reaction with Diminished Homocoupling. Synthetic Communications, 42(18), 2663-2671. [Link]

  • Beilstein-Institut. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. [Link]

  • Common Organic Chemistry. (n.d.). TBS Deprotection - TBAF. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. [Link]

  • Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. [Link]

  • Reddit. (2024, January 2). TMS Deprotection low yields :(. r/chemhelp. [Link]

  • Royal Society of Chemistry. (2015). Organic & Biomolecular Chemistry. ORBi. [Link]

  • National Center for Biotechnology Information. (2025). pH-Controlled isomerization kinetics of ortho-disubstituted benzamidines. PubMed Central. [Link]

  • Organic Syntheses. (2022). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions. 99, 53-67. [Link]

  • American Chemical Society. (2024). One-Pot Synthesis of Terminal Alkynes from Alkenes. JACS Au. [Link]

  • YouTube. (2021, May 13). Air/Moisture Sensitive Filtrations. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indenes. [Link]

  • Royal Society of Chemistry. (2011). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Organic & Biomolecular Chemistry, 9(21), 7433-7439. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • PubMed. (2017). Acidic Environment Induces Dimerization and Ligand Binding Site Collapse in the Vps10p Domain of Sortilin. Structure, 25(12), 1809-1819.e3. [Link]

  • Purdue University Graduate School. (2021). Mechanistic Investigations of Ethene Dimerization and Oligomerization Catalyzed by Nickel-containing Zeotypes. [Link]

  • ResearchGate. (n.d.). Substituent effects on the trans/ cis isomerization and stability of diazenes. [Link]

Sources

Reference Data & Comparative Studies

Validation

thermodynamic stability of 3-ethynyl-1H-indene vs 1-ethynyl-1H-indene

Title: Comparative Guide: Thermodynamic Stability and Characterization of 3-Ethynyl-1H-indene vs. 1-Ethynyl-1H-indene Executive Summary & Introduction Indene derivatives serve as critical scaffolds in organic synthesis,...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Guide: Thermodynamic Stability and Characterization of 3-Ethynyl-1H-indene vs. 1-Ethynyl-1H-indene

Executive Summary & Introduction

Indene derivatives serve as critical scaffolds in organic synthesis, materials science, and astrochemistry. The positional isomerism of the ethynyl group on the 1H-indene core significantly alters the molecule's thermodynamic stability, electronic properties, and synthetic accessibility. This guide provides a rigorous comparison between 1-ethynyl-1H-indene (a kinetically trapped, high-energy species) and 3-ethynyl-1H-indene (a thermodynamically stable, fully conjugated system). As an application scientist, understanding the causality behind their structural stability is essential for designing appropriate synthetic workflows and analytical detection methods.

Mechanistic Causality: Thermodynamic Stability

The fundamental difference in stability between 1-ethynyl-1H-indene and 3-ethynyl-1H-indene is governed by the extent of π -electron delocalization.

  • 3-Ethynyl-1H-indene (Thermodynamic Sink): In this isomer, the ethynyl group is attached to the sp2 -hybridized C3 carbon. This allows the π -system of the alkyne to conjugate seamlessly with the C2=C3 double bond of the cyclopentenyl ring, which is further conjugated with the fused benzene ring. This extended delocalization significantly lowers the ground-state energy, making it the thermodynamically favored product in equilibrium mixtures.

  • 1-Ethynyl-1H-indene (Kinetic Species): Here, the ethynyl group is attached to the sp3 -hybridized C1 carbon. The presence of this saturated carbon breaks the conjugation between the alkyne and the aromatic indene core. Consequently, 1-ethynyl-1H-indene is thermodynamically less stable. It is typically observed only under kinetic control or in isolated gas-phase environments where 1,3-sigmatropic hydrogen shifts (tautomerization) are restricted.

Recent theoretical and experimental accounts on C11​H8​ isomers have established that while 3-ethynyl-1H-indene has been synthetically characterized using standard laboratory techniques for decades, 1-ethynyl-1H-indene remained highly elusive[1]. It was only recently detected via synchrotron-based vacuum ultraviolet (VUV) ionization mass spectrometry in high-temperature molecular beam experiments[1],[2].

Quantitative Data Comparison

Property1-Ethynyl-1H-indene3-Ethynyl-1H-indene
Substitution Position C1 ( sp3 hybridized)C3 ( sp2 hybridized)
Conjugation Status Interrupted (Non-conjugated alkyne)Extended (Fully conjugated system)
Thermodynamic Stability Lower (Kinetic product)Higher (Thermodynamic product)
Primary Detection Method Synchrotron VUV-PI-TOF-MS (Gas phase)[1]NMR, IR, standard MS (Condensed phase)
Synthetic Approach Gas-phase radical-neutral collisionCross-coupling / Wet chemistry

Experimental Protocols

Protocol A: Gas-Phase Synthesis and Detection of 1-Ethynyl-1H-indene Because 1-ethynyl-1H-indene rapidly tautomerizes to the 3-ethynyl isomer in solution under basic or acidic conditions, it must be synthesized and trapped in the gas phase to prevent structural rearrangement.

  • Radical Generation: Generate the 1-indenyl radical ( C9​H7∙​ ) via flash vacuum pyrolysis of a suitable precursor seeded in an inert carrier gas.

  • Bimolecular Collision: Introduce the 1-indenyl radical beam into a high-temperature chemical reactor (e.g., silicon carbide tube heated to 1500 ± 10 K) containing acetylene ( C2​H2​ ) at 300 Torr[1].

  • Reaction Mechanism: The highly endothermic reaction proceeds via the addition of the 1-indenyl radical to acetylene, followed by a hydrogen atom elimination, yielding exclusively 1-ethynyl-1H-indene[1].

  • VUV Photoionization: Expand the products into a vacuum chamber to quench the reaction. Ionize the neutral molecules using tunable synchrotron vacuum ultraviolet (VUV) light. The threshold photoionization efficiency (PIE) curve is highly specific to the 1-ethynyl-1H-indene isomer[1].

  • Mass Spectrometry: Detect the resulting C11​H8+​ ions using a reflectron time-of-flight mass spectrometer (RETOF-MS).

Protocol B: Condensed-Phase Synthesis of 3-Ethynyl-1H-indene This protocol utilizes standard cross-coupling to access the thermodynamically stable isomer.

  • Precursor Preparation: Begin with 3-bromo-1H-indene or 3-indolyl triflate dissolved in anhydrous THF under an argon atmosphere.

  • Sonogashira Coupling: Add a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., Pd(PPh3​)4​ at 5 mol%), a copper(I) co-catalyst (CuI at 10 mol%), and an amine base (e.g., triethylamine).

  • Reaction & Deprotection: Stir the mixture at room temperature until completion. Filter through Celite and concentrate. Cleave the TMS protecting group using TBAF (tetrabutylammonium fluoride) in THF.

  • Purification: Purify the crude product via silica gel column chromatography (using hexanes/ethyl acetate) to isolate 3-ethynyl-1H-indene.

  • Validation: Confirm the structure via 1H NMR, noting the absence of the sp3 C1 proton coupling to the alkyne, and the presence of the conjugated C2 vinylic proton.

Visualization: Logical Relationships and Workflows

Thermodynamic_Stability Iso1 1-Ethynyl-1H-indene (Kinetic Isomer) High Energy TS [1,3]-Hydrogen Shift Base/Acid Catalyzed or Thermal Iso1->TS Tautomerization Iso3 3-Ethynyl-1H-indene (Thermodynamic Isomer) Low Energy (Conjugated) TS->Iso3 Stabilization

Caption: Thermodynamic relationship and tautomerization pathway between 1-ethynyl and 3-ethynyl-1H-indene.

Experimental_Workflow Radical 1-Indenyl Radical Reactor High-Temp Reactor (1500 K, 300 Torr) Radical->Reactor Acetylene Acetylene Gas Acetylene->Reactor VUV Synchrotron VUV Photoionization Reactor->VUV 1-ethynyl-1H-indene + H atom TOF Time-of-Flight MS (Isomer Detection) VUV->TOF Ionization

Caption: Gas-phase synthesis and VUV-PI-TOF-MS detection workflow for 1-ethynyl-1H-indene.

References

  • Tarun Roy, Subhas Ghosal, and Venkatesan S. Thimmakondu. "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study." The Journal of Physical Chemistry A, 2021. URL:[Link]

  • "New Carbenes and Cyclic Allenes Energetically Comparable to Experimentally Known 1-Azulenylcarbene." ACS Omega, 2022. URL:[Link]

Sources

Comparative

Computational Benchmarking in Drug Discovery: DFT vs. Coupled-Cluster Methods for 3-Ethynyl-1H-Indene Analysis

Indene derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. Specifically, 3-ethynyl-1H-indene (an isomer of C₁₁H₈) features a terminal alkyne, making it a highly reactive precursor for CuAAC...

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Author: BenchChem Technical Support Team. Date: April 2026

Indene derivatives are privileged scaffolds in medicinal chemistry and organic synthesis. Specifically, 3-ethynyl-1H-indene (an isomer of C₁₁H₈) features a terminal alkyne, making it a highly reactive precursor for CuAAC "click" chemistry, cross-coupling reactions, and the synthesis of complex polycyclic aromatic hydrocarbons (PAHs).

For drug development professionals and computational chemists, accurately modeling the thermodynamics, transition states, and spectroscopic properties of 3-ethynyl-1H-indene is critical for predicting reaction regioselectivity and compound stability. This guide provides an objective, data-driven comparison between Density Functional Theory (DFT) and Coupled-Cluster (CC) methods, establishing a self-validating protocol for the rigorous computational analysis of this molecule.

The Contenders: Mechanistic Grounding & Causality

When mapping the potential energy surface of C₁₁H₈ isomers, the choice of computational method dictates the balance between accuracy and computational cost[1].

Density Functional Theory (DFT)

DFT calculates the electronic energy based on electron density rather than the many-electron wavefunction. Modern dispersion-corrected functionals (e.g., ωB97X-D, B3LYP-D3) are highly efficient, scaling at O(N3) to O(N4) .

  • The Causality of Error: While DFT is excellent for geometry optimization, it relies on approximate exchange-correlation functionals. For highly conjugated systems like the indene core, DFT can suffer from self-interaction errors and struggle to quantitatively predict shallow isomerization barriers or precise regioselectivity in alkyne cycloadditions without systematic error accumulation[2][3].

Coupled-Cluster Theory (CCSD(T))

Coupled-Cluster with Singles, Doubles, and perturbative Triples—CCSD(T)—is widely considered the "gold standard" of quantum chemistry. It systematically recovers electron correlation energy.

  • The Causality of Cost: Canonical CCSD(T) scales at a prohibitive O(N7) , making it computationally intractable for large drug-like molecules. However, modern approximations like Domain-Based Local Pair Natural Orbital CCSD(T) (DLPNO-CCSD(T)) reduce this scaling to near-linear, allowing for highly accurate single-point energy evaluations on organic molecules[4]. Theoretical examinations of C₁₁H₈ isomers confirm that coupled-cluster methods are required to accurately resolve energy differences (often within 10 kJ/mol) between elusive puckered low-lying isomers and experimentally known structures[1].

Comparative Performance Data

The following table summarizes the benchmarked performance of DFT versus Coupled-Cluster methods for the analysis of alkynes and indene derivatives.

Performance MetricDensity Functional Theory (e.g., ωB97X-D)Coupled-Cluster (e.g., DLPNO-CCSD(T))
Computational Scaling O(N3) to O(N4) O(N7) (Canonical) / Near-linear (DLPNO)
Energy Accuracy (Isomerization) ± 3–7 kcal/mol error ± 1–2 kcal/mol (Chemical Accuracy)
Geometry Optimization Highly accurate; standard practiceAnalytically complex; computationally prohibitive
Dispersion Treatment Empirical (e.g., Grimme's D3/D4)Ab initio (Systematic correlation recovery)
Reaction Barrier Prediction Often underestimates transition statesHighly accurate reference standard
Recommended Use Case Geometry optimization, frequency analysisSingle-point energies, benchmarking

Self-Validating Experimental Protocol

To achieve chemical accuracy without exhausting computational resources, industry-standard workflows utilize a hybrid approach: DFT for geometries and frequencies, followed by DLPNO-CCSD(T) for single-point energies [4].

Every step in this protocol includes a built-in validation mechanism to ensure scientific integrity.

Step 1: Conformational Sampling & Geometry Optimization
  • Action: Optimize the 3D structure of 3-ethynyl-1H-indene using a robust, dispersion-corrected DFT functional (e.g., ωB97X-D) paired with a triple-zeta basis set (def2-TZVP).

  • Causality: The indene core is rigid, but the ethynyl group and ring-puckering dynamics require a basis set large enough to minimize basis set superposition error (BSSE). DFT provides an accurate geometric minimum at a fraction of the cost of wavefunction methods.

Step 2: Frequency Analysis (Self-Validation 1)
  • Action: Calculate the harmonic vibrational frequencies at the exact same level of theory (ωB97X-D/def2-TZVP).

  • Validation Check: Ensure there are zero imaginary frequencies ( Nimag​=0 ). This mathematically proves the optimized geometry is a true local minimum on the potential energy surface, not a transition state.

  • Data Extraction: Extract the Zero-Point Energy (ZPE) and thermal corrections to Gibbs free energy.

Step 3: High-Accuracy Single-Point Energy Evaluation
  • Action: Perform a DLPNO-CCSD(T) calculation using a quadruple-zeta basis set (def2-QZVP) on the validated DFT geometry.

  • Causality: This step corrects the energetic inaccuracies of the DFT functional, providing a highly accurate electronic energy ( Eelec​ ) for the molecule[4].

Step 4: T1 Diagnostic (Self-Validation 2)
  • Action: Check the T1 diagnostic output from the coupled-cluster calculation.

  • Validation Check: Ensure T1 < 0.02 . This confirms that 3-ethynyl-1H-indene is a single-reference system and that the CCSD(T) results are reliable. If T1 > 0.02, multireference methods (e.g., CASPT2) would be required.

Step 5: Thermochemical Integration
  • Action: Add the DFT-derived ZPE and thermal corrections (from Step 2) to the CCSD(T) electronic energy (from Step 3) to obtain the final, highly accurate standard Gibbs free energy ( G∘ ).

Computational Workflow Visualization

The following diagram illustrates the logical flow and self-validating checkpoints of the hybrid computational protocol.

ComputationalWorkflow Start Input 3-ethynyl-1H-indene DFTOpt DFT Optimization (ωB97X-D/def2-TZVP) Start->DFTOpt Freq Frequency Analysis Check: NImag = 0 DFTOpt->Freq CCSDT DLPNO-CCSD(T) SPE (def2-QZVP) Freq->CCSDT Valid Geometry Thermo Thermochemical Corrections (ZPE) Freq->Thermo ZPE Extraction T1Check T1 Diagnostic Check: T1 < 0.02 CCSDT->T1Check Final Final Free Energy (ΔG) T1Check->Final E(elec) Validated Thermo->Final G(corr)

Self-validating hybrid DFT/CCSD(T) workflow for 3-ethynyl-1H-indene.

Conclusion

For the analysis of 3-ethynyl-1H-indene in drug discovery and materials science, relying solely on DFT can lead to critical errors in predicting relative isomer stability and reaction barriers. By adopting a hybrid methodology—leveraging DFT for efficient geometry optimization and DLPNO-CCSD(T) for high-fidelity energetic refinement—researchers can achieve chemical accuracy while maintaining computational feasibility. Always ensure that structural minima are validated via frequency analysis and that the electronic structure is validated via the T1 diagnostic.

Sources

Validation

experimental vs theoretical rotational spectra of 3-ethynyl-1H-indene

Title: Experimental vs. Theoretical Rotational Spectra of 3-Ethynyl-1H-Indene: A Methodological Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: High-Resolution Spect...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Experimental vs. Theoretical Rotational Spectra of 3-Ethynyl-1H-Indene: A Methodological Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: High-Resolution Spectroscopy, Computational Chemistry, and Conformer Identification

Introduction: The Astrochemical and Analytical Challenge

The molecule 3-ethynyl-1H-indene (an isomer of C₁₁H₈) is of profound interest in astrochemistry as a reactive intermediate for the formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium. While 3-ethynyl-1H-indene has been synthetically characterized in the past, its pure rotational spectrum remains unidentified in the laboratory[1]. In contrast, related isomers like 1-ethynyl-1H-indene have been successfully detected using synchrotron-based vacuum ultraviolet ionization mass spectrometry[1].

Because experimental detection via rotational spectroscopy requires highly precise frequency targeting, researchers must rely on high-level quantum chemical predictions to guide their instruments. This guide objectively compares the performance, utility, and causality of Theoretical Predictions (Coupled-Cluster Methods) versus Experimental Validation (Chirped-Pulse Fourier Transform Microwave Spectroscopy, CP-FTMW) for elusive molecules like 3-ethynyl-1H-indene.

Cross-Disciplinary Impact: From Astrochemistry to Drug Development

While the search for 3-ethynyl-1H-indene is driven by models of the interstellar medium, the analytical framework presented here is directly translatable to pharmaceutical sciences. The synergy between computational prediction and CP-FTMW validation is now a premier tool for unambiguous 3D conformer identification. It allows drug development professionals to map the exact gas-phase geometries, hydrogen-bonding networks, and dipole moments of active pharmaceutical ingredients (APIs) without the confounding effects of solvent interactions.

Methodological Comparison: Theory vs. Experiment

To successfully assign a rotational spectrum, theory and experiment must operate as a coupled system. High-level coupled-cluster methods (e.g., CCSD(T)) are mandatory to predict rotational constants with the <1% error margin required to guide FTMW searches[2].

Parameter / MetricTheoretical (fc-CCSD(T)/cc-pVDZ)Experimental (CP-FTMW Spectroscopy)Causality / Significance
Rotational Constants ( A,B,C ) Predicted to ~0.5% accuracyMeasured to <2 kHz precisionTheory narrows the search window; Experiment provides definitive ground truth.
Dipole Moment ( μ ) Computed via electron densityMeasured via Stark effectA non-zero dipole ( μ=0 ) is strictly required for microwave activity.
Centrifugal Distortion ( DJ​,DK​ ) Harmonic force field derivationExtracted from high- J transitionsCritical for assigning lines at higher frequencies where rigid-rotor models fail.
Throughput / Speed Days/Weeks (HPC dependent)Months (Requires synthesis & optimization)Theory scales easily across isomers; Experiment is bottlenecked by sample volatility.

Self-Validating Experimental Protocol: CP-FTMW Spectroscopy

The reason the rotational spectrum of 3-ethynyl-1H-indene remains elusive is heavily tied to experimental physics: heavy organics have low vapor pressures and massive rotational partition functions. To overcome this, the following self-validating protocol is utilized.

Step 1: Precursor Synthesis & Vaporization

  • Action: Synthesize 3-ethynyl-1H-indene and place it in a heated reservoir nozzle (~100–150 °C).

  • Causality: Because heavy PAHs have negligible vapor pressure at room temperature, heating is required to sublimate and seed the molecules into an inert carrier gas (e.g., Neon or Argon at 2 atm) for transport.

Step 2: Supersonic Expansion

  • Action: Pulse the gas mixture through a pinhole nozzle into a high-vacuum chamber ( 10−6 Torr).

  • Causality: This adiabatic expansion converts random thermal motion into directed kinetic energy, rapidly cooling the rotational temperature of the gas to ~2 K. This cooling collapses the complex partition function, funneling the molecular population into the lowest rotational states. This drastically amplifies the signal-to-noise ratio for fundamental transitions.

Step 3: Broadband Microwave Polarization

  • Action: Broadcast a 1-microsecond, frequency-swept microwave chirp (e.g., 2–8 GHz) across the expansion plume.

  • Causality: The broadband chirp coherently excites all rotational transitions within the bandwidth simultaneously, creating a macroscopic oscillating dipole moment in the gas.

Step 4: Free Induction Decay (FID) Acquisition

  • Action: Record the time-domain emission (FID) as the molecules relax, then apply a Fast Fourier Transform (FFT) to yield the frequency-domain spectrum.

  • Causality: Time-domain capture allows for massive signal averaging (thousands of pulses per second), which is essential for detecting low-abundance isomers against background noise.

Step 5: Self-Validation via Double Resonance

  • Action: Apply a high-power continuous-wave (CW) microwave tone to a specific transition while monitoring a connected transition.

  • Causality: If the two transitions share a common energy level, the CW tone will alter the population dynamics, splitting or depleting the monitored line. This creates a self-validating closed loop that confirms the spectral assignment independently of the theoretical error margins.

Workflow Visualization

G T Theoretical Prediction (CCSD(T)/cc-pVTZ) S Precursor Synthesis (3-ethynyl-1H-indene) T->S Guides synthesis strategy C Spectral Assignment (MW-MW Double Resonance) T->C Provides A, B, C constants V Supersonic Expansion (Cooling to ~2K) S->V Heated nozzle injection M CP-FTMW Spectroscopy (Broadband Excitation) V->M Collapses partition function D FID Detection & FFT (Data Acquisition) M->D Macroscopic polarization D->C Experimental frequencies

Workflow comparing theoretical prediction inputs with the CP-FTMW experimental detection pipeline.

References

  • Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study. acs.org.[Link]

  • From Molecules with a Planar Tetracoordinate Carbon to an Astronomically Known C5H2 Carbene. acs.org.[Link]

Sources

Comparative

A Comparative Guide to the Photoionization Efficiency of 3-Ethynyl-1H-indene and its Positional Isomers

Introduction In the intricate landscape of molecular science, the ability to distinguish between structural isomers is paramount. This is particularly true in fields such as combustion chemistry, astrochemistry, and mate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the intricate landscape of molecular science, the ability to distinguish between structural isomers is paramount. This is particularly true in fields such as combustion chemistry, astrochemistry, and materials science, where the isomeric form of a molecule can dictate its reactivity, stability, and overall contribution to complex chemical environments.[1][2] The C11H8 isomers, a group of hydrocarbons that includes the ethynyl-substituted indenes, represent a compelling case study. While sharing the same elemental composition, their varied structures arising from the different attachment points of the ethynyl group to the indene core are expected to manifest in distinct physicochemical properties, including their interaction with light.

This guide provides a comprehensive framework for comparing the photoionization efficiency of 3-ethynyl-1H-indene and its positional isomers. While a direct, side-by-side experimental comparison is not yet prevalent in the existing literature, this document synthesizes established methodologies and theoretical principles to offer a robust protocol for researchers. We will delve into the foundational concepts of photoionization, detail the state-of-the-art experimental techniques required for such a comparison, and discuss the expected outcomes based on theoretical considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and apply advanced photoionization techniques for isomer-specific analysis.

Theoretical Background: Understanding Photoionization Efficiency

Photoionization is the process where an atom or molecule absorbs a photon of sufficient energy, resulting in the ejection of an electron and the formation of a positive ion. The minimum energy required to remove an electron from a molecule in its ground state is known as the adiabatic ionization energy (AIE).[3] The photoionization efficiency (PIE) is a measure of the probability that a molecule will be ionized upon absorbing a photon at a specific energy. A PIE curve is generated by plotting the ion signal intensity as a function of the photon energy.[1][4]

The shape and onset of a PIE curve are characteristic of a specific molecule and are highly sensitive to its electronic structure. For isomers, subtle differences in their geometric and electronic configurations can lead to measurable shifts in their ionization energies and distinct features in their PIE curves. These differences provide a powerful tool for isomer identification and quantification in complex mixtures.[5]

Several factors influence the photoionization efficiency of a molecule:

  • Ionization Energy: Isomers with lower ionization energies will exhibit an earlier onset in their PIE curves. The position of the electron-withdrawing ethynyl group on the indene ring is expected to influence the electron density distribution and, consequently, the energy required to remove an electron.

  • Franck-Condon Factors: The probability of a transition from the neutral molecule's ground vibrational state to a specific vibrational state of the resulting cation is governed by the Franck-Condon principle. This can lead to step-like features or varying slopes in the PIE curve, reflecting the vibrational structure of the molecular ion.[6]

  • Autoionization: In some cases, the molecule may be excited to a neutral Rydberg state that lies above the ionization continuum. This excited state can then decay through a radiationless transition to an ionized state, a process known as autoionization. Autoionization can lead to sharp resonance peaks in the PIE curve.[7]

Experimental Methodology: A Step-by-Step Protocol

The definitive method for comparing the photoionization efficiency of 3-ethynyl-1H-indene and its isomers involves the use of a tunable vacuum ultraviolet (VUV) light source, typically from a synchrotron, coupled with a mass spectrometer.[8][9]

Experimental Workflow

G cluster_0 Sample Preparation & Introduction cluster_1 Ionization & Detection cluster_2 Data Acquisition & Analysis synthesis Isomer Synthesis purification Purification (e.g., HPLC) synthesis->purification introduction Gas-Phase Introduction (e.g., heated nozzle, molecular beam) purification->introduction ionization Photoionization Chamber introduction->ionization synchrotron Tunable VUV Synchrotron Radiation synchrotron->ionization tofms Time-of-Flight Mass Spectrometer ionization->tofms detector Ion Detector (e.g., MCP) tofms->detector acquisition Mass Spectra vs. Photon Energy detector->acquisition normalization Normalization to Photon Flux acquisition->normalization pie_curve Generate PIE Curves normalization->pie_curve analysis Comparative Analysis pie_curve->analysis

Figure 1: A generalized workflow for the comparative analysis of isomer photoionization efficiency.

Detailed Protocol
  • Isomer Synthesis and Purification:

    • Synthesize the individual isomers of ethynyl-1H-indene (e.g., 1-, 2-, 3-, 4-, 5-, 6-, and 7-ethynyl-1H-indene) using established organic chemistry protocols.[10]

    • Purify each isomer to a high degree (e.g., >99%) using techniques such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). The purity is crucial to avoid confounding signals from other isomers or impurities.

  • Sample Introduction:

    • Introduce the purified isomers into the gas phase. For solid samples, a heated reservoir or a pulsed laser ablation source may be used.

    • Generate a molecular beam by co-expanding the gaseous sample with a carrier gas (e.g., Argon) through a small nozzle into a high-vacuum chamber. This cools the molecules rotationally and vibrationally, leading to sharper features in the PIE spectra.[1]

  • Photoionization:

    • Direct the molecular beam into the ionization region of a mass spectrometer.

    • Irradiate the molecular beam with monochromatized VUV light from a synchrotron source. The energy of the VUV photons should be scanned across the expected ionization thresholds of the C11H8 isomers (typically in the range of 7-10 eV).[4]

  • Mass Spectrometry:

    • Utilize a time-of-flight (TOF) mass spectrometer to separate the resulting ions based on their mass-to-charge ratio (m/z). This allows for the selective detection of the parent ion (C11H8+, m/z = 140).[11]

    • Record the ion signal at m/z = 140 as a function of the incident photon energy.

  • Data Analysis:

    • Normalize the recorded ion signal to the incident photon flux at each energy point to account for variations in the synchrotron light intensity. This yields the photoionization efficiency.[12]

    • Plot the normalized ion signal versus the photon energy to generate the PIE curve for each isomer.

    • Determine the adiabatic ionization energy (AIE) for each isomer from the onset of its PIE curve.

    • Compare the PIE curves of the different isomers, noting any differences in their AIEs, shapes, and the presence of any autoionization features.

Expected Results and Comparative Analysis

While specific experimental data for all ethynyl-1H-indene isomers is not available, we can predict the expected trends based on theoretical calculations and data from related molecules.

Predicted Ionization Energies

The position of the ethynyl group on the indene ring will influence the electronic structure and thus the ionization energy. Theoretical calculations, such as those using density functional theory (DFT), can provide reliable estimates of the AIEs for the different isomers.[13][14] It is anticipated that isomers where the ethynyl substitution stabilizes the resulting cation more effectively will exhibit lower ionization energies. For instance, substitution at positions that allow for greater resonance stabilization of the positive charge in the cation are likely to have lower AIEs.

Data Presentation

The experimental and theoretical data should be summarized in a clear and concise table for easy comparison.

IsomerExperimental AIE (eV)Theoretical AIE (eV)Key Features in PIE Curve
1-ethynyl-1H-indeneTo be determinedCalculated valuee.g., Sharp onset, autoionization peaks at X eV
2-ethynyl-1H-indene8.04 (Vertical)[15]Calculated valuee.g., Gradual onset, step-like features
3-ethynyl-1H-indeneTo be determinedCalculated valueTo be determined
4-ethynyl-1H-indeneTo be determinedCalculated valueTo be determined
5-ethynyl-1H-indeneTo be determinedCalculated valueTo be determined
6-ethynyl-1H-indeneTo be determinedCalculated valueTo be determined
7-ethynyl-1H-indeneTo be determinedCalculated valueTo be determined

Note: The experimental AIE for 2-ethynyl-1H-indene is a vertical ionization energy, which may differ slightly from the adiabatic ionization energy.

Interpreting the PIE Curves

The PIE curves for the different isomers of ethynyl-1H-indene are expected to show distinct features.

G cluster_0 Hypothetical PIE Curves for Ethynyl-1H-indene Isomers Photon Energy (eV) Photon Energy (eV) Isomer A Isomer A Isomer B Isomer B Isomer C Isomer C Photoionization Efficiency (arb. units) Photoionization Efficiency (arb. units) plot

Figure 2: A conceptual representation of how PIE curves can differentiate isomers.

As depicted conceptually in Figure 2, isomers with lower ionization energies (like Isomer A) will show an earlier rise in their PIE curve. The slope of the curve can provide information about the vibrational transitions involved, with a steep rise often indicating a transition to the vibrational ground state of the cation. The presence of sharp peaks would be indicative of autoionization from Rydberg states. By carefully analyzing these features, it is possible to create a unique "fingerprint" for each isomer.

Conclusion

The comparative analysis of the photoionization efficiency of 3-ethynyl-1H-indene and its isomers is a powerful approach for their unambiguous identification and characterization. While this guide has been constructed based on established principles and methodologies due to the current absence of a direct comparative study in the literature, it provides a clear and robust framework for researchers to undertake such an investigation. The combination of tunable VUV synchrotron radiation, mass spectrometry, and theoretical calculations offers a synergistic approach to unraveling the subtle yet significant differences in the photophysical properties of these closely related molecules. The insights gained from such studies are invaluable for advancing our understanding of complex chemical systems in a variety of scientific disciplines.

References

  • Zhang, F., Kaiser, R. I., Kislov, V. V., & Mebel, A. M. (2011). A VUV Photoionization Study of the Formation of the Indene Molecule and Its Isomers. The Journal of Physical Chemistry Letters, 2(14), 1731–1735. [Link]

  • Berkowitz, J. (1979). Photo‐Ionization Efficiency Curves. Measurement of Ionization Potentials and Interpretation of Fine Structure. The Journal of Chemical Physics, 70(6), 2819-2828. [Link]

  • Baig, M. A. (2004). Measurement of Photoionization Cross-Section for the Excited States of Atoms: A Review. Journal of the Physical Society of Japan, 73(10), 2665-2683. [Link]

  • Zhao, L., et al. (2021). VUV Photoionization Study of the Gas Formation of the Indene-A Molecular Building Block of Nonplanar PAHs. The Journal of Physical Chemistry A, 125(47), 10248–10257. [Link]

  • Jochims, H. W., et al. (2017). Photoionization Efficiencies of Five Polycyclic Aromatic Hydrocarbons. The Journal of Physical Chemistry A, 121(21), 4111–4122. [Link]

  • Zhao, L., et al. (2021). VUV Photoionization Study of the Gas Formation of the Indene-A Molecular Building Block of Nonplanar PAHs. The Journal of Physical Chemistry A, 125(47), 10248–10257. [Link]

  • Thimmakondu, V. S., & Ghosal, S. (2021). Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study. The Journal of Physical Chemistry A, 125(21), 4643–4653. [Link]

  • Adam, T., & Zimmermann, R. (2018). Determination of Relative Ionization Cross Sections for Resonance Enhanced Multiphoton Ionization of Polycyclic Aromatic Hydrocarbons. Molecules, 23(9), 2309. [Link]

  • Chacko, S., et al. (2022). Multiphoton ionization and dissociation of polycyclic aromatic hydrocarbon molecules of astrophysical interest. Physical Review A, 105(3), 032804. [Link]

  • Malloci, G., et al. (2007). Theoretical evaluation of PAH dications properties. Astronomy & Astrophysics, 462(2), 627-635. [Link]

  • Ge, M., et al. (2001). Synchrotron photoionization measurements of combustion intermediates: Photoionization efficiency and identification of C3H2 isomers. Physical Chemistry Chemical Physics, 3(13), 2477-2483. [Link]

  • Lee, Y.-P., et al. (2019). An experimental and theoretical study of the photoionization properties of polysulfanes (H2Sn, n = 2–4). Physical Chemistry Chemical Physics, 21(3), 1238-1245. [Link]

  • Merritt, J. M., et al. (2007). Photoionization efficiency measurement used to determine the ionization energy of Be 2 . The Journal of Chemical Physics, 127(1), 014301. [Link]

  • Zhao, L., et al. (2021). VUV Photoionization Study of the Gas Formation of the Indene-A Molecular Building Block of Nonplanar PAHs. The Journal of Physical Chemistry A, 125(47), 10248-10257. [Link]

  • Kaiser, R. I., et al. (2022). Exploitation of Synchrotron Radiation Photoionization Mass Spectrometry in the Analysis of Complex Organics in Interstellar Model Ices. Accounts of Chemical Research, 55(15), 2091–2101. [Link]

  • Thimmakondu, V. S., & Ghosal, S. (2021). Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory - a Theoretical Study. ChemRxiv. [Link]

  • Le Page, V., et al. (2009). Evolution of polycyclic aromatic hydrocarbons in photodissociation regions - Hydrogenation and charge states. Astronomy & Astrophysics, 508(1), 253-267. [Link]

  • Zhang, F., et al. (2018). VUV Photoionization Study of the Formation of the Simplest Polycyclic Aromatic Hydrocarbon: Naphthalene (C10H8). The Journal of Physical Chemistry Letters, 9(10), 2537–2542. [Link]

  • Thimmakondu, V. S., & Ghosal, S. (2020). Theoretical Investigation on C11H8 Bicyclic Carbene and Allene Isomers. Frontiers in Chemistry, 8, 599. [Link]

  • Cool, T. A., et al. (2003). Selective detection of Isomers with Photoionization mass spectrometry for studies of hydrocarbon flame chemistry. The Journal of Chemical Physics, 119(16), 8356-8365. [Link]

  • Cool, T. A., et al. (2003). Selective detection of isomers with photoionization mass spectrometry for studies of hydrocarbon flame chemistry. The Journal of Chemical Physics, 119(16), 8356–8365. [Link]

  • Zhang, J., et al. (2022). Photophysical properties and theoretical calculations of polycyclic aromatic hydrocarbons (PAHs). Nature Communications, 13(1), 1-10. [Link]

  • Driver, T., et al. (2023). Attosecond X-Ray Core-Level Chronoscopy of Aromatic Molecules. Physical Review X, 13(4), 041031. [Link]

  • Qi, F., et al. (2005). Modification of photoionization mass spectrometer with synchrotron radiation as ionization source. Review of Scientific Instruments, 76(12), 126107. [Link]

  • Cool, T. A., et al. (2005). Photoionization mass spectrometer for studies of flame chemistry with a synchrotron light source. Review of Scientific Instruments, 76(9), 094102. [Link]

  • Hemberger, P., et al. (2010). Photoionization of three isomers of the C9H7 radical. The Journal of Physical Chemistry A, 114(14), 4801–4809. [Link]

  • Schulz, R., Schweig, A., Wentrup, C., & Winter, H. W. (1980). 2-Vinylidene-2H-indene. Angewandte Chemie International Edition in English, 19(10), 821-822. [Link]

Sources

Validation

Validating 3-Ethynyl-1H-indene Transition States: A Comparative Guide to IRC Calculations

For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of computational chemistry, the validation of transition states is a critical step in elucidating reaction mechanisms and predict...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of computational chemistry, the validation of transition states is a critical step in elucidating reaction mechanisms and predicting chemical behavior.[1][2] This is particularly true for complex organic molecules like 3-ethynyl-1H-indene, where pericyclic and pseudopericyclic rearrangements can lead to a variety of products.[3] This guide, authored for the discerning researcher, provides an in-depth comparison of methodologies for validating transition states of 3-ethynyl-1H-indene reactions using Intrinsic Reaction Coordinate (IRC) calculations. We will delve into the theoretical underpinnings, present a robust experimental workflow, and offer insights into potential challenges and their solutions.

The Central Role of the Intrinsic Reaction Coordinate (IRC)

The IRC represents the minimum energy path on a potential energy surface (PES) that connects a transition state (TS) to its corresponding reactants and products.[4][5] As defined by Fukui, it is the mass-weighted steepest descent path from a first-order saddle point.[6][7][8] A successful IRC calculation provides unequivocal evidence that a located transition state structure indeed connects the intended reactants and products, thereby validating the proposed reaction pathway.[9][10][11] The process begins from an optimized transition state geometry and proceeds by taking small steps in both the "forward" and "backward" directions along the imaginary frequency normal mode.[4][12]

Core Workflow for IRC Validation

A systematic approach is paramount for obtaining reliable and reproducible IRC results. The following workflow outlines the essential steps, from initial transition state optimization to the final analysis of the reaction pathway.

IRC_Workflow cluster_pre Pre-IRC Steps cluster_irc IRC Calculation cluster_post Post-IRC Analysis reactant_opt Reactant & Product Geometry Optimization ts_search Transition State (TS) Search (e.g., QST2/3, Berny) reactant_opt->ts_search Input Geometries freq_calc Frequency Calculation (Confirm single imaginary freq.) ts_search->freq_calc Optimized TS Guess irc_calc IRC Calculation (Forward & Backward) freq_calc->irc_calc Validated TS Geometry & Force Constants path_vis Visualize Reaction Path irc_calc->path_vis Reaction Path Coordinates endpoint_opt Endpoint Geometry Optimization irc_calc->endpoint_opt IRC Endpoints energy_profile Construct Energy Profile path_vis->energy_profile Qualitative Understanding endpoint_opt->energy_profile Optimized Reactant/Product

Caption: A generalized workflow for validating a transition state using IRC calculations.

Experimental Protocol: A Step-by-Step Guide

This protocol details the computational steps for validating a transition state in a hypothetical reaction involving 3-ethynyl-1H-indene, using a popular quantum chemistry software package like Gaussian.

1. Reactant and Product Optimization:

  • Objective: Obtain the lowest energy structures for the reactant (3-ethynyl-1H-indene and coreactant) and the expected product(s).

  • Methodology:

    • Perform geometry optimizations using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

    • Follow up with frequency calculations to ensure the structures are true minima (i.e., have no imaginary frequencies).

2. Transition State Search:

  • Objective: Locate the transition state structure connecting the reactants and products.

  • Methodology:

    • Employ a transition state search algorithm such as QST2 (requires reactant and product structures) or QST3 (requires an initial guess of the transition state structure in addition to reactant and product).[11] Alternatively, a Berny optimization (opt=ts) can be used with a good initial guess.

    • The choice of method depends on the complexity of the reaction and the quality of the initial guess.

3. Transition State Verification:

  • Objective: Confirm that the optimized structure is a true first-order saddle point.

  • Methodology:

    • Perform a frequency calculation on the optimized transition state geometry.

    • A valid transition state will have exactly one imaginary frequency.[13] The vibrational mode corresponding to this imaginary frequency should visually represent the motion along the desired reaction coordinate.

4. Intrinsic Reaction Coordinate (IRC) Calculation:

  • Objective: To trace the reaction path from the transition state down to the reactants and products.

  • Methodology:

    • Initiate the IRC calculation from the optimized and verified transition state geometry.

    • It is crucial to use the force constants from the preceding frequency calculation. In Gaussian, this is typically achieved by using the IRC=RCFC keyword and reading the checkpoint file from the frequency job.[14]

    • Specify the direction of the IRC path to be followed (forward, backward, or both). By default, both directions are calculated.[12]

    • The calculation proceeds in a series of steps along the steepest descent path in mass-weighted coordinates.[5]

5. Analysis of IRC Results:

  • Objective: To confirm that the IRC path connects the transition state to the correct reactant and product minima.

  • Methodology:

    • Visualize the reaction path using molecular visualization software. This will provide a qualitative understanding of the structural changes along the reaction coordinate.

    • Extract the geometries of the final points on the forward and backward IRC paths.

    • Perform geometry optimizations on these endpoint structures to ensure they converge to the previously optimized reactant and product minima.

    • Construct a reaction energy profile by plotting the energy at each point along the IRC against the reaction coordinate.

Comparative Analysis of Computational Parameters

The accuracy and efficiency of IRC calculations are highly dependent on the chosen computational parameters. The following table provides a comparison of key parameters and their implications.

ParameterOptions/ConsiderationsImpact on CalculationRecommendations for 3-Ethynyl-1H-indene
Level of Theory DFT (e.g., B3LYP, M06-2X), MP2, CCSD(T)Accuracy of the potential energy surface. Higher levels are more accurate but computationally expensive.Start with a reliable DFT functional like M06-2X for a good balance of accuracy and cost.[15] For higher accuracy, single-point energy calculations with CCSD(T) on the DFT-optimized geometries can be performed.[3]
Basis Set Pople-style (e.g., 6-31G(d), 6-311+G(d,p)), Dunning (e.g., cc-pVDZ, aug-cc-pVTZ)Describes the flexibility of the atomic orbitals. Larger basis sets provide more accurate results but increase computational time.A basis set like 6-311+G(d,p) is a good starting point. For systems with potential for significant dispersion interactions, consider using functionals with dispersion corrections (e.g., ωB97X-D).
IRC Algorithm HPC (default in Gaussian), GS2, LQAThe algorithm used to follow the reaction path. The default HPC is generally efficient.[14]The default HPC algorithm is usually sufficient. In cases of convergence failure, trying alternative algorithms like GS2 or LQA can be beneficial.[16]
Step Size StepSize=N (in amu1/2·bohr)Determines the size of each step along the IRC path. Smaller step sizes can provide a smoother path but require more steps.[5]The default step size is often adequate. For reactions involving significant conformational changes or proton transfers, a smaller step size may be necessary.
Max Points MaxPoints=NThe maximum number of points to be calculated in each direction of the IRC.The default may be insufficient for reactions with a long reaction path. It is often advisable to increase this value to ensure the calculation reaches the minima.[17]

Troubleshooting Common IRC Calculation Issues

Even with a well-defined protocol, IRC calculations can sometimes fail to converge or produce unexpected results. Here are some common issues and their potential solutions:

  • Convergence Failure: The calculation terminates with an error message like "Maximum number of corrector steps exceeded."[17][18]

    • Solution: Increase the maximum number of optimization cycles per IRC step using MaxCycle=N.[18] Alternatively, try a different IRC algorithm (e.g., IRC=LQA).[16]

  • Incorrect Reaction Path: The IRC path leads to an unexpected intermediate or product.

    • Solution: This indicates that the located transition state may not correspond to the desired reaction. It is crucial to carefully visualize the imaginary frequency of the transition state to ensure it represents the correct atomic motions. A new transition state search with a better initial guess may be required.

  • Shallow Potential Energy Surface: The IRC calculation stalls near the transition state or a minimum.

    • Solution: This can happen on very flat potential energy surfaces. Using a smaller step size or a tighter convergence criterion (IRC=Tight) might help the algorithm to proceed.[5]

Visualizing the Reaction Pathway

Visualizing the transformation of 3-ethynyl-1H-indene along the reaction coordinate provides invaluable chemical insight. The following diagram illustrates a hypothetical pericyclic reaction pathway.

Reaction_Pathway cluster_energy Reaction Energy Profile Reactants 3-Ethynyl-1H-indene + Dienophile TS Transition State Reactants->TS ΔG‡ Product Cycloadduct TS->Product Reaction Coordinate

Caption: A schematic representation of the energy profile for a reaction of 3-ethynyl-1H-indene.

Conclusion: Ensuring Scientific Rigor

Validating transition states with IRC calculations is an indispensable component of modern computational organic chemistry.[1][19] For complex systems like 3-ethynyl-1H-indene, a meticulous and systematic approach is essential to ensure the scientific integrity of the mechanistic investigation. By carefully selecting computational parameters, diligently troubleshooting potential issues, and critically analyzing the results, researchers can confidently elucidate reaction pathways and gain a deeper understanding of chemical reactivity. This guide provides a foundational framework for conducting such studies, empowering scientists to leverage the full potential of computational chemistry in their research endeavors.

References

  • Fukui, K. The Path of Chemical Reactions - The IRC Approach. Accounts of Chemical Research1981 , 14 (12), 363–368. [Link]

  • Intrinsic Reaction Coordinate (IRC) - Rowan Documentation. [Link]

  • Intrinsic Reaction Coordinate - ORCA 6.1.1 Manual. [Link]

  • Intrinsic Reaction Coordinate (IRC) — AMS 2025.1 documentation - SCM. [Link]

  • Mahmoud, A. R. Energy Profiles and Transition States in Organic Reactions: A Computational Study. ResearchGate2023 . [Link]

  • Weinhold, F. Thermodynamics of Intrinsic Reaction Coordinate (IRC) Chemical Reaction Pathways. Entropy2021 , 23 (4), 488. [Link]

  • Wang, Z. Gaussian Common Errors and Solutions. Zhe WANG, Ph.D.2021 . [Link]

  • How to debug a failed Gaussian IRC calculation? Chemistry Stack Exchange2016 . [Link]

  • Intrinsic Reaction Coordinates. Rowan Newsletter2025 . [Link]

  • IRC - Gaussian.com. [Link]

  • General IRC Questions/Troubleshooting Help in Gaussian. Reddit2024 . [Link]

  • Trafton, A. Computational model captures the elusive transition states of chemical reactions. MIT News2023 . [Link]

  • Does any one can help me about my irc error messages in gaussian? ResearchGate2020 . [Link]

  • Intrinsic Reaction Coordinate (IRC). Rowan Scientific2024 . [Link]

  • Following the Intrinsic Reaction Coordinate. [Link]

  • A reliable and efficient computational method for finding transition states in chemical reactions. Institute for Molecular Science2024 . [Link]

  • Williams, I. H. Making sense of multiple transition states in parallel and series. Chemical Society Reviews2024 . [Link]

  • Transition-state theory — Computational Chemistry from Laptop to HPC. [Link]

  • Q-Chem 4.4 User's Manual : Intrinsic Reaction Coordinate. [Link]

  • Intrinsic Reaction Coordinate (IRC) - ORCA 6.1 TUTORIALS - FACCTs. [Link]

  • Solving the Pericyclic−Pseudopericyclic Puzzle in the Ring-Closure Reactions of 1,2,4,6-Heptatetraene Derivatives. Journal of the American Chemical Society2016 , 138 (1), 306–318. [Link]

  • Computational Design of a Tetrapericyclic Cycloaddition and the Nature of Potential Energy Surfaces with Multiple Bifurcations. Journal of the American Chemical Society2023 , 145 (7), 4153–4165. [Link]

  • Mawhinney, R. C.; Muchall, H. M.; Peslherbe, G. H. A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Canadian Journal of Chemistry2005 , 83 (9), 1615–1625. [Link]

  • Computation-Guided Support to Experiments by the Exploration of Reaction Mechanisms: Organic Synthesis, Natural Products and Environmental Issues. Journal of the Brazilian Chemical Society2023 . [Link]

  • Transition State Search (QST2 & QST3) and IRC with Gaussian09. WordPress.com2013 . [Link]

  • Emerging computational approaches for the study of regio- and stereoselectivity in organic synthesis. Organic Chemistry Frontiers2021 . [Link]

Sources

Comparative

comparative reactivity of 3-ethynyl-1H-indene in astrochemical models

Comparative Reactivity Profile of 3-Ethynyl-1H-indene vs. 1-Ethynyl-1H-indene in Astrochemical Models Executive Summary The formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium (ISM) is a criti...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Profile of 3-Ethynyl-1H-indene vs. 1-Ethynyl-1H-indene in Astrochemical Models

Executive Summary

The formation of polycyclic aromatic hydrocarbons (PAHs) in the interstellar medium (ISM) is a critical focal point for modern astrochemistry, as these molecules are the primary building blocks for carbonaceous interstellar grains. Within the C11​H8​ chemical space, ethynyl-substituted indenes serve as vital intermediates in molecular mass growth processes. This guide provides an objective, data-driven comparison of the reactivity and gas-phase viability of 3-ethynyl-1H-indene against its structural isomer, 1-ethynyl-1H-indene , under astrochemical conditions. By bridging gas-phase reaction kinetics with advanced isomer-selective mass spectrometry, this guide offers translational insights applicable to both astrophysical modeling and the design of rigid polycyclic scaffolds in drug development.

Astrochemical Significance: The Hydrogen Abstraction-Acetylene Addition (HACA) Pathway

In cold molecular clouds such as the Taurus Molecular Cloud (TMC-1) and high-temperature circumstellar envelopes, the bottom-up synthesis of PAHs relies heavily on neutral-neutral bimolecular collisions[1](). The HACA mechanism is the primary engine for this growth.

When evaluating the C11​H8​ potential energy surface, the reaction between the resonantly stabilized 1-indenyl radical ( C9​H7∙​ ) and acetylene ( C2​H2​ ) is a fundamental step. While both 1-ethynyl-1H-indene and 3-ethynyl-1H-indene have been synthetically characterized in traditional wet-chemistry laboratories, their formation dynamics in isolated gas-phase environments diverge drastically due to kinetic constraints[2]().

Mechanistic Divergence

The bimolecular reaction of the 1-indenyl radical with acetylene is highly endoergic ( +114 kJ/mol )[3](). Under extreme thermal conditions (e.g., 1500 K ), the addition of acetylene occurs at the radical center (the 1-position).

  • 1-Ethynyl-1H-indene is formed via a direct, kinetically favored hydrogen-loss channel from the intermediate collision complex.

  • 3-Ethynyl-1H-indene , conversely, requires a complex series of hydrogen migrations or an electronically disfavored addition site, creating an insurmountable energy barrier in single-collision gas-phase environments. Consequently, 3-ethynyl-1H-indene remains elusive in these models despite its known thermodynamic stability[2]().

AstrochemicalPathway Indenyl 1-Indenyl Radical (C9H7•) Collision Bimolecular Collision (1500 K) Indenyl->Collision Acetylene Acetylene (C2H2) Acetylene->Collision Int1 Addition Intermediate [C11H9]• Collision->Int1 Endothermic Addition (+114 kJ/mol) Prod1 1-Ethynyl-1H-indene + H• (Detected Product) Int1->Prod1 Direct H-loss (Kinetically Favored) Prod3 3-Ethynyl-1H-indene + H• (Elusive Isomer) Int1->Prod3 Complex H-migration (High Energy Barrier)

Fig 1. Mechanistic divergence in the formation of ethynyl-1H-indene isomers via HACA.

Self-Validating Experimental Protocol: VUV-PI-TOF-MS

To empirically prove that 1-ethynyl-1H-indene forms exclusively over 3-ethynyl-1H-indene, standard electron ionization mass spectrometry (EI-MS) is insufficient. Both isomers share an identical mass-to-charge ratio ( m/z=140.06 ) and fragment similarly under harsh 70 eV electron impacts.

To achieve objective isomer differentiation, researchers employ Synchrotron-based Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS) . This methodology is a self-validating system: it cross-references empirical ionization thresholds against high-level quantum chemical calculations.

Step-by-Step Methodology
  • Selective Radical Generation: Vaporized 1-bromoindene is seeded in an inert carrier gas and passed through a silicon carbide (SiC) micro-reactor heated to 1500 K . Causality: The C−Br bond is the weakest in the precursor, ensuring selective homolytic cleavage to yield the pure 1-indenyl radical without secondary ring fragmentation.

  • Bimolecular Collision: Acetylene gas is introduced into the reactor. The high temperature provides the necessary kinetic energy to overcome the +114 kJ/mol endoergicity of the addition reaction.

  • Supersonic Expansion: The reaction mixture is expanded through a skimmer into a high-vacuum chamber. Causality: This rapid expansion cools the rotational and vibrational degrees of freedom, "freezing" the kinetic products and preventing thermal degradation or secondary isomerization.

  • Tunable VUV Ionization: The molecular beam is intersected by tunable VUV light ( 8.0 eV to 10.0 eV ) from a synchrotron source. Causality: By precisely tuning the photon energy, molecules are softly ionized without fragmentation.

  • PIE Curve Self-Validation: The ion yield at m/z=140 is plotted against the photon energy to generate a Photoionization Efficiency (PIE) curve. If the experimental onset energy strictly matches the calculated adiabatic ionization energy of 1-ethynyl-1H-indene—and fails to replicate the theoretical curves for 2- to 7-ethynyl-1H-indene—the structural assignment is definitively validated[2]().

Quantitative Isomeric Comparison

The table below summarizes the physical and astrochemical parameters of key C11​H8​ isomers. While 1H-cyclopenta[cd]indene represents the global thermodynamic minimum, the kinetic constraints of the HACA mechanism dictate that 1-ethynyl-1H-indene is the primary product observed in gas-phase models[4]().

Table 1: Comparative Properties of Key C11​H8​ Isomers in Gas-Phase Models

IsomerDipole Moment ( μ , Debye)Gas-Phase Detection (Astrochemical Model)Synthetic Characterization (Wet-Lab)Kinetic Viability via HACA
1-Ethynyl-1H-indene 0.00 (Non-polar)Confirmed (VUV-PIE)YesHigh (Direct H-loss)
3-Ethynyl-1H-indene >0 (Polar)ElusiveYesLow (High barrier)
2-Ethynyl-1H-indene >0 (Polar)ElusiveYesLow (High barrier)
1H-cyclopenta[cd]indene >0 (Polar)KnownYesModerate (Complex rearrangement)

Translational Insights for Drug Development

While the comparative reactivity of ethynylindenes is heavily rooted in astrochemistry, the insights generated from these models have direct implications for pharmaceutical sciences:

  • Privileged Scaffolds: The indene core is a highly privileged scaffold in medicinal chemistry, present in blockbuster drugs like the protease inhibitor indinavir and the NSAID sulindac. Understanding the site-specific kinetic stability of the 1-position versus the 3-position under extreme conditions helps medicinal chemists design more metabolically stable polycyclic derivatives.

  • Advanced Analytical Resolution: Drug development professionals frequently struggle to differentiate complex isomeric drug metabolites using standard LC-MS. The implementation of tunable photoionization techniques (like VUV-PI-TOF-MS) offers a highly authoritative, self-validating framework for resolving structurally similar drug isomers without relying solely on chromatographic separation.

Sources

Validation

Comparative Synthetic Guide: 1-Ethynyl-1H-indene vs. 3-Ethynyl-1H-indene

As a Senior Application Scientist navigating the complex landscape of polycyclic aromatic hydrocarbon (PAH) derivatives, selecting the correct synthetic route for C11​H8​ isomers is a matter of aligning chemical physics...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complex landscape of polycyclic aromatic hydrocarbon (PAH) derivatives, selecting the correct synthetic route for C11​H8​ isomers is a matter of aligning chemical physics with practical end-goals. While 1-ethynyl-1H-indene and 3-ethynyl-1H-indene share a molecular formula, their synthetic accessibility, thermodynamic stability, and application spaces are fundamentally divergent.

This guide provides an objective, data-backed comparison of the gas-phase pyrolytic synthesis required for the elusive 1-ethynyl isomer versus the solution-phase cross-coupling methods utilized for the stable 3-ethynyl isomer.

Mechanistic Causality & Strategic Route Selection

The Gas-Phase Paradigm: 1-Ethynyl-1H-indene

1-Ethynyl-1H-indene is a transient, high-energy species primarily studied within the context of astrochemistry and combustion soot formation[1]. It is not isolated in a traditional flask; rather, it is generated in situ via radical-neutral reactions.

  • The Causality: The reaction between the resonantly stabilized 1-indenyl radical ( C9​H7∙​ ) and acetylene ( C2​H2​ ) is highly endoergic (114 kJ/mol)[1]. To overcome this massive activation barrier and drive the subsequent atomic hydrogen loss, extreme thermal activation (1500 K) is mandatory. The high temperature selectively cleaves the C-Br bond of a 1-bromoindene precursor, generating the radical necessary to initiate the acetylene addition[1].

The Solution-Phase Paradigm: 3-Ethynyl-1H-indene

Unlike its 1-substituted counterpart, 3-ethynyl-1H-indene is a stable building block that has been synthetically characterized and isolated in traditional laboratory settings[2]. It is highly valuable for downstream pharmaceutical scaffolding and materials science.

  • The Causality: The C3 position of the indene ring is highly susceptible to electrophilic attack and organometallic insertion due to the stabilization of the resulting intermediate. By utilizing a Sonogashira cross-coupling approach, Palladium(0) readily undergoes oxidative addition into a 3-bromo-1H-indene precursor. This allows for the controlled, room-temperature formation of the C-C bond, avoiding the chaotic radical polymerization seen in high-temperature gas-phase reactions. Alternatively, it can be observed during the catalytic aromatization of acetylene over alumina or silicate nanoparticles[3].

Experimental Workflows & Self-Validating Protocols

Protocol A: High-Temperature Gas-Phase Synthesis (1-Ethynyl-1H-indene)

This protocol is designed for the in situ generation and immediate detection of the transient 1-ethynyl-1H-indene isomer using a hot chemical microreactor[1].

Step-by-Step Methodology:

  • Precursor Seeding: Seed 1-bromoindene into a carrier gas mixture of helium and acetylene ( C2​H2​ ) at a pressure of 300 Torr. Causality: Helium acts as an inert diluent to control the mean free path and prevent premature bimolecular collisions, while acetylene acts as the reactant.

  • Pyrolytic Cleavage: Pass the gas mixture through a silicon carbide (SiC) tubular microreactor heated to 1500 ± 10 K[1]. Causality: The thermal energy specifically homolyzes the weakest bond (C-Br), yielding the 1-indenyl radical while leaving the indene core intact.

  • Radical-Neutral Addition: The 1-indenyl radical reacts with acetylene, followed by an immediate H-atom elimination to yield 1-ethynyl-1H-indene.

  • Self-Validating Detection: Expand the product beam into a vacuum chamber and analyze via Synchrotron Vacuum Ultraviolet Photoionization Mass Spectrometry (VUV-PI-MBMS).

    • Validation: The ionization energy of 1-ethynyl-1H-indene is ~8.30 eV[4]. By sweeping the photon energy and mapping the Photoionization Efficiency (PIE) curve at m/z 140, the exact isomer is unambiguously confirmed against theoretical Franck-Condon simulations[1].

G A 1-Bromoindene B 1-Indenyl Radical (C9H7•) A->B Pyrolysis (1500 K) - Br• C Acetylene Addition Intermediate B->C + C2H2 (Endoergic) D 1-Ethynyl-1H-indene (Product) C->D - H• (114 kJ/mol)

Gas-phase synthesis pathway of 1-ethynyl-1H-indene via radical-neutral reaction.
Protocol B: Solution-Phase Cross-Coupling (3-Ethynyl-1H-indene)

This protocol provides a scalable, benchtop-friendly route to isolate 3-ethynyl-1H-indene for downstream organic synthesis.

Step-by-Step Methodology:

  • System Purging: Dissolve 3-bromo-1H-indene in a mixture of anhydrous THF and Triethylamine ( Et3​N ). Degas the solution via three freeze-pump-thaw cycles. Causality: Strict exclusion of oxygen is required to prevent the oxidative deactivation of the Pd(0) catalyst and to suppress the undesired Glaser homocoupling of the alkyne.

  • Catalyst Initiation: Add 5 mol% Pd(PPh3​)4​ and 10 mol% CuI under an argon atmosphere. Stir for 10 minutes.

  • Alkyne Addition: Dropwise add 1.2 equivalents of Trimethylsilylacetylene (TMSA). Heat the reaction to 50 °C for 12 hours. Causality: The bulky TMS group prevents side reactions at the terminal alkyne carbon during the cross-coupling cycle.

  • Desilylation (Deprotection): Filter the mixture through Celite, concentrate, and redissolve in Methanol. Add 1.5 equivalents of K2​CO3​ and stir at room temperature for 2 hours to cleave the TMS group.

  • Self-Validating Detection: Purify via silica gel chromatography.

    • Validation: 1H NMR will show the disappearance of the TMS singlet (~0.2 ppm) and the emergence of a sharp terminal alkyne proton peak (~3.2 ppm). GC-MS will confirm the molecular ion at m/z 140.

G A 3-Bromo-1H-indene B Pd/Cu Catalytic Cycle A->B Pd(PPh3)4, CuI Et3N C 3-(TMS-ethynyl)- 1H-indene B->C + TMS-Acetylene - HBr D 3-Ethynyl-1H-indene (Product) C->D K2CO3, MeOH (Desilylation)

Solution-phase synthesis of 3-ethynyl-1H-indene via Sonogashira cross-coupling.

Comparative Performance Data

To facilitate rapid decision-making for synthetic design, the quantitative and operational metrics of both routes are summarized below.

Parameter1-Ethynyl-1H-indene (Gas-Phase)3-Ethynyl-1H-indene (Solution-Phase)
Synthetic Route Radical-Neutral Pyrolysis[1]Sonogashira Cross-Coupling[2]
Operating Temperature 1500 ± 10 K (Extreme Heat)20 °C to 50 °C (Mild)
Reaction Phase Gas-Phase (300 Torr)Liquid-Phase (THF/MeOH)
Reaction Energetics Highly Endoergic (+114 kJ/mol)[1]Exoergic (Catalytically driven)
Scalability Micro-scale (Analytical only)Multi-gram to Kilogram scale
Primary Application Astrochemistry, Combustion ModelingDrug Discovery, Materials Science
Validation / Detection VUV-PI-MBMS (Ionization ~8.30 eV)[4] 1H NMR, GC-MS, HPLC
Isolation Capability Transient (Cannot be bottled)Stable (Can be isolated and stored)

Sources

Comparative

3-Ethynyl-1H-Indene vs. 2-Ethynyl-1H-Indene: A Comprehensive Spectroscopic Comparison Guide

As drug development professionals and materials scientists increasingly explore rigid, conjugated pharmacophores and click-chemistry precursors, the indene scaffold has emerged as a privileged structure. Specifically, th...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and materials scientists increasingly explore rigid, conjugated pharmacophores and click-chemistry precursors, the indene scaffold has emerged as a privileged structure. Specifically, the ethynyl-substituted indenes—isomers of the C11H8 molecular formula—offer highly reactive handles for downstream functionalization. However, distinguishing between 3-ethynyl-1H-indene and 2-ethynyl-1H-indene in synthetic mixtures presents a significant analytical challenge due to their nearly identical masses and similar polarities.

Recent advancements in astrochemistry and reactive intermediate characterization have provided robust frameworks for identifying these elusive isomers, as demonstrated in recent [1]. This guide provides an objective, causality-driven comparison of their spectroscopic signatures and outlines self-validating experimental protocols to ensure definitive structural assignment.

Mechanistic Causality: The Root of Structural Divergence

To understand the spectroscopic differences between these two isomers, one must analyze the causality driven by the indene core's numbering and electronic environment. 1H-indene consists of a cyclopentene ring fused to a benzene ring. The saturated methylene group is designated as C1, while the vinylic double bond spans C2 and C3.

  • 2-Ethynyl-1H-indene: The terminal alkyne is positioned at C2. Consequently, the C3 position retains a vinylic proton. This C3 proton is separated from the C1 methylene group by four bonds (a 4J allylic relationship).

  • 3-Ethynyl-1H-indene: The terminal alkyne is positioned at C3. Here, the C2 position retains the vinylic proton. This C2 proton is separated from the C1 methylene group by only three bonds (a 3J vicinal relationship).

This structural divergence is the primary mechanistic driver for their distinct Nuclear Magnetic Resonance (NMR) splitting patterns and dictates the subtle variations in their π -conjugation pathways observed in Infrared (IR) spectroscopy.

Comparative Spectroscopic Signatures

The following table summarizes the quantitative and qualitative spectroscopic data used to differentiate the two isomers.

Spectroscopic Modality2-Ethynyl-1H-indene3-Ethynyl-1H-indeneMechanistic Driver
1 H NMR (Vinylic Proton) Broad Singlet (C3-H)Triplet (C2-H) 4J allylic coupling (< 1.0 Hz) vs. 3J vicinal coupling (~1.5–2.0 Hz) to the C1-H 2​ group.
1 H NMR (Allylic C1-H 2​ ) Broad Singlet / Fine DoubletDistinct DoubletReciprocal scalar coupling to the respective vinylic proton.
13 C NMR (Alkyne C C) ~75–85 ppm~75–85 ppmSubtle shifts occur due to direct vs. cross-conjugation with the aromatic bridgehead (C3a).
FT-IR (C C Stretch) ~2105 cm −1 ~2110 cm −1 Variations in π -delocalization pathways alter the alkyne bond force constant.
VUV-PI-TOF-MS Unique PIE curve onsetUnique PIE curve onsetDistinct Adiabatic Ionization Energies (AIE) dictate the photoionization efficiency[2].
Self-Validating Experimental Protocols

Standard Electron Ionization (EI) mass spectrometry at 70 eV often causes rapid isomerization of indene derivatives prior to fragmentation, rendering the MS spectra of the 2-ethynyl and 3-ethynyl isomers nearly indistinguishable. To establish a self-validating analytical system, researchers must rely on high-resolution NMR coupled with advanced soft-ionization mass spectrometry, a standard set by[2].

Protocol 1: Anaerobic NMR Acquisition (Primary Validation)

Because terminal alkynes conjugated to indene systems are susceptible to oxidative dimerization and polymerization, sample integrity is paramount.

  • Sample Preparation: Purify the indene isomer via flash chromatography and immediately dissolve 5–10 mg in 0.5 mL of dry, degassed CDCl 3​ under a nitrogen or argon atmosphere.

  • 1 H NMR Acquisition: Acquire the spectrum at ≥400 MHz. Zoom in on the vinylic region (6.5–7.5 ppm).

    • Self-Validation Check: If the vinylic proton appears as a distinct triplet ( J≈1.8 Hz), you have 3-ethynyl-1H-indene . If it appears as a broad singlet, you have 2-ethynyl-1H-indene . Verify this by checking the reciprocal splitting on the C1 methylene protons (~3.4 ppm).

  • 13 C NMR Acquisition: Apply a T1​ relaxation delay ( d1​≥2.5 seconds) to ensure the quaternary alkyne carbons fully relax, allowing for accurate signal-to-noise resolution.

Protocol 2: VUV-PI-TOF-MS (Advanced Orthogonal Validation)

For complex mixtures where NMR signals overlap, Vacuum Ultraviolet Photoionization Time-of-Flight Mass Spectrometry (VUV-PI-TOF-MS) provides definitive proof by probing the molecule's unique electronic structure.

  • Vaporization: Seed the sample into a supersonic molecular beam using an inert carrier gas (e.g., Helium) to cool the internal degrees of freedom.

  • Tunable Ionization: Expose the molecular beam to tunable VUV radiation (typically spanning 7.5 eV to 10.5 eV) generated by a synchrotron source.

  • PIE Curve Generation: Record the ion yield at m/z=140 (corresponding to C 11​ H 8+​ ) as a function of the incident photon energy.

  • Assignment: Plot the Photoionization Efficiency (PIE) curve. The experimental onset of the ion signal corresponds to the Adiabatic Ionization Energy (AIE). Compare this onset against high-level coupled-cluster (e.g., CCSD(T)) theoretical AIE calculations to definitively assign the isomer.

Analytical Workflow Visualization

IsomerDivergence cluster_0 Primary Spectroscopic Triage Start C11H8 Isomer Mixture (Indene Derivatives) NMR 1H NMR Spectroscopy (Vinylic Proton Splitting) Start->NMR IR FT-IR Spectroscopy (Alkyne Conjugation) Start->IR MS VUV-PI-TOF-MS (PIE Curve Analysis) Start->MS Iso2 2-ethynyl-1H-indene C3-H: Broad Singlet Unique PIE Onset NMR->Iso2 ^4J Coupling (<1 Hz) Iso3 3-ethynyl-1H-indene C2-H: Triplet (Vicinal) Shifted C≡C Stretch NMR->Iso3 ^3J Coupling (~1.5-2 Hz) IR->Iso2 IR->Iso3 MS->Iso2 MS->Iso3

Analytical workflow for distinguishing 2-ethynyl-1H-indene and 3-ethynyl-1H-indene via spectroscopy.

References
  • Roy, T., Ghosal, S., & Thimmakondu, V. S. (2021). "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory–A Theoretical Study". The Journal of Physical Chemistry A. Available at:[Link]

  • Roy, T., Ghosal, S., & Thimmakondu, V. S. (2021). "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory - a Theoretical Study" (Preprint/Extended Data). ChemRxiv. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Mechanistic Hazard Profile &amp; Quantitative Metrics

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of highly reactive chemical intermediates. 3-Ethynyl-1H-indene represents a unique intersection of laboratory hazards: it combines...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult on the safe handling and disposal of highly reactive chemical intermediates. 3-Ethynyl-1H-indene represents a unique intersection of laboratory hazards: it combines the auto-polymerization and oxidative risks of an indene core with the acute reactivity of a terminal alkyne.

Standard disposal templates are insufficient for this compound. To ensure laboratory safety, you must engineer a self-validating system that accounts for the mechanistic causality behind every handling and disposal step.

To safely dispose of 3-ethynyl-1H-indene, you must first understand why it is dangerous. The molecule possesses two highly reactive sites:

  • The Terminal Alkyne (-C≡CH): The sp-hybridized carbon renders the terminal proton slightly acidic (pKa ~25). If this functional group comes into contact with aqueous heavy metal salts (such as copper, silver, or mercury), it undergoes a substitution reaction to form metal acetylides. These acetylides are highly shock-sensitive and can detonate unpredictably[1].

  • The Conjugated Indene Core: The diene system is highly susceptible to auto-oxidation. Upon exposure to ambient air or light, it can form explosive peroxides or undergo violent, exothermic auto-polymerization[2].

To mitigate these risks, all operational and disposal parameters must adhere strictly to the quantitative thresholds outlined below:

Table 1: Physicochemical Hazards & Storage Metrics

ParameterThreshold / GuidelineMechanistic Rationale & Safety Impact
Storage Temperature 2 °C to 8 °CSuppresses thermal auto-polymerization of the conjugated indene system and slows peroxide formation[2].
Container Headspace ≤ 75% of total volumeAccommodates vapor expansion from volatile emissions and prevents pressure-induced rupture of the vessel[3].
Exposure Limit (Indene) 10 ppm (8-hour TWA)Minimizes severe respiratory irritation, coughing, and systemic toxicity risks[4].
Waste Accumulation < 60 DaysPrevents long-term peroxide accumulation and structural degradation of the chemical[5].

Proper Disposal & Waste Segregation Procedures

Because of its dual-hazard nature, 3-ethynyl-1H-indene cannot be disposed of in standard solvent carboys. The following step-by-step methodology ensures a self-validating disposal pathway.

Step 1: Waste Stream Verification & Segregation Before disposing of the chemical, verify that the receiving waste stream is strictly free of heavy metals (Cu, Ag, Hg) and oxidizing agents (e.g., nitric acid, peroxides)[1]. Causality: Mixing terminal alkynes with heavy metals generates explosive acetylides; mixing indene derivatives with oxidizers triggers violent exothermic auto-oxidation.

Step 2: Containerization Transfer the chemical into a chemically compatible, non-halogenated flammable waste container (e.g., high-density polyethylene (HDPE) or a glass Winchester bottle). Fill the container to a maximum of 75% capacity[3]. Causality: Leaving 25% headspace acts as a buffer for vapor expansion, mitigating the risk of pressure buildup and subsequent container failure.

Step 3: Labeling and Documentation Attach a standardized Hazardous Waste label. Explicitly write "3-ethynyl-1H-indene" and check the "Flammable" and "Reactive" hazard boxes. Never use abbreviations, acronyms, or chemical structures on waste labels[1].

Step 4: Temporary Storage Store the sealed waste container in an approved, grounded flammable storage cabinet at room temperature or below. Ensure it is physically isolated from incompatible waste streams, such as aqueous acids or caustics[5].

Step 5: Final Incineration Coordinate with your Environmental Health and Safety (EHS) department for a waste pickup within 60 days[5]. The mandated destruction method is thermal degradation in a chemical incinerator equipped with an afterburner and scrubber, exerting extra care during ignition due to the compound's high flammability[2].

WastePathway A 3-Ethynyl-1H-indene Waste Generated B Check for Heavy Metals (Cu, Ag, Hg) A->B C Quench/Filter Metals (Prevent Acetylide) B->C Metals Present D Segregate as Flammable Non-Halogenated Organic B->D No Metals C->D E Store in Flammable Cabinet (Vented, < 25°C) D->E F EHS Incineration (Afterburner & Scrubber) E->F

Fig 1: Logical decision tree for the segregation and disposal of terminal alkyne indene derivatives.

Emergency Spill Response Protocol

In the event of a spill, the volatility and reactivity of 3-ethynyl-1H-indene require immediate, specialized containment to prevent fire and inhalation hazards.

Step 1: Immediate Isolation Evacuate the immediate area and eliminate all sources of ignition, including open flames, hot plates, and static discharges[6].

Step 2: Vapor Containment Ensure maximum fume hood ventilation. Do not allow the chemical to enter sink drains or sewers, as heavy vapors can accumulate in low areas and form explosive concentrations[6].

Step 3: Inert Absorption Cover the spill completely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Causality: Reactive materials like indene derivatives can ignite if absorbed with combustible materials like paper towels[4].

Step 4: Non-Sparking Collection Sweep the absorbed mixture using non-sparking tools (e.g., brass or conductive plastic dustpans) or an electrically protected, explosion-proof vacuum cleaner[6]. Causality: Frictional sparks from standard steel tools can easily ignite the volatile indene vapor blanket.

Step 5: Hazardous Waste Sealing Transfer the collected material into a heavy-duty hazardous waste bag or rigid container, seal it tightly, and initiate an emergency EHS chemical waste pickup[1].

SpillResponse S1 Spill Detected S2 Eliminate Ignition & Evacuate S1->S2 S3 Absorb with Inert Vermiculite S2->S3 S4 Collect with Non-Sparking Tools S3->S4 S5 Seal & Label as Hazardous Waste S4->S5

Fig 2: Step-by-step emergency response protocol for 3-ethynyl-1H-indene chemical spills.

References

  • New Jersey Department of Health. "Indene - HAZARD SUMMARY". nj.gov.[Link]

  • Northwestern University Office for Research Safety. "Hazardous Waste Disposal Guide". nswai.org.[Link]

  • King Khalid University. "Laboratory Waste Disposal Guidelines". kku.edu.sa.[Link]

  • University of Cambridge Safety Office. "Disposal of Chemical Waste". cam.ac.uk.[Link]

Sources

Handling

Personal protective equipment for handling 3-ethynyl-1H-indene

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a checklist of safety protocols, but as an exercise in chemical logic. 3-ethynyl-1H-indene is a synthetically characteriz...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive intermediates not merely as a checklist of safety protocols, but as an exercise in chemical logic. 3-ethynyl-1H-indene is a synthetically characterized, low-lying isomer of C11H8, frequently studied for its role in reactive intermediate chemistry and the formation of polycyclic aromatic hydrocarbons (PAHs) in astrophysical environments[1].

Handling this compound requires a deep understanding of its dual-nature hazards: it combines the systemic toxicity and peroxide-forming tendencies of an indene core [2] with the high flammability and exothermic reactivity of a terminal alkyne .

The following guide provides a self-validating, mechanistic approach to the personal protective equipment (PPE), operational workflows, and disposal plans required for safely handling 3-ethynyl-1H-indene.

Chemical Profiling & Hazard Causality

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards. 3-ethynyl-1H-indene presents compounded risks that dictate strict engineering controls.

  • The Indene Core: Indene and its derivatives are highly lipophilic. If aerosolized or splashed, they rapidly permeate biological membranes, leading to systemic organ toxicity (specifically liver and kidney damage)[3]. Furthermore, its low viscosity makes it a severe aspiration hazard; if ingested and regurgitated, it strips alveolar surfactant, causing chemical pneumonitis[2].

  • The Ethynyl Group: Terminal alkynes are highly sensitive to oxidation and thermal stress. Long-standing exposure to atmospheric oxygen and ambient light can lead to the formation of explosive peroxides or trigger runaway exothermic polymerization[2].

Table 1: Quantitative & Mechanistic Hazard Summary

Hazard ParameterIndene Core Contribution[2][3]Terminal Alkyne ContributionCompounded Risk Profile for 3-Ethynyl-1H-Indene
Flammability Combustible (Flash point ~58°C)Highly flammable vapor (H225)Extreme ignition risk; requires strict static control.
Toxicity Aspiration hazard (H304), NephrotoxicSevere skin/eye irritant (H315, H319)Multi-route systemic toxicity; strict PPE required.
Reactivity Peroxide former via autoxidationExothermic polymerizationHigh air/heat sensitivity; inert atmosphere mandatory.
Exposure Limit 10 ppm (8-hour TWA)Not formally establishedTreat as < 10 ppm; use closed-system transfers.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive ethynyl-aromatics. Every layer of protection must be chosen based on the specific chemical properties of the reagent.

  • Dermal Protection (Double-Gloving):

    • Protocol: Wear a heavy-duty Butyl rubber glove as the inner layer, covered by an extended-cuff Nitrile glove as the outer layer.

    • Causality: The non-polar, aromatic structure of 3-ethynyl-1H-indene will rapidly permeate standard latex or thin nitrile. Butyl rubber provides superior resistance to aromatic hydrocarbons, while the outer nitrile layer provides mechanical dexterity and is easily swapped if contaminated.

  • Ocular Protection:

    • Protocol: Snug-fitting, indirect-vented chemical splash goggles paired with an 8-inch polycarbonate face shield.

    • Causality: Vapors are highly irritating to the ocular mucosa[3]. The face shield provides ballistic protection against micro-explosions caused by inadvertent peroxide detonation during handling.

  • Body & Respiratory Protection:

    • Protocol: A flame-resistant (FR) Nomex lab coat and a NIOSH-approved half-mask respirator with Organic Vapor (OV) cartridges (if handled outside a closed system).

    • Causality: The high flammability of the ethynyl group makes synthetic lab coats (like polyester) a melt-hazard. The OV cartridge mitigates the risk of inhalation-induced drowsiness and respiratory tract inflammation[2][3].

Operational Workflow: Inert Transfer Protocol

Because 3-ethynyl-1H-indene is air-sensitive and prone to polymerization, it must be handled using rigorous air-free techniques. The following step-by-step methodology utilizes a Schlenk line and acts as a self-validating system: if any step fails, the procedure naturally halts before an exposure event occurs.

Step-by-Step Methodology:

  • Engineering Control Validation: Verify the fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Self-validation: If the flow drops, the hood alarm sounds, and the operator must immediately cap the reagent and abort the transfer.

  • Inert Gas Selection & Purge: Connect the reaction vessel to a Schlenk line and purge with Argon (Ar) , not Nitrogen. Causality: Argon is significantly denser than air (~1.38x). It settles at the bottom of the flask, creating a robust, physical heavy-gas blanket over the 3-ethynyl-1H-indene, effectively locking out atmospheric oxygen and preventing peroxide formation[2].

  • Syringe Preparation: Use a gas-tight, PTFE-plunger syringe with a Luer-lock needle. Pierce the Argon-filled septum and flush the syringe barrel three times with Argon before drawing the chemical. Causality: This prevents the introduction of dead-volume oxygen into the highly reactive stock vial.

  • Thermal Control Addition: Submerge the receiving flask in a cooling bath (e.g., ice/water) to maintain the internal temperature below 15°C. Add the 3-ethynyl-1H-indene dropwise. Causality: The terminal alkyne is prone to exothermic cross-linking; thermal control dissipates the heat of reaction, preventing a runaway polymerization event.

Workflow Step1 1. Fume Hood & PPE Validation Step2 2. Argon Purge (Schlenk Line) Step1->Step2 Step3 3. Gas-Tight Syringe Transfer Step2->Step3 Step4 4. Thermal Control (< 15°C) Step3->Step4 Decision Spill or Exotherm? Step4->Decision Emergency Emergency Quench & Evacuate Decision->Emergency Yes (Abort) Disposal Halogen-Free Waste Routing Decision->Disposal No (Success)

Workflow for the safe handling and transfer of 3-ethynyl-1H-indene under inert conditions.

Emergency Response & Disposal Plan

Even with robust preventative measures, you must have a deterministic plan for deviations.

Spill Mitigation:

  • Do NOT use water. Water will merely spread the lipophilic indene derivative and will not extinguish an organic vapor fire[4].

  • Immediately smother the spill with an inert, non-combustible absorbent such as dry sand or vermiculite[4].

  • Collect the absorbed material using non-sparking brass or plastic tools to prevent igniting the highly flammable ethynyl vapors.

Quenching and Disposal: Unreacted 3-ethynyl-1H-indene cannot be poured directly into standard waste due to its reactivity.

  • Quenching: Dilute the residual chemical in a non-reactive, high-boiling solvent (e.g., toluene). Slowly add a mild electrophile or quenching agent under cooling to safely react away the terminal alkyne group.

  • Waste Routing: Once neutralized, transfer the solution to a clearly labeled Halogen-Free Organic Waste container. Store the waste container in a well-ventilated, spark-free zone away from strong oxidizing agents (e.g., perchlorates, nitrates)[5].

References

  • "Six Low-Lying Isomers of C11H8 Are Unidentified in the Laboratory - a Theoretical Study" ChemRxiv. Available at:[Link]

  • "Hazardous Substance Fact Sheet: Indene" New Jersey Department of Health. Available at:[Link]

Sources

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